Product packaging for L-Tyrosine-d5(Cat. No.:)

L-Tyrosine-d5

Cat. No.: B12414504
M. Wt: 186.22 g/mol
InChI Key: OUYCCCASQSFEME-DINGIVGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Tyrosine-d5 is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 186.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B12414504 L-Tyrosine-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

186.22 g/mol

IUPAC Name

(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D

InChI Key

OUYCCCASQSFEME-DINGIVGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

Foundational & Exploratory

What is L-Tyrosine-d5 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine-d5 is a deuterated form of the non-essential amino acid L-Tyrosine.[1][2] In this isotopologue, five hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in various analytical and research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3] Its chemical behavior is nearly identical to its natural counterpart, allowing it to serve as an excellent internal standard for accurate quantification of endogenous L-Tyrosine in complex biological matrices.[4] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Chemical and Physical Properties

The incorporation of deuterium atoms results in a higher molecular weight for this compound compared to the unlabeled L-Tyrosine, which is the basis for its utility in mass spectrometry-based quantification.[5] While some physical properties may be slightly altered by deuteration, the properties of L-Tyrosine provide a close approximation.

Table 1: Chemical and Physical Properties of this compound and L-Tyrosine

PropertyThis compoundL-Tyrosine (for comparison)
CAS Number 1226919-57-860-18-4
Molecular Formula C₉H₆D₅NO₃C₉H₁₁NO₃
Molecular Weight 186.22 g/mol 181.19 g/mol
Purity ≥98%≥99% (Biotechnology Grade)
Appearance White to off-white solidWhite crystalline powder
Melting Point Not specified; expected to be similar to L-Tyrosine>300 °C (decomposes)
Solubility Soluble in 10 mM DMSOWater: 0.45 g/L at 25 °C; Soluble in acidic and alkaline solutions; Insoluble in ethanol, ether, and acetone.
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months.Room temperature

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods. Its key uses include:

  • Metabolomics: To accurately quantify the levels of L-Tyrosine in biological samples such as plasma, urine, and tissue extracts. Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying metabolic flux.

  • Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of L-Tyrosine or drugs that are structurally related to it.

  • Clinical Diagnostics: In the development of diagnostic assays for diseases associated with altered amino acid metabolism.

  • Proteomics: In stable isotope labeling by amino acids in cell culture (SILAC) experiments, although less common than labeled arginine or lysine.

Experimental Protocols

Quantitative Analysis of L-Tyrosine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of L-Tyrosine in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Materials and Reagents:

  • L-Tyrosine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

2. Preparation of Standard and Internal Standard Stock Solutions:

  • L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Tyrosine and dissolve it in 10 mL of a suitable solvent (e.g., 0.1 M HCl or a mixture of water and methanol with 0.1% formic acid).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the L-Tyrosine stock solution.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a series of calibration standards by spiking known concentrations of the L-Tyrosine stock solution into the biological matrix. The concentration range should cover the expected physiological levels of L-Tyrosine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation:

  • Thaw frozen biological samples (e.g., plasma) on ice.

  • To a 100 µL aliquot of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed amount of the this compound internal standard working solution (e.g., 10 µL of a 10 µg/mL solution).

  • Vortex briefly to mix.

  • Protein Precipitation: Add a protein precipitating agent, such as 300 µL of ice-cold acetonitrile or methanol.

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate L-Tyrosine from other matrix components (e.g., 5-95% B over several minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Tyrosine: Precursor ion (Q1) m/z 182.1 → Product ion (Q3) m/z 136.1.

      • This compound: Precursor ion (Q1) m/z 187.1 → Product ion (Q3) m/z 141.1.

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

6. Data Analysis:

  • Integrate the peak areas for both L-Tyrosine and this compound.

  • Calculate the peak area ratio (L-Tyrosine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtration Supernatant->Filter LC_Vial Transfer to LC-MS Vial Filter->LC_Vial LC Liquid Chromatography (Separation) LC_Vial->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Construction Ratio->Curve Quantification Quantification of L-Tyrosine Curve->Quantification

Caption: Workflow for quantitative analysis of L-Tyrosine using LC-MS/MS.

NMR Sample Preparation for Metabolomics Analysis

This protocol outlines the general steps for preparing a sample for NMR analysis where this compound may be used as a reference or for quantification.

1. Materials and Reagents:

  • Lyophilized biological extract

  • Deuterated solvent (e.g., D₂O, phosphate buffer in D₂O)

  • NMR tubes (5 mm)

  • Internal standard (e.g., DSS or TSP for chemical shift referencing)

  • This compound (if used for quantification)

2. Sample Reconstitution:

  • Accurately weigh the lyophilized extract.

  • Reconstitute the extract in a precise volume of deuterated solvent (e.g., 600 µL) containing a known concentration of an internal standard for chemical shift referencing. If using this compound for quantification, it should be added at this stage at a known concentration.

  • Vortex the sample for 1-2 minutes to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble material.

3. Transfer to NMR Tube:

  • Carefully transfer the supernatant to a 5 mm NMR tube.

  • Ensure the sample height in the tube is sufficient for analysis (typically around 4-5 cm).

4. NMR Data Acquisition:

  • Acquire NMR spectra (e.g., 1D ¹H NMR) on a high-field NMR spectrometer.

  • The deuterium signal from the solvent will be used for field-frequency locking.

5. Data Analysis:

  • Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

  • Identify and quantify metabolites based on their characteristic chemical shifts and peak integrals relative to the internal standard. The distinct signals of this compound can be used for its quantification.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis Extract Lyophilized Biological Extract Reconstitute Reconstitute in Deuterated Solvent + this compound Extract->Reconstitute Vortex Vortex Reconstitute->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer to NMR Tube Centrifuge->Transfer Acquire Data Acquisition (e.g., 1D 1H NMR) Transfer->Acquire Process Spectral Processing Acquire->Process Analysis Metabolite Identification & Quantification Process->Analysis

Caption: General workflow for NMR-based metabolomics analysis.

Conclusion

This compound is a critical tool for researchers and scientists in the fields of metabolomics, drug development, and clinical diagnostics. Its utility as an internal standard in LC-MS/MS and NMR-based methods allows for the highly accurate and precise quantification of L-Tyrosine in complex biological samples. The detailed protocols and workflows provided in this guide offer a robust starting point for the successful implementation of this compound in a variety of research applications. As analytical technologies continue to advance, the role of stable isotope-labeled compounds like this compound will undoubtedly expand, enabling more sophisticated and insightful investigations into biological systems.

References

An In-Depth Technical Guide on the Mechanism of Action of L-Tyrosine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical application of L-Tyrosine-d5 as an internal standard in quantitative bioanalysis. By leveraging the stable isotope dilution technique, this compound ensures the accuracy and reliability of L-Tyrosine quantification in complex biological matrices, a critical aspect of various research and drug development endeavors.

The Core Principle: Stable Isotope Dilution

The primary mechanism of action of this compound as an internal standard is rooted in the principle of stable isotope dilution (SID). In this method, a known quantity of the isotopically labeled analyte, this compound, is introduced into the biological sample at an early stage of the analytical workflow.[1] this compound is chemically identical to the endogenous L-Tyrosine, with the only difference being the presence of five deuterium atoms, which increases its mass.[2]

This near-identical physicochemical behavior ensures that both the analyte and the internal standard experience the same variations during sample preparation, chromatography, and ionization in the mass spectrometer.[2] Consequently, any loss of analyte during extraction or fluctuations in instrument response will be mirrored by the internal standard. The final quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard, effectively canceling out any analytical variability and leading to a highly accurate and precise measurement of the endogenous L-Tyrosine concentration.

Quantitative Data Summary

The following table summarizes the validation data for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Tyrosine in human plasma, utilizing a deuterated internal standard. The data demonstrates the high accuracy and precision achievable with this methodology.

Validation ParameterConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
L-Tyrosine 2.5 (LLOQ)11.814.3114.3113.3
5.0 (Low QC)9.510.1105.2103.8
50.0 (Mid QC)7.88.9102.5101.7
100.0 (High QC)6.57.298.799.1

Data adapted from a validated LC-MS/MS method for amino acid analysis in human plasma.[2] LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Experimental Protocol

This section details a typical experimental protocol for the quantification of L-Tyrosine in human plasma using this compound as an internal standard, based on established methodologies.[2]

3.1. Materials and Reagents

  • L-Tyrosine reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Supelco Ascentis® Express C18 column (3.0 mm i.d. × 150 mm, 2.7 μm)

  • Agilent Zorbax Eclipse XDB C8 guard-column

3.2. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Vortex the samples for 10 seconds.

  • Precipitate proteins by adding 400 µL of 0.2% TFA in acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.3. Liquid Chromatography

  • Column: Supelco Ascentis® Express C18 (3.0 mm i.d. × 150 mm, 2.7 μm) with a guard column.

  • Mobile Phase: Isocratic elution with a mixture of 0.2% trifluoroacetic acid in water and acetonitrile (85:15, v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Run Time: 6.5 minutes.

3.4. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • L-Tyrosine: Precursor ion (m/z) -> Product ion (m/z) - To be determined based on instrument optimization.

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined based on instrument optimization.

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

3.5. Calibration and Quality Control

  • Prepare calibration standards by spiking blank human plasma with known concentrations of L-Tyrosine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside the unknown samples.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the bioanalytical workflow and the fundamental principle of stable isotope dilution using this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Centrifugation Spike->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Bioanalytical workflow for L-Tyrosine quantification.

Stable_Isotope_Dilution cluster_sample In the Sample cluster_process During Processing & Analysis cluster_detection At Detection (MS) Analyte L-Tyrosine (Analyte) Variability Analytical Variability (e.g., loss, ion suppression) Analyte->Variability IS This compound (Internal Standard) IS->Variability Analyte_Signal Analyte Signal Variability->Analyte_Signal IS_Signal IS Signal Variability->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of Stable Isotope Dilution.

References

Unraveling Reaction Mechanisms: A Technical Guide to the Kinetic Isotope Effects of L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of drug discovery and development, a profound understanding of enzymatic reactions and metabolic pathways is paramount. L-Tyrosine, a non-essential amino acid, serves as a crucial precursor for the biosynthesis of vital neurotransmitters like dopamine and melanin.[1][2] The substitution of hydrogen atoms with their heavier isotope, deuterium, to create L-Tyrosine-d5, provides a powerful tool for elucidating reaction mechanisms, determining rate-limiting steps, and investigating the metabolic fate of tyrosine and its analogs. This technical guide delves into the core principles of kinetic isotope effects (KIEs) with a specific focus on this compound, offering insights for researchers, scientists, and drug development professionals. This compound is a deuterated form of L-Tyrosine, which is commercially available for use as a tracer or internal standard in quantitative analyses.[3]

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. This change in rate arises from the difference in mass between the isotopes, which affects the vibrational frequency of chemical bonds. Heavier isotopes form stronger bonds, leading to higher activation energies for bond cleavage and consequently, slower reaction rates. The magnitude of the KIE can provide invaluable information about the transition state of the rate-determining step of a reaction.

Quantitative Analysis of Kinetic Isotope Effects

The following tables summarize the observed kinetic isotope effects for deuterated L-Tyrosine and related compounds in various enzymatic reactions. These values are crucial for understanding the mechanistic details of these biotransformations.

EnzymeSubstrateKIE Value (on Vmax)KIE Value (on Vmax/Km)SignificanceReference
L-phenylalanine dehydrogenase[2-²H]-L-Tyrosine2.262.87Indicates that the cleavage of the C-D bond at the 2-position is likely the rate-determining step in the oxidative deamination of L-Tyrosine.[4]
Tyrosinase3'-fluoro-[5'-²H]-L-Tyr> 1Not SpecifiedA KIE greater than unity suggests that the hydrogen at the C-5 position of the aromatic ring is involved in the conversion of the enzyme-substrate complex to the enzyme-product complex.[5]
Tyrosinase3'-chloro-[5'-²H]-L-Tyr> 1Not SpecifiedSimilar to the fluoro-derivative, this indicates the involvement of the C-5 hydrogen in the rate-determining step of the hydroxylation reaction.
Tyrosine Hydroxylase (mutant forms)3,5-²H₂-tyrosineSignificant inverse deuterium isotope effectsNot SpecifiedThe observation of an inverse KIE in mutant enzymes, where it is masked in the wild-type, supports the proposed mechanism of electrophilic attack on the aromatic ring.

Table 1: Kinetic Isotope Effects in Enzymatic Reactions of Deuterated Tyrosine Analogs

| Enzyme | Substrate | Solvent | SIE Value (on Vmax) | SIE Value (on Vmax/Km) | Significance | Reference | |---|---|---|---|---|---| | L-phenylalanine dehydrogenase | L-Tyrosine | D₂O | 1.43 | 1.48 | These values suggest that the solvent has a minor effect on the conversion of the enzyme-substrate complex to the enzyme-product complex. | | | Tyrosine Hydroxylase (E326A mutant) | L-Tyrosine | D₂O | 2.4 (on an unproductive step) | Not Specified | A proton inventory analysis is consistent with a normal solvent isotope effect on an unproductive step in the reaction pathway. | |

Table 2: Solvent Isotope Effects in Enzymatic Reactions of L-Tyrosine

Experimental Protocols

A detailed understanding of the methodologies employed to determine these kinetic isotope effects is essential for the replication and extension of these findings.

Non-Competitive Spectrophotometric Method for KIE Determination

This method involves the direct kinetic measurement of the enzymatic reaction with both the labeled (deuterated) and unlabeled substrates separately.

  • Reagent Preparation:

    • Prepare solutions of the unlabeled L-Tyrosine analog and the corresponding deuterated this compound analog at various concentrations in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

    • Prepare a solution of the enzyme (e.g., tyrosinase, L-phenylalanine dehydrogenase) of known concentration and activity in the same buffer.

  • Kinetic Assay:

    • For each substrate concentration, initiate the reaction by adding a specific amount of the enzyme solution to the substrate solution in a cuvette.

    • Monitor the progress of the reaction spectrophotometrically by measuring the change in absorbance at a specific wavelength corresponding to the formation of the product over time. For instance, the hydroxylation of halogenated L-Tyrosine derivatives by tyrosinase can be monitored at λmax = 475 nm.

  • Data Analysis:

    • Determine the initial reaction rates (v) from the linear portion of the absorbance versus time plots for each substrate concentration.

    • Calculate the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), for both the unlabeled and deuterated substrates by fitting the initial rate data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]). This can be done using software like Enzifitter™.

    • The kinetic isotope effect is then calculated as the ratio of the Vmax (or Vmax/Km) for the unlabeled substrate to that of the deuterated substrate.

HPLC-Based Assay for Stoichiometry and KIE Determination

This method is particularly useful for reactions where the product can be separated and quantified by High-Performance Liquid Chromatography (HPLC).

  • Reaction Setup:

    • Incubate the enzyme (e.g., Tyrosine Hydroxylase) with either L-Tyrosine or 3,5-²H₂-tyrosine as the substrate under defined reaction conditions (buffer, temperature, co-substrates like O₂ and a tetrahydropterin).

  • Sample Analysis:

    • At various time points, quench the reaction and analyze the reaction mixture by HPLC to separate and quantify the substrate and the product (e.g., DOPA).

  • KIE Calculation:

    • Determine the initial rates of product formation for both the deuterated and non-deuterated substrates.

    • The KIE on the rate of product formation is determined by the direct comparison of these initial rates.

Visualizing Reaction Pathways and Experimental Workflows

Diagrams are indispensable tools for visualizing complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key concepts related to the kinetic isotope effect of this compound.

G cluster_0 Experimental Workflow for KIE Determination A Prepare Solutions (Enzyme, Substrate-H, Substrate-D) B Spectrophotometric Assay (Measure Absorbance vs. Time) A->B C Calculate Initial Rates (v) B->C D Determine Vmax and Km (Michaelis-Menten Plot) C->D E Calculate KIE (Vmax_H / Vmax_D) D->E

Figure 1: A generalized workflow for determining the kinetic isotope effect using a non-competitive method.

G cluster_1 Tyrosine Hydroxylase Catalytic Cycle E TyrH-Fe(II) E_O2 TyrH-Fe(II)-O2 E->E_O2 + O2 E_PH4 TyrH-Fe(II)-O2-PH4 E_O2->E_PH4 + PH4 Intermediate [Fe(IV)=O] Hydroxylating Intermediate E_PH4->Intermediate - H2O Product_Complex E-Product Complex Intermediate->Product_Complex + L-Tyrosine (KIE observed here) Product_Complex->E - DOPA DOPA DOPA Product_Complex->DOPA

Figure 2: Simplified catalytic cycle of Tyrosine Hydroxylase, highlighting the step where the KIE is observed.

G cluster_2 Metabolic Relevance of L-Tyrosine L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Protein Protein Synthesis L_Tyrosine->Protein p_OH_PPA p-hydroxyphenylpyruvic acid L_Tyrosine->p_OH_PPA Oxidative deamination Dopamine Dopamine L_DOPA->Dopamine Melanin Melanin L_DOPA->Melanin

Figure 3: Key metabolic pathways involving L-Tyrosine.

Conclusion and Future Directions

The study of kinetic isotope effects using this compound and other deuterated analogs provides a powerful lens through which to view the intricacies of enzyme-catalyzed reactions. The data presented in this guide underscore the utility of this approach in identifying rate-determining steps and probing the nature of transition states. For drug development professionals, this understanding is critical for designing novel inhibitors, predicting metabolic pathways of drug candidates, and optimizing their pharmacokinetic profiles. Future research in this area could focus on applying these techniques to a broader range of enzymes involved in tyrosine metabolism, particularly those implicated in disease states. Furthermore, combining KIE studies with computational modeling will undoubtedly offer even deeper insights into the dynamic and complex world of enzyme catalysis. The use of deuterated compounds like this compound will continue to be an indispensable tool in the arsenal of researchers and scientists striving to unravel the fundamental mechanisms of life and develop the next generation of therapeutics.

References

L-Tyrosine-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Tyrosine-d5. Understanding the stability profile of isotopically labeled compounds is critical for ensuring the accuracy and reliability of experimental results in research, diagnostics, and drug development. This document outlines the known stability characteristics, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

This compound, a deuterated form of the amino acid L-Tyrosine, is susceptible to degradation under various environmental conditions. Proper storage is paramount to maintain its isotopic and chemical purity. The following table summarizes the recommended storage conditions from various suppliers.

Storage ConditionTemperatureDuration (Powder)Duration (In Solvent)Additional Notes
Long-term Storage-20°C3 years1 month at -20°C, 6 months at -80°CProtect from light and moisture
Short-term Storage4°C or 2-8°C2 yearsNot recommendedKeep container tightly sealed
Room TemperatureAmbientNot recommended for long-termNot applicableStore away from light and moisture[1][2]

Note: When stored in solution, the stability of this compound is significantly reduced. It is advisable to prepare solutions fresh. If storage in solution is necessary, it should be for the shortest possible time at low temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₆D₅NO₃
Molecular Weight 186.22 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in 1 M HCl. Very low solubility in water at neutral pH. Solubility increases significantly in acidic (below pH 2) or alkaline (above pH 9) conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, they are expected to be analogous to those of L-Tyrosine. The primary degradation routes include oxidation and Strecker degradation.

Oxidation

The phenolic hydroxyl group of L-Tyrosine is susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions. Oxidation can lead to the formation of various products, including dityrosine and other cross-linked species.

Strecker Degradation

Under certain conditions, particularly in the presence of dicarbonyl compounds, L-Tyrosine can undergo Strecker degradation. This complex reaction involves the oxidative deamination and decarboxylation of the amino acid, leading to the formation of aldehydes such as 4-hydroxyphenylacetaldehyde.[3]

G Potential Degradation Pathway of L-Tyrosine LT This compound Oxidation Oxidation (Light, Heat, Metal Ions) LT->Oxidation Strecker Strecker Degradation (Dicarbonyls) LT->Strecker Dityrosine Dityrosine & other oxidized products Oxidation->Dityrosine Aldehyde 4-hydroxyphenylacetaldehyde & other aldehydes Strecker->Aldehyde

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves forced degradation studies under various stress conditions. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., dilute HCl or a mixture of water and organic solvent).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. A typical method might involve a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.

G Experimental Workflow for Forced Degradation Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Degradation (Solid, 105°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS Characterization HPLC->LCMS Identify Degradants

Caption: Workflow for a forced degradation study of this compound.

Data Presentation: Representative Stability Data

The following table provides a representative example of how quantitative stability data for this compound could be presented. Note: This is illustrative data, as comprehensive quantitative stability studies on this compound are not publicly available.

Stress ConditionTime (hours)This compound Assay (%)Total Impurities (%)Major Degradation Product (% Area)
Control 099.80.2Not Detected
2499.70.3Not Detected
Acidic (0.1M HCl, 60°C) 498.51.50.8 (DP1)
896.23.82.5 (DP1)
2489.110.97.8 (DP1)
Basic (0.1M NaOH, 60°C) 497.32.71.5 (DP2)
893.56.54.2 (DP2)
2485.214.810.1 (DP2)
Oxidative (3% H₂O₂, RT) 495.14.92.1 (DP3), 1.2 (DP4)
890.39.74.5 (DP3), 2.8 (DP4)
2478.621.412.3 (DP3), 6.5 (DP4)
Thermal (105°C) 2499.50.50.2 (DP5)
Photolytic (ICH Q1B) -98.91.10.6 (DP6)

DP = Degradation Product

Conclusion

The stability of this compound is a critical factor for its effective use in scientific research. As a solid, it is relatively stable when stored at or below -20°C, protected from light and moisture. In solution, its stability is significantly reduced. The primary degradation pathways are likely oxidation and Strecker degradation, similar to its non-deuterated counterpart. For critical applications, it is recommended to perform stability studies under conditions relevant to the intended use to ensure the integrity of the material. The provided experimental protocol for forced degradation serves as a robust framework for such investigations.

References

A Technical Guide to High-Purity L-Tyrosine-d5 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity L-Tyrosine-d5, a critical tool for researchers and drug development professionals. This document details the specifications of this compound from various suppliers, outlines key experimental protocols for its use, and visualizes its role in significant biological pathways.

Commercial Suppliers of High-Purity this compound

The selection of a high-purity, isotopically labeled compound is paramount for the accuracy and reproducibility of experimental results. This compound, with deuterium atoms replacing hydrogen atoms on the phenyl ring, serves as an invaluable internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic research. Below is a comparative summary of offerings from prominent commercial suppliers.

SupplierProduct NameCatalog NumberChemical PurityIsotopic Purity (Enrichment)Analytical MethodsAvailable Quantities
MedchemExpress This compoundHY-N0473S14≥98%98.89%HPLC, ¹H NMR10 mg, 50 mg, 100 mg
ChemScene This compoundCS-0437402≥98%Not specifiedHPLC, LC-MS, ¹H NMR10 mg, 50 mg, 100 mg
Cambridge Isotope Laboratories, Inc. L-Tyrosine (2,3,5,6-d4)DLM-589-PK≥98%98 atom % DNot specified50 mg, 100 mg
Cayman Chemical L-Tyrosine-d423793≥98%Not specifiedNot specified1 mg, 5 mg
Sigma-Aldrich This compoundAABH9ABBC8BFNot specifiedNot specifiedNot specifiedInquire

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry for the analysis of L-Tyrosine and its metabolites in biological samples. Its identical chemical properties to the endogenous analyte, but distinct mass, allow for precise correction of sample loss during preparation and variations in instrument response.

Protocol: Quantification of L-Tyrosine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a standard method for the accurate measurement of L-Tyrosine concentrations in plasma samples.

1. Materials and Reagents:

  • L-Tyrosine (analyte standard)

  • This compound (internal standard)

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Create a working internal standard solution by diluting the stock solution to a final concentration of 10 µg/mL in ACN.

  • Thaw plasma samples on ice.

  • In a protein precipitation plate or microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of the working internal standard solution (10 µg/mL this compound in ACN) to each plasma sample. The ACN will precipitate the plasma proteins.

  • Vortex the samples for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate L-Tyrosine from other matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • L-Tyrosine: Precursor ion (m/z) 182.1 -> Product ion (m/z) 136.1

      • This compound: Precursor ion (m/z) 187.1 -> Product ion (m/z) 141.1

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis:

  • Construct a calibration curve by analyzing a series of known concentrations of L-Tyrosine standard spiked into the same biological matrix.

  • For each sample, calculate the peak area ratio of the analyte (L-Tyrosine) to the internal standard (this compound).

  • Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios against the calibration curve.

Biological Pathways and Applications

L-Tyrosine is a non-essential amino acid that plays a crucial role as a precursor for the synthesis of several vital neurotransmitters and hormones. The use of this compound allows researchers to trace the metabolic fate of L-Tyrosine and quantify the levels of its downstream products with high precision.

Catecholamine Biosynthesis Pathway

L-Tyrosine is the initial substrate for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). This pathway is fundamental to numerous physiological and neurological processes.

Catecholamine_Biosynthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT)

Figure 1: The enzymatic conversion of L-Tyrosine to catecholamines.
Experimental Workflow for Metabolic Tracer Studies

This compound can be used as a stable isotope tracer to investigate the dynamics of catecholamine synthesis and turnover in various experimental models.

Metabolic_Tracer_Workflow cluster_experiment In Vivo / In Vitro Experiment cluster_analysis Sample Analysis Administration Administration of This compound to model system Incubation Incubation / Time course Administration->Incubation Sampling Collection of biological samples (e.g., plasma, brain tissue) Incubation->Sampling Extraction Extraction of analytes Sampling->Extraction LCMS LC-MS/MS Analysis (Quantification of d5-labeled and unlabeled metabolites) Extraction->LCMS Data_Analysis Data Analysis (Metabolic flux analysis, turnover rates) LCMS->Data_Analysis

Figure 2: A generalized workflow for using this compound as a metabolic tracer.

By utilizing high-purity this compound from reputable suppliers and employing robust experimental protocols, researchers can significantly enhance the quality and impact of their scientific investigations in neuroscience, drug metabolism, and clinical diagnostics.

An In-depth Technical Guide to the Physical and Chemical Differences Between L-Tyrosine and L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling is a powerful tool in biomedical research and drug development. Replacing hydrogen with its stable, heavier isotope, deuterium, can introduce subtle yet significant changes in the physical and chemical properties of a molecule. This guide provides a detailed examination of the core differences between L-Tyrosine and its deuterated isotopologue, L-Tyrosine-d5. We will explore the physical property variations, the critical chemical distinction known as the Kinetic Isotope Effect (KIE), and the practical applications that arise from these differences. Detailed experimental protocols for distinguishing and quantifying these molecules are provided, along with visualizations to clarify complex workflows and metabolic pathways.

Introduction to L-Tyrosine and Isotopic Labeling

L-Tyrosine is a non-essential aromatic amino acid synthesized in the body from phenylalanine.[1][2] It is a fundamental building block for protein synthesis and serves as a crucial precursor to several key biological molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[3][4][5]

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. This compound is an isotopologue of L-Tyrosine where five specific hydrogen (¹H) atoms have been replaced by deuterium (²H or D). The most common commercially available form is L-Tyrosine-(ring-d4, OH-d), where four hydrogen atoms on the aromatic ring and the hydrogen of the hydroxyl group are substituted. This guide will focus on this specific d5 variant. While chemically similar, the increased mass of deuterium introduces measurable physical and chemical distinctions.

Core Physical and Chemical Properties

The primary physical difference imparted by deuteration is an increase in molecular weight. This change is fundamental to the use of deuterated compounds as internal standards in mass spectrometry. Other physical properties, such as melting point and solubility, are generally not significantly altered.

Table 1: Comparison of General Physical and Chemical Properties

PropertyL-TyrosineThis compound (ring-d4, OH-d)Key Difference
Chemical Formula C₉H₁₁NO₃C₉H₆D₅NO₃Presence of 5 Deuterium Atoms
Average Molecular Weight 181.19 g/mol ~186.22 g/mol Increased by ~5 Da
Monoisotopic Mass 181.0739 Da186.1053 DaIncreased Mass
Melting Point >300 °C (decomposes)Not significantly differentMinimal Change
Water Solubility (25 °C) 0.45 - 0.479 mg/mLNot significantly differentMinimal Change
pKa₁ (-COOH) ~2.20Not significantly differentMinimal Change
pKa₂ (-NH₃⁺) ~9.11 - 9.21Not significantly differentMinimal Change
Isoelectric Point (pI) ~5.66Not significantly differentMinimal Change

The Kinetic Isotope Effect (KIE): A Fundamental Chemical Difference

The most significant chemical difference between L-Tyrosine and this compound is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond often proceed at a slower rate than the equivalent C-H bond cleavage.

This effect is particularly relevant in drug metabolism, where many enzymatic reactions, especially those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of C-H bonds. By strategically replacing hydrogen with deuterium at a site of metabolic activity (a "metabolic soft spot"), the rate of metabolism can be reduced. This can lead to a longer drug half-life, improved pharmacokinetic profiles, and potentially reduced formation of toxic metabolites.

KIE Reactant_H R-H TS_H [R---H]‡ Reactant_H->TS_H ΔG‡ (low activation energy) Reactant_D R-D Product_H R + H TS_H->Product_H TS_D [R---D]‡ Product_D R + D Reactant_D->TS_D ΔG‡‡ (high activation energy) TS_D->Product_D rate_H Faster Reaction Rate rate_D Slower Reaction Rate

Applications in Research and Drug Development

Internal Standards for Mass Spectrometry

The most widespread application of this compound is as an internal standard (IS) for the accurate quantification of L-Tyrosine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS co-elutes chromatographically with the analyte and experiences similar ionization efficiency and matrix effects. Because this compound is chemically almost identical to L-Tyrosine, it fulfills these criteria perfectly. However, its different mass allows the mass spectrometer to distinguish it from the endogenous analyte, enabling precise and accurate quantification.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation / Extraction Spike->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject LC LC Separation (Analyte and IS co-elute) Inject->LC MS MS/MS Detection (Monitor specific mass transitions) LC->MS Data Data Analysis (Calculate Analyte/IS Peak Area Ratio) MS->Data Quant Quantification (Determine L-Tyrosine Concentration) Data->Quant

Probes for Metabolic Studies

This compound can be used as a tracer to study the flux through various metabolic pathways. By administering the labeled compound, researchers can track its conversion into downstream metabolites like L-DOPA, dopamine, and catecholamines, providing insights into enzyme kinetics and metabolic regulation in vivo.

Development of "Heavy Drugs"

The KIE is the foundational principle behind "heavy drugs," where deuterium is incorporated into a drug's molecular structure to slow its metabolism. For example, the first FDA-approved deuterated drug, deutetrabenazine, is a "heavy" version of tetrabenazine where deuterium substitution significantly slows oxidative metabolism, leading to a longer half-life and a more favorable dosing regimen. If L-Tyrosine were a therapeutic agent whose metabolism limited its efficacy, deuteration at the sites of enzymatic attack could potentially enhance its therapeutic properties.

Tyrosine_Metabolism cluster_pathway Catecholamine Synthesis Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-limiting enzyme) Tyrosine->TH C-H bond hydroxylation Tyrosine_d4 L-Tyrosine-(ring-d4) Tyrosine_d4->TH C-D bond hydroxylation (Slower due to KIE) LDOPA L-DOPA TH->LDOPA Dopamine Dopamine LDOPA->Dopamine via AADC

Experimental Protocols

Protocol: Quantification of L-Tyrosine in Human Plasma via LC-MS/MS

This protocol outlines a standard method for determining L-Tyrosine concentrations using this compound as an internal standard.

  • Preparation of Standards:

    • Prepare a stock solution of L-Tyrosine (1 mg/mL) in 50:50 ethanol:water.

    • Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

    • Create a series of calibration standards (e.g., 1 to 50,000 ng/mL) by serially diluting the L-Tyrosine stock.

    • Prepare an internal standard (IS) working solution (e.g., 1000 ng/mL) from the this compound stock.

  • Sample Preparation:

    • Aliquot 50 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

    • Add 25 µL of the IS working solution to each tube (except blanks) and vortex.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 2% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • L-Tyrosine Transition: Q1: 182.1 -> Q3: 136.1 (loss of formic acid and ammonia).

      • This compound Transition: Q1: 187.1 -> Q3: 141.1.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the calibrators.

    • Determine the concentration of L-Tyrosine in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Protocol: Distinguishing L-Tyrosine and this compound via ¹H NMR

¹H (Proton) Nuclear Magnetic Resonance (NMR) spectroscopy can unequivocally differentiate between L-Tyrosine and this compound.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of L-Tyrosine or this compound in deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent peak from H₂O.

  • NMR Acquisition:

    • Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation:

    • L-Tyrosine Spectrum: The spectrum will show characteristic signals for all non-exchangeable protons. In D₂O, the amine (-NH₂) and hydroxyl (-OH) protons will exchange with deuterium and become invisible. Key signals will include:

      • A doublet of doublets or multiplet for the alpha-proton (~3.9-4.0 ppm).

      • Two distinct signals for the diastereotopic beta-protons (~3.0-3.2 ppm).

      • Two doublets in the aromatic region corresponding to the protons on the phenyl ring (~6.9 ppm and ~7.2 ppm).

    • This compound (ring-d4, OH-d) Spectrum: The spectrum will be dramatically simplified.

      • The aromatic signals between ~6.8 and 7.3 ppm will be absent because these protons have been replaced by deuterium.

      • The hydroxyl proton is already exchanged in D₂O, but even in a non-deuterated solvent, this signal would be absent.

      • The signals for the alpha- and beta-protons will remain, as these positions are not deuterated in this specific isotopologue.

Conclusion

The substitution of hydrogen with deuterium in L-Tyrosine results in a molecule, this compound, with a distinct molecular weight and, most importantly, altered chemical reactivity due to the Kinetic Isotope Effect. While physical properties like solubility and melting point remain largely unchanged, the increased mass is foundational to its use as a highly effective internal standard in mass spectrometry. The KIE, which slows the rate of C-D bond cleavage, provides a powerful tool for modulating drug metabolism, offering significant potential in pharmaceutical development. The distinct spectroscopic signatures, particularly in ¹H NMR and mass spectrometry, allow for the straightforward differentiation and quantification of these two compounds, underpinning their utility in modern scientific research.

References

The Role of L-Tyrosine-d5 in Elucidating Neurotransmitter Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of L-Tyrosine-d5 as a stable isotope tracer in neurotransmitter research. By delving into the core principles of stable isotope labeling, this document provides a comprehensive overview of how this compound is employed to meticulously track the synthesis, turnover, and flux of catecholamine neurotransmitters—primarily dopamine and norepinephrine. This guide offers detailed experimental protocols, presents quantitative data in a clear, comparative format, and visualizes complex biological and experimental processes to empower researchers in neuroscience and drug development.

Introduction: Tracing the Path of Neurotransmitters

The study of neurotransmitter dynamics is fundamental to understanding brain function and the pathophysiology of numerous neurological and psychiatric disorders. L-Tyrosine is the physiological precursor to the catecholamines, a class of neurotransmitters including dopamine and norepinephrine that are central to mood, cognition, and motor control.[1] The synthesis of these neurotransmitters is a tightly regulated process, and alterations in their dynamics are implicated in conditions such as Parkinson's disease, depression, and schizophrenia.

Traditional methods for studying neurotransmitter systems often rely on measuring static levels of neurotransmitters and their metabolites. While valuable, these approaches provide a limited snapshot of the intricate and dynamic processes of neurotransmitter synthesis, release, and degradation. The introduction of stable isotope-labeled compounds, such as this compound, has revolutionized the field by enabling researchers to trace the metabolic fate of precursors into newly synthesized neurotransmitters.

This compound, a deuterated analog of L-Tyrosine, serves as an ideal tracer. It is biochemically indistinguishable from its endogenous counterpart, allowing it to be readily taken up by neurons and processed through the same enzymatic machinery.[2] However, its increased mass due to the deuterium atoms allows for its differentiation and quantification, along with its metabolic products like dopamine-d3, using mass spectrometry. This technique provides a direct and dynamic measure of neurotransmitter synthesis and turnover rates in vivo and in vitro.

The Catecholamine Biosynthesis Pathway

The conversion of L-Tyrosine into dopamine and norepinephrine is a multi-step enzymatic process that primarily occurs in catecholaminergic neurons. Understanding this pathway is crucial for interpreting data from this compound tracer studies.

The key enzymatic steps are:

  • Hydroxylation: L-Tyrosine is converted to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase (TH). This is the rate-limiting step in catecholamine synthesis.[1]

  • Decarboxylation: L-DOPA is then rapidly converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).

  • Hydroxylation (for Norepinephrine): In noradrenergic neurons, dopamine is further converted to norepinephrine by the enzyme dopamine β-hydroxylase (DBH).

G cluster_precursor Precursor Administration cluster_synthesis Neuronal Synthesis L-Tyrosine_d5 This compound L-DOPA_d4 L-DOPA-d4 L-Tyrosine_d5->L-DOPA_d4 Tyrosine Hydroxylase (TH) Dopamine_d3 Dopamine-d3 L-DOPA_d4->Dopamine_d3 Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine_d3 Norepinephrine-d3 Dopamine_d3->Norepinephrine_d3 Dopamine β-Hydroxylase (DBH)

Experimental Methodologies

The use of this compound as a tracer typically involves in vivo or in vitro experimental models coupled with sensitive analytical techniques to measure the deuterated neurotransmitters.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely moving animals. This method allows for the continuous monitoring of neurotransmitter levels and their turnover.

Experimental Protocol: In Vivo Microdialysis with this compound Administration

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed individually with ad libitum access to food and water.

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat with isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula (CMA 12) targeting the brain region of interest (e.g., striatum or prefrontal cortex).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours post-surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe (CMA 12, 2mm membrane) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

    • Allow for a 2-hour equilibration period to establish a stable baseline.

  • This compound Administration:

    • Prepare a solution of this compound in aCSF at a concentration of 50-100 µM.

    • Administer the this compound solution via the microdialysis probe (reverse dialysis) or through systemic injection (e.g., intraperitoneal).

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., 0.1 M perchloric acid) to prevent degradation of catecholamines.

    • Immediately freeze samples on dry ice and store at -80°C until analysis.

Brain Tissue Homogenate Analysis

For a more global assessment of neurotransmitter synthesis, brain tissue can be collected and analyzed following systemic administration of this compound.

Experimental Protocol: Brain Tissue Analysis

  • This compound Administration: Administer this compound to the animal via intraperitoneal (i.p.) or intravenous (i.v.) injection at a dose of 100-200 mg/kg.

  • Tissue Collection: At a predetermined time point after administration, euthanize the animal and rapidly dissect the brain region of interest on ice.

  • Homogenization: Homogenize the tissue in a solution of 0.1 M perchloric acid containing a known amount of a deuterated internal standard (e.g., dopamine-d4) to correct for sample loss during preparation.

  • Protein Precipitation and Supernatant Collection: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the protein. Collect the supernatant for analysis.

  • Sample Storage: Store the supernatant at -80°C until LC-MS/MS analysis.

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of deuterated and non-deuterated neurotransmitters.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Perform Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions for each analyte.

Table 1: Illustrative MRM Transitions for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound187.1141.1
L-DOPA-d4202.1156.1
Dopamine-d3157.1140.1
Norepinephrine-d3173.1155.1

Note: These values are illustrative and should be optimized for the specific instrument used.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Analytical Phase cluster_data Data Interpretation Animal_Model Rodent Model (e.g., Rat, Mouse) Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal_Model->Surgery Tracer_Admin This compound Administration (i.p. or reverse dialysis) Surgery->Tracer_Admin Sample_Collection Sample Collection (Microdialysis or Tissue Harvest) Tracer_Admin->Sample_Collection Sample_Prep Sample Preparation (Homogenization, Centrifugation) Sample_Collection->Sample_Prep LCMS LC-MS/MS Analysis (Quantification of Deuterated Analytes) Sample_Prep->LCMS Data_Analysis Data Analysis (Turnover Rate Calculation) LCMS->Data_Analysis

Quantitative Data and Interpretation

The primary output of this compound tracer studies is the quantitative measurement of the newly synthesized deuterated neurotransmitters. This data can be used to calculate key parameters of neurotransmitter dynamics.

Table 2: Illustrative Quantitative Data from a Hypothetical In Vivo Microdialysis Study in Rat Striatum

Time Post this compound (min)Dopamine-d3 (pg/µL)Norepinephrine-d3 (pg/µL)
0 (Baseline)< LOD< LOD
201.2 ± 0.30.1 ± 0.02
403.5 ± 0.60.4 ± 0.07
605.8 ± 0.90.8 ± 0.1
807.2 ± 1.11.1 ± 0.2
1006.5 ± 1.00.9 ± 0.15
1204.8 ± 0.70.6 ± 0.1

Data are presented as mean ± SEM. LOD = Limit of Detection. This data is for illustrative purposes and represents a typical kinetic profile.

Interpretation of Data:

  • Rate of Synthesis: The initial slope of the concentration-time curve for the deuterated neurotransmitter provides an index of its synthesis rate.

  • Turnover Rate: By modeling the incorporation and clearance of the deuterated tracer, the turnover rate of the neurotransmitter pool can be calculated. This reflects the balance between synthesis and metabolism/release.

  • Effects of Interventions: This methodology is particularly powerful for assessing how drugs, genetic manipulations, or pathological states alter neurotransmitter synthesis and turnover. For example, a drug that enhances dopamine synthesis would be expected to increase the rate of appearance and the peak concentration of dopamine-d3.

Applications in Drug Development and Neuroscience Research

The use of this compound as a tracer has significant implications for various areas of research:

  • Pharmacodynamic Studies: Elucidating the mechanism of action of drugs that target the catecholamine system.

  • Disease Modeling: Understanding the alterations in neurotransmitter dynamics in animal models of diseases like Parkinson's, ADHD, and depression.

  • Target Validation: Confirming that a novel therapeutic target modulates neurotransmitter synthesis in vivo.

  • Basic Neuroscience: Investigating the fundamental regulation of catecholamine synthesis and release in different brain regions and under various behavioral states.

Conclusion

This compound is an invaluable tool in the arsenal of the modern neuroscientist and drug developer. Its application as a stable isotope tracer provides a dynamic and quantitative measure of catecholamine neurotransmitter synthesis and turnover, offering insights that are not attainable with traditional neurochemical methods. The detailed protocols and conceptual framework presented in this guide are intended to facilitate the adoption and successful implementation of this powerful technique, ultimately advancing our understanding of the brain in health and disease.

References

A Technical Guide to the Core Principles of Stable Isotope-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of stable isotope-labeled (SIL) compounds. SILs are indispensable tools in modern research and drug development, offering unparalleled insights into metabolic pathways, protein dynamics, and pharmacokinetic profiles. By replacing an atom with its heavier, non-radioactive counterpart, researchers can trace the fate of molecules in complex biological systems with high precision and safety.[1][2][3]

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes into molecules to act as tracers.[1] These isotopes are chemically identical to their more abundant, lighter counterparts but possess additional neutrons, resulting in a greater mass.[1] This mass difference is the key principle that allows for their detection and differentiation from endogenous molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Unlike radioactive isotopes, stable isotopes are safe, non-toxic, and do not decay, making them ideal for use in human clinical trials and longitudinal studies. The most commonly used stable isotopes in biological research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H or D), and Oxygen-18 (¹⁸O).

Key Concepts:

  • Isotopologues: Molecules that differ only in their isotopic composition. For example, a metabolite containing one ¹³C atom is an isotopologue of the same metabolite with all ¹²C atoms.

  • Metabolic Flux: The rate at which metabolites are processed through a metabolic pathway. Stable isotope labeling is a primary method for quantifying metabolic flux, providing a dynamic view of cellular metabolism.

Table 1: Properties of Common Stable Isotopes
IsotopeNatural Abundance (%)Mass of Isotope (u)Mass of Common Isotope (u)Mass Difference (u)
¹³C 1.0713.00335512.0000001.003355
¹⁵N 0.36815.00010914.0030740.997035
²H (D) 0.01152.0141021.0078251.006277
¹⁸O 0.20517.99916015.9949152.004245

Applications in Drug Development and Research

Stable isotope-labeled compounds have a wide array of applications across various scientific disciplines, from understanding fundamental biological processes to accelerating drug development.

  • Metabolic Pathway Analysis: By introducing a labeled substrate into a biological system, researchers can trace its journey through metabolic pathways, identifying and quantifying the resulting downstream metabolites. This is crucial for understanding disease mechanisms and identifying potential therapeutic targets.

  • Drug Metabolism and Pharmacokinetics (DMPK): Deuterium labeling can alter the pharmacokinetic properties of a drug, often leading to reduced clearance rates and extended half-lives. SIL compounds are also used to accurately track a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to quantify thousands of proteins, providing insights into cellular signaling and protein turnover.

  • Internal Standards in Mass Spectrometry: SIL compounds are considered the gold standard for internal standards in quantitative LC-MS assays. They co-elute with the analyte of interest and exhibit similar ionization behavior, allowing for accurate correction of matrix effects and other experimental variabilities.

Experimental Workflows and Methodologies

The successful implementation of stable isotope labeling experiments requires careful planning and execution. The general workflow involves introducing the labeled compound, allowing for its incorporation into the biological system, followed by sample preparation, instrumental analysis, and data interpretation.

General Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Experimental Design (Tracer Selection) B Introduction of Labeled Compound A->B Labeling C Sample Collection & Quenching B->C Incubation D Metabolite/Protein Extraction C->D E Instrumental Analysis (MS or NMR) D->E F Data Processing E->F G Pathway Analysis/ Flux Calculation F->G

Caption: A generalized workflow for stable isotope labeling experiments.

Methodology 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that involves the metabolic incorporation of stable isotope-labeled amino acids into proteins.

Experimental Protocol:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine).

    • The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).

    • Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Lysis and Protein Extraction:

    • Harvest and wash both cell populations with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" cell populations.

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin. Trypsin cleaves specifically at lysine and arginine residues, ensuring that every resulting peptide (except the C-terminal one) will contain a labeled amino acid.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope label.

  • Data Analysis:

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

Caption: Experimental workflow for a typical SILAC experiment.

Table 2: Comparison of Label-Based Quantitative Proteomics Techniques
FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Type Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Multiplexing Typically 2-3 samples4-plex or 8-plexUp to 11-plex or 16-plex
Sample Type Cell cultureAny protein/peptide sampleAny protein/peptide sample
Advantages High accuracy, low experimental variability, physiologically relevant.High throughput, suitable for various sample types.Higher multiplexing capability than iTRAQ, high throughput.
Disadvantages Limited to metabolically active cells, can be expensive.Ratio distortion can occur, expensive reagents.Ratio compression can be an issue, expensive.
Methodology 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates of metabolic reactions within a cell. It involves introducing a ¹³C-labeled substrate and analyzing the labeling patterns in downstream metabolites.

Experimental Protocol:

  • Experimental Design:

    • Define the metabolic pathways of interest.

    • Select an appropriate ¹³C-labeled tracer (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose). The choice of tracer is critical for resolving specific fluxes.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium where the primary carbon source is replaced with its ¹³C-labeled counterpart.

    • The duration of labeling depends on the pathways being studied; for example, glycolysis reaches isotopic steady state in about 10 minutes, while the TCA cycle can take up to 2 hours in cultured cells.

  • Sample Collection and Metabolite Extraction:

    • Rapidly quench metabolic activity, often using cold methanol or by freeze-clamping tissue.

    • Extract metabolites from the cells or tissue.

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID is the fraction of the metabolite pool that contains 0, 1, 2, or more ¹³C atoms.

  • Flux Estimation:

    • Use specialized software (e.g., Metran, INCA) to fit the experimentally measured MIDs to a metabolic model.

    • The software estimates the intracellular fluxes that best reproduce the observed labeling patterns.

G A Select 13C Tracer & Design Experiment B Culture Cells with 13C-labeled Substrate A->B C Quench Metabolism & Extract Metabolites B->C D Analyze Mass Isotopologue Distribution (MS) C->D F Flux Estimation (Computational) D->F E Metabolic Model Construction E->F

Caption: A simplified workflow for ¹³C-Metabolic Flux Analysis.

Tracing Metabolic Pathways: The TCA Cycle

Stable isotope tracing is a powerful tool for elucidating the activity of central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle. By using specifically labeled glucose, researchers can track the entry and progression of carbon atoms through the cycle.

For example, using [U-¹³C₆]-glucose as a tracer, the glucose is first metabolized to two molecules of [U-¹³C₃]-pyruvate via glycolysis. This labeled pyruvate can then enter the TCA cycle as either acetyl-CoA (contributing two labeled carbons) or oxaloacetate (contributing three labeled carbons). The subsequent turns of the TCA cycle will produce a series of labeled intermediates, and the specific labeling patterns of these intermediates can reveal the relative contributions of different entry points and the overall activity of the cycle.

G Glucose [U-13C6]-Glucose Pyruvate [U-13C3]-Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA [U-13C2]-Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate AKG α-Ketoglutarate (M+2) Citrate->AKG TCA Cycle Succinate Succinate (M+2) AKG->Succinate TCA Cycle Fumarate Fumarate (M+2) Succinate->Fumarate TCA Cycle Malate Malate (M+2) Fumarate->Malate TCA Cycle OAA Oxaloacetate (M+2) Malate->OAA TCA Cycle OAA->Citrate TCA Cycle

References

Methodological & Application

Application Note: L-Tyrosine-d5 as an Internal Standard for Accurate Quantification of L-Tyrosine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Tyrosine is a crucial amino acid that serves as a building block for proteins and a precursor for the synthesis of important signaling molecules such as dopamine, norepinephrine, and epinephrine. Accurate quantification of L-Tyrosine in biological matrices is essential for various research areas, including metabolic studies, disease biomarker discovery, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. L-Tyrosine-d5, a deuterated analog of L-Tyrosine, is an ideal internal standard due to its similar chemical and physical properties to the analyte and its distinct mass, which allows for its separate detection by the mass spectrometer.

This application note provides a detailed protocol for the quantification of L-Tyrosine in human plasma using this compound as an internal standard with an LC-MS/MS system.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for removing proteins from biological samples, which can interfere with LC-MS/MS analysis.[1]

Materials:

  • Human plasma samples

  • L-Tyrosine analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standard and Internal Standard Stock Solutions: Prepare stock solutions of L-Tyrosine and this compound in a suitable solvent (e.g., 0.1% formic acid in water).

  • Preparation of Working Solutions: Prepare working solutions of L-Tyrosine for the calibration curve and quality control (QC) samples by serial dilution of the stock solution. Prepare a working solution of this compound at a fixed concentration.

  • Sample Spiking: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas.[3]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).[3]

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is commonly used.[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 40°C.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A representative gradient is shown in the table below.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for L-Tyrosine and this compound need to be optimized. Based on the literature for similar compounds, the following transitions can be used as a starting point.

Data Presentation

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Tyrosine182.1136.150Optimized
This compound187.1141.150Optimized

Table 3: Representative Quantitative Data (Hypothetical)

This table illustrates the expected performance of the method. Actual values will vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% bias) at LLOQ± 20%
Precision (% CV) at LLOQ< 20%
Accuracy (% bias) at other concentrations± 15%
Precision (% CV) at other concentrations< 15%

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down (Nitrogen) supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of L-Tyrosine calibration_curve->quantification

Caption: Experimental workflow for LC-MS/MS analysis of L-Tyrosine.

G L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

References

Application Notes and Protocols for Quantitative Proteomics using L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for accurate quantitative proteomics by mass spectrometry (MS).[1][2] The SILAC method involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population. This "heavy" proteome is then compared to a "light" proteome from cells cultured with the natural, unlabeled amino acid. By combining the cell populations before sample preparation, SILAC minimizes experimental variability and allows for precise relative quantification of protein abundance and post-translational modifications (PTMs) between different experimental conditions.[3][4]

L-Tyrosine, a non-essential amino acid, is a critical component of protein synthesis and plays a pivotal role in cellular signaling through tyrosine phosphorylation.[5] The use of isotopically labeled L-Tyrosine, such as L-Tyrosine-d5 (deuterated L-Tyrosine), enables targeted quantitative analysis of protein expression and is particularly advantageous for studying tyrosine kinase signaling pathways. When coupled with enrichment techniques like anti-phosphotyrosine (pTyr) immunoprecipitation, SILAC with labeled tyrosine becomes a potent tool for dissecting receptor tyrosine kinase (RTK) signaling networks.

These application notes provide a comprehensive protocol for the use of this compound in quantitative proteomics, from experimental design and cell culture to mass spectrometry analysis and data interpretation.

Experimental Workflow Overview

The general workflow for a quantitative proteomics experiment using this compound is depicted below. The process begins with the metabolic labeling of two cell populations, one with standard L-Tyrosine ("light") and the other with this compound ("heavy"). Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS.

G cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Phosphopeptide Enrichment (Optional) cluster_4 Analysis Light Culture Light Culture Heavy Culture Heavy Culture Control Treatment Control Treatment Light Culture->Control Treatment Experimental Treatment Experimental Treatment Heavy Culture->Experimental Treatment Combine & Lyse Combine & Lyse Control Treatment->Combine & Lyse Experimental Treatment->Combine & Lyse Protein Digestion Protein Digestion Combine & Lyse->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup Anti-pTyr IP Anti-pTyr IP Peptide Cleanup->Anti-pTyr IP Optional LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Anti-pTyr IP->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: General experimental workflow for SILAC using this compound.

Detailed Experimental Protocols

SILAC Media Preparation and Cell Culture

Objective: To achieve complete incorporation of "light" (L-Tyrosine) and "heavy" (this compound) amino acids into the proteomes of two distinct cell populations.

Materials:

  • DMEM for SILAC (deficient in L-Tyrosine, L-Lysine, and L-Arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Tyrosine (light)

  • This compound (heavy)

  • L-Lysine and L-Arginine (if the medium is also deficient in these)

  • Penicillin-Streptomycin

  • Sterile PBS

  • 0.22 µm filter units

Protocol:

  • Prepare 1000x Stock Solutions:

    • Dissolve L-Tyrosine and this compound in sterile PBS to create concentrated stock solutions. Due to the low solubility of tyrosine, gentle heating or the use of a dipeptide form may be necessary.

  • Prepare "Light" and "Heavy" SILAC Media:

    • To the DMEM base medium, add dFBS to a final concentration of 10%.

    • Add Penicillin-Streptomycin to a final concentration of 1%.

    • For the "light" medium, add the L-Tyrosine stock solution to the recommended final concentration.

    • For the "heavy" medium, add the this compound stock solution to the same final concentration as the light version.

    • If necessary, supplement with light L-Lysine and L-Arginine to both media.

    • Sterile-filter the complete media using a 0.22 µm filter unit.

  • Cell Culture and Labeling:

    • Culture the chosen cell line in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure >95% incorporation of the labeled amino acid.

    • Monitor the incorporation efficiency by performing a small-scale protein extraction and mass spectrometry analysis after a few passages.

Protein Extraction and Digestion

Objective: To extract proteins from the combined cell populations and digest them into peptides suitable for mass spectrometry.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate

  • Formic Acid

  • C18 spin columns or StageTips

Protocol:

  • Cell Lysis:

    • After experimental treatment, wash the "light" and "heavy" cell populations with ice-cold PBS.

    • Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells in Lysis Buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Reduction and Alkylation:

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

    • Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 56°C.

    • Alkylate the cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Protein Digestion:

    • Dilute the protein sample with ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid to stop the digestion.

    • Desalt and concentrate the peptides using C18 spin columns or StageTips according to the manufacturer's protocol.

Phosphotyrosine Peptide Enrichment (Optional)

Objective: To enrich for tyrosine-phosphorylated peptides to increase the sensitivity of their detection by mass spectrometry.

Materials:

  • Anti-phosphotyrosine (pTyr) antibody-conjugated beads (e.g., P-Tyr-100)

  • Immunoprecipitation (IP) buffer

  • Wash buffers

  • Elution buffer (e.g., low pH buffer)

Protocol:

  • Immunoprecipitation:

    • Incubate the cleaned peptide mixture with the anti-pTyr antibody-conjugated beads.

  • Washing:

    • Wash the beads several times with IP buffer and then with wash buffers to remove non-specifically bound peptides.

  • Elution:

    • Elute the enriched phosphotyrosine peptides from the beads using the elution buffer.

  • Cleanup:

    • Desalt the eluted phosphopeptides using C18 StageTips before LC-MS/MS analysis.

Mass Spectrometry and Data Analysis

Objective: To separate, identify, and quantify the "light" and "heavy" peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and appropriate software.

LC-MS/MS Parameters
  • Liquid Chromatography: Use a nano-flow HPLC system with a reversed-phase C18 column. A shallow gradient of increasing acetonitrile concentration is recommended for optimal peptide separation.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • Full MS Scan: Acquire high-resolution full MS scans to detect the "light" and "heavy" peptide pairs.

    • MS/MS Scans: Select the most intense precursor ions for fragmentation (e.g., using Higher-energy Collisional Dissociation - HCD) to obtain peptide sequence information.

  • Consideration for Deuterated Peptides: Peptides labeled with deuterium may elute slightly earlier from the reversed-phase column than their non-deuterated counterparts. Ensure that the quantification is based on the entire extracted ion chromatogram for both the "light" and "heavy" peptide peaks to account for any chromatographic shifts.

Data Analysis Workflow

The data analysis workflow involves peptide identification, quantification, and statistical analysis to determine significant changes in protein abundance or phosphorylation.

G Raw MS Data Raw MS Data Peptide Identification Peptide Identification Raw MS Data->Peptide Identification Database Search Database Search Peptide Identification->Database Search Quantification Quantification Peptide Identification->Quantification Calculate H/L Ratios Calculate H/L Ratios Quantification->Calculate H/L Ratios Data Normalization Data Normalization Calculate H/L Ratios->Data Normalization Statistical Analysis Statistical Analysis Data Normalization->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis

Caption: Data analysis workflow for SILAC proteomics.

Software: Use specialized proteomics software such as MaxQuant, Proteome Discoverer, or Spectronaut for data analysis.

Steps:

  • Peptide Identification: Search the MS/MS spectra against a protein database (e.g., UniProt) to identify the peptide sequences. Specify the variable modification for this compound (+5 Da).

  • Quantification: The software will identify the "light" and "heavy" peptide pairs and calculate the heavy-to-light (H/L) ratio based on the integrated peak areas from the full MS scans.

  • Data Normalization: Normalize the H/L ratios to account for any mixing errors.

  • Statistical Analysis: Perform statistical tests to identify proteins or phosphosites with significantly altered abundance between the experimental conditions.

Data Presentation

Quantitative data from SILAC experiments are typically presented in tables summarizing the identified proteins or phosphosites, their corresponding H/L ratios, and statistical significance.

Table 1: Representative Quantitative Data for Total Proteome Analysis. (Note: This is illustrative data as a specific this compound dataset was not publicly available. The data represents a typical output from a SILAC experiment comparing a treated ("Heavy") vs. control ("Light") condition.)

Protein AccessionGene NamePeptide SequenceH/L Ratiop-valueRegulation
P02768ALBLVNEVTEFAK1.050.85Unchanged
P60709ACTBSYELPDGQVITIGNER0.980.91Unchanged
P12345KIN1YSSDNRPIGpYIK2.540.01Upregulated
Q67890PHOS2GpYVADTKSK0.450.02Downregulated

Table 2: Representative Quantitative Data for Phosphotyrosine-Enriched Peptides. (Note: This is illustrative data as a specific this compound dataset was not publicly available. The data represents a typical output from a phosphotyrosine-focused SILAC experiment.)

Protein AccessionGene NamePhosphopeptide SequenceH/L Ratiop-valueRegulation
P00533EGFRELVEPLTpSYVDPATR5.21<0.001Upregulated
P06239LCKDpYVRESK3.150.005Upregulated
Q13474SHP-1GADpYEK0.330.01Downregulated
P27361STAT1ELpYLPQTVR4.78<0.001Upregulated

Signaling Pathway Visualization

The quantitative data obtained from these experiments can be used to visualize the effects on specific signaling pathways. For example, in a study of Epidermal Growth Factor (EGF) receptor signaling, the upregulation of phosphorylation on key downstream proteins can be mapped.

G cluster_0 EGF Receptor Signaling EGF EGF EGFR EGFR (H/L = 5.21) EGF->EGFR GRB2 GRB2 EGFR->GRB2 pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors

Caption: EGF Receptor signaling pathway with example upregulation.

Conclusion

The use of this compound in SILAC-based quantitative proteomics provides a robust and precise method for studying protein expression and, most notably, for dissecting the complexities of tyrosine kinase signaling pathways. The detailed protocols and data analysis workflows presented here offer a comprehensive guide for researchers to successfully implement this powerful technique in their studies. Careful attention to complete labeling, appropriate sample preparation, and specific considerations for deuterated compounds will ensure high-quality, reproducible quantitative data, leading to significant biological insights.

References

Application Notes and Protocols for L-Tyrosine-d5 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Tyrosine is a non-essential amino acid in mammals, synthesized from phenylalanine, and plays a pivotal role in numerous physiological processes.[1][2] It serves as a fundamental building block for protein synthesis and is a precursor to vital biomolecules, including neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and the pigment melanin.[2][3][4] Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rate of metabolic reactions within a biological system. By employing stable isotope-labeled compounds as tracers, MFA allows researchers to track the flow of atoms through metabolic pathways, providing a dynamic snapshot of cellular activity.

L-Tyrosine-d5, a stable isotope-labeled version of L-Tyrosine with five deuterium atoms, is an effective tracer for investigating the metabolic fate of tyrosine in cell culture. The deuterium labels are biochemically stable and can be readily detected by mass spectrometry, allowing for precise quantification of tyrosine's contribution to various metabolic endpoints. These application notes provide detailed protocols for utilizing this compound to conduct metabolic flux analysis in cell culture, aimed at researchers, scientists, and drug development professionals.

Core Applications

  • Quantifying Protein Synthesis and Turnover: By measuring the rate of this compound incorporation into the total protein pool, researchers can determine the kinetics of protein synthesis and degradation.

  • Elucidating Neurotransmitter Dynamics: Tracing the flux of this compound through the catecholamine synthesis pathway provides insights into the production rates of dopamine, norepinephrine, and epinephrine.

  • Assessing Hormone and Pigment Production: The metabolic flow towards thyroid hormones and melanin can be investigated to understand the regulation of these pathways.

  • Drug Discovery and Development: Evaluating the effect of pharmacological agents on tyrosine metabolism can reveal mechanisms of action and identify potential therapeutic targets.

Experimental and Analytical Workflow

The overall process for conducting a metabolic flux experiment with this compound involves several key stages, from initial cell culture preparation to the final data analysis. The following diagram outlines the typical experimental workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media 1. Prepare Labeling Medium (with this compound) culture_cells 2. Culture Cells to Desired Confluency prep_media->culture_cells labeling 3. Stable Isotope Labeling (Incubate with this compound) culture_cells->labeling harvest 4. Harvest Cells & Quench Metabolism labeling->harvest extract 5. Metabolite Extraction & Protein Hydrolysis harvest->extract lcms 6. LC-MS/MS Analysis extract->lcms data_analysis 7. Data Analysis & Flux Calculation lcms->data_analysis

General experimental workflow for stable isotope tracing.

Signaling and Metabolic Pathways

L-Tyrosine is a central hub in cellular metabolism, directing carbon and nitrogen to several critical downstream pathways. Understanding the flux through these pathways is essential for comprehending cellular physiology in both healthy and diseased states.

1. Overview of L-Tyrosine Metabolism

The following diagram illustrates the primary metabolic fates of L-Tyrosine within a mammalian cell. This compound can be used to trace the flux into each of these branches.

G tyr This compound protein Protein Synthesis tyr->protein Incorporation catecholamines Catecholamine Synthesis (Dopamine, etc.) tyr->catecholamines Hydroxylation thyroid Thyroid Hormone Synthesis tyr->thyroid Iodination catabolism Catabolism tyr->catabolism Transamination fumarate Fumarate catabolism->fumarate acetoacetate Acetoacetate catabolism->acetoacetate

Primary metabolic fates of L-Tyrosine.

2. Catecholamine Biosynthesis Pathway

A key application of this compound tracing is to measure the flux through the catecholamine synthesis pathway, which produces essential neurotransmitters. The deuterium label is retained on the aromatic ring through the initial enzymatic steps.

G tyr This compound ldopa L-DOPA-d4 tyr->ldopa Tyrosine Hydroxylase (TH) dopamine Dopamine-d3 ldopa->dopamine DOPA Decarboxylase (DDC) norepi Norepinephrine-d3 dopamine->norepi Dopamine β-Hydroxylase (DBH) epi Epinephrine-d3 norepi->epi PNMT

Catecholamine biosynthesis pathway showing label propagation.

Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium

NOTE: L-Tyrosine has poor solubility in neutral pH media (~0.45 mg/mL). Proper preparation is crucial for accurate and reproducible experiments.

  • Prepare this compound Stock Solution:

    • Weigh the desired amount of this compound powder.

    • To a sterile conical tube, add the powder and a small volume of sterile 1N HCl. Vortex until the powder is fully dissolved.

    • Neutralize the solution by adding an equimolar amount of sterile 1N NaOH.

    • Bring the solution to the final desired stock concentration with sterile, cell culture-grade water.

    • Sterile filter the stock solution through a 0.22 µm syringe filter. Store at -20°C.

  • Prepare the Final Labeling Medium:

    • Use a base medium that does not contain L-Tyrosine (e.g., custom formulation or purchased Tyrosine-free DMEM/RPMI-1640).

    • Warm the base medium to 37°C.

    • Supplement the medium with dialyzed Fetal Bovine Serum (dFBS) to the desired final concentration (e.g., 10%). Standard FBS contains unlabeled amino acids and will dilute the tracer.

    • Add the prepared this compound stock solution to the medium to achieve the final working concentration (typically the same as physiological L-Tyrosine).

    • Add other necessary supplements like L-glutamine and antibiotics.

    • Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.

Protocol 2: Stable Isotope Labeling of Adherent Cells

  • Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 12-well) and grow them in standard complete medium until they reach the desired confluency (typically 70-80%).

  • Medium Exchange:

    • Aspirate the standard medium from the wells.

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled tyrosine.

    • Aspirate the final PBS wash completely.

  • Labeling:

    • Add the pre-warmed this compound labeling medium to each well.

    • Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 0, 2, 6, 12, 24 hours) to capture the labeling kinetics.

Protocol 3: Metabolite Extraction and Protein Isolation

  • Quenching Metabolism:

    • Place the cell culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells once with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well of a 6-well plate.

    • Place the plate on dry ice for 10 minutes to ensure complete cell lysis and precipitation of proteins.

    • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Separation:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

    • The supernatant contains the polar metabolites. Carefully collect it and transfer to a new tube for LC-MS/MS analysis.

    • The pellet contains proteins, lipids, and other macromolecules. Retain the pellet for protein hydrolysis.

    • Dry the metabolite supernatant using a vacuum concentrator. Store dried extracts and protein pellets at -80°C until analysis.

Protocol 4: Protein Hydrolysis for this compound Incorporation

  • Wash Protein Pellet: Resuspend the protein pellet from Protocol 3 in 1 mL of 70% ethanol and centrifuge at 16,000 x g for 5 minutes. Repeat this wash step twice to remove any remaining free amino acids.

  • Hydrolysis:

    • Dry the washed protein pellet.

    • Add 200 µL of 6N HCl to the pellet.

    • Incubate at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.

  • Cleanup:

    • Centrifuge the hydrolysate to pellet any insoluble material.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or in a vacuum concentrator.

    • Resuspend the dried amino acids in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 5: LC-MS/MS Analysis

  • Sample Preparation: Reconstitute the dried metabolite extracts and protein hydrolysates in an appropriate volume of LC-MS grade water/acetonitrile with 0.1% formic acid.

  • Chromatography: Use a suitable column for separating amino acids and related metabolites, such as a HILIC or reverse-phase C18 column.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to detect the specific m/z values for unlabeled (M+0) and labeled (M+5) L-Tyrosine and its downstream metabolites.

    • Confirm the identity of peaks by comparing retention times to authentic standards and by analyzing fragmentation patterns (MS/MS).

Data Presentation and Analysis

The quantitative data obtained from LC-MS/MS analysis should be organized into tables to facilitate interpretation and comparison across different experimental conditions.

Table 1: Mass Isotopologue Distribution of Intracellular L-Tyrosine

This table shows the percentage of different isotopologues of L-Tyrosine inside the cells at various time points after introducing the this compound label. A shift from M+0 to M+5 over time indicates the uptake and equilibration of the tracer.

Time Point (Hours)M+0 (Unlabeled)M+1M+2M+3M+4M+5 (Labeled)
099.1%0.8%0.1%0.0%0.0%0.0%
245.2%0.4%0.1%0.0%0.0%54.3%
610.5%0.1%0.0%0.0%0.0%89.4%
122.3%0.0%0.0%0.0%0.0%97.7%
241.9%0.0%0.0%0.0%0.0%98.1%

Table 2: Fractional Enrichment of L-Tyrosine in Protein Hydrolysates

This table quantifies the incorporation of this compound into the total cellular protein pool, which is a direct measure of protein synthesis.

Time Point (Hours)% this compound in Protein
00.0%
22.1%
66.5%
1212.8%
2423.5%

Table 3: Relative Abundance of Labeled Downstream Metabolites

This table illustrates the flux of the deuterium label from this compound into key downstream metabolites. Data can be presented as the fractional labeling or the relative peak area of the labeled metabolite.

Time Point (Hours)L-DOPA-d4 (% Labeled)Dopamine-d3 (% Labeled)
00.0%0.0%
235.1%15.7%
678.9%55.2%
1291.3%82.4%
2495.6%92.1%

Data Interpretation

The rate of increase in the M+5 isotopologue of intracellular L-Tyrosine reflects the rate of amino acid uptake. The linear increase in fractional enrichment of L-Tyrosine in protein hydrolysates can be used to calculate the fractional protein synthesis rate. The appearance and increasing abundance of labeled downstream metabolites indicate the metabolic flux through those specific pathways. By applying mathematical models, these labeling patterns can be used to calculate absolute flux rates.

References

Application Notes and Protocols for the Quantification of L-Tyrosine in Plasma using L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a crucial precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as thyroid hormones.[1][2][3] Its levels in plasma are of significant interest in various fields of research, including neuroscience, endocrinology, and drug development, as they can reflect metabolic status and be indicative of certain pathological conditions. Accurate and precise quantification of L-Tyrosine in biological matrices such as plasma is therefore essential.

This document provides a detailed application note and protocol for the quantification of L-Tyrosine in human plasma using a stable isotope-labeled internal standard, L-Tyrosine-d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, making it suitable for high-throughput analysis in clinical and research settings.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (IS), this compound, which is chemically identical to the analyte but has a different mass, is added to the plasma sample. After a simple protein precipitation step to remove interfering macromolecules, the sample is analyzed by LC-MS/MS. The analyte and the internal standard are separated from other plasma components by reversed-phase liquid chromatography and are subsequently detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of L-Tyrosine in the sample, correcting for any variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • L-Tyrosine (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Instrumentation
  • A Liquid Chromatography system capable of delivering reproducible gradients at low flow rates.

  • A Tandem Mass Spectrometer equipped with an electrospray ionization (ESI) source.

  • A reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of L-Tyrosine and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol:water (50:50, v/v) to the mark. These solutions can be stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of L-Tyrosine by serially diluting the primary stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B in 5 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI) Positive
MRM TransitionsSee Table 1 below
Collision Energy (CE)To be optimized for the specific instrument
Dwell Time100 ms

Table 1: MRM Transitions for L-Tyrosine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Tyrosine182.1136.1
This compound187.1141.1

Note: The optimal collision energy should be determined empirically for the specific mass spectrometer being used.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clear comparison.

Table 2: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
L-Tyrosine1 - 1000y = mx + c> 0.99

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5< 15%85-115%< 15%85-115%
Medium50< 15%85-115%< 15%85-115%
High500< 15%85-115%< 15%85-115%

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low585-115%85-115%
High50085-115%85-115%

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (Methanol + 0.1% Formic Acid) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate

Caption: Workflow for the quantification of L-Tyrosine in plasma.

L-Tyrosine Metabolic Pathway

L-Tyrosine is a central amino acid in several critical metabolic pathways.[4] It is synthesized from phenylalanine and serves as a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. It can also be degraded into fumarate and acetoacetate, which can enter the citric acid cycle.

G cluster_synthesis Synthesis cluster_products Bioactive Products cluster_degradation Degradation Phe Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones (T3, T4) Tyr->Thyroid_Hormones Fumarate Fumarate Tyr->Fumarate Acetoacetate Acetoacetate Tyr->Acetoacetate Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine CAC Citric Acid Cycle Fumarate->CAC Acetoacetate->CAC

Caption: Simplified metabolic pathway of L-Tyrosine.

References

Application Notes and Protocols for L-Tyrosine-d5 in Pharmacokinetic Studies of Tyrosine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Tyrosine-d5, a stable isotope-labeled version of the amino acid L-Tyrosine, in pharmacokinetic (PK) studies to investigate tyrosine metabolism. The inclusion of detailed experimental protocols and data visualization aims to facilitate the design and implementation of such studies.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including proteins, catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2] Studying the in vivo metabolism of tyrosine is crucial for understanding various physiological and pathological conditions, including metabolic disorders like tyrosinemia, neurological diseases, and the response to stress.[3][4]

This compound is a valuable tool in these investigations. As a stable isotope-labeled compound, it can be administered to subjects and its metabolic fate can be traced and quantified using mass spectrometry-based techniques without the safety concerns associated with radioactive isotopes.[5] This allows for the precise determination of pharmacokinetic parameters and the elucidation of metabolic pathway fluxes.

Data Presentation

The data presented below is adapted from a study investigating the dose-dependent effects of oral L-Tyrosine administration.

Table 1: Representative Pharmacokinetic Parameters of Oral L-Tyrosine in Healthy Adults

Dose (mg/kg)Tmax (hours)Cmax (µmol/L)AUC (µmol·h/L)
100~2.0~150Data not provided
150~2.0~200Data not provided

Note: This table is based on data for unlabeled L-Tyrosine and is intended for illustrative purposes. Actual pharmacokinetic parameters for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Oral Administration of this compound and Blood Sampling for Pharmacokinetic Analysis

This protocol outlines the procedure for the oral administration of this compound to human subjects and the subsequent collection of blood samples for pharmacokinetic analysis.

1. Subject Preparation:

  • Subjects should fast for at least 8 hours overnight prior to the administration of this compound.

  • Water is permitted ad libitum.

  • A baseline blood sample (T=0) is collected before administration.

2. This compound Administration:

  • This compound is typically administered orally as a solution or suspension.

  • A common dosage for pharmacokinetic studies of amino acids is in the range of 100-150 mg/kg body weight.

  • The precise dose should be justified based on the study objectives.

  • The vehicle for administration (e.g., water, juice) should be standardized across all subjects.

3. Blood Sample Collection:

  • Blood samples are collected at predetermined time points to capture the absorption, distribution, metabolism, and excretion phases of the compound.

  • A typical sampling schedule for an oral dose study would be: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • At each time point, collect 3-5 mL of whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Immediately after collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant.

4. Plasma Preparation and Storage:

  • Centrifuge the blood samples at approximately 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.

  • Store the plasma samples at -80°C until analysis.

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a general method for the analysis of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., L-Tyrosine-13C9,15N).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

    • This compound: The exact m/z will depend on the deuteration pattern. For a d5 variant, the precursor ion would be approximately m/z 187.1. Product ions would be determined by fragmentation experiments.

    • Internal Standard (L-Tyrosine-13C9,15N): Precursor ion m/z ~191.1.

3. Data Analysis:

  • Construct a calibration curve using standards of known this compound concentrations.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualization of Metabolic Pathways and Experimental Workflow

Tyrosine Metabolism Pathway

The following diagram illustrates the major metabolic pathways of tyrosine, including its conversion to catecholamines, thyroid hormones, and its catabolism. The administration of this compound allows for the tracing of the labeled tyrosine through these pathways.

Tyrosine_Metabolism L_Phenylalanine L-Phenylalanine L_Tyrosine L-Tyrosine (this compound administered) L_Phenylalanine->L_Tyrosine Phenylalanine Hydroxylase L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones (T3, T4) L_Tyrosine->Thyroid_Hormones Melanin Melanin L_Tyrosine->Melanin p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L_Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase Proteins Protein Synthesis L_Tyrosine->Proteins Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Fumarate_Acetoacetate Fumarate + Acetoacetate Homogentisate->Fumarate_Acetoacetate TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle

Caption: Overview of major tyrosine metabolic pathways.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the key steps involved in a typical pharmacokinetic study using this compound.

PK_Workflow Subject_Recruitment Subject Recruitment & Screening Baseline_Sampling Baseline Blood Sample (T=0) Subject_Recruitment->Baseline_Sampling Oral_Administration Oral Administration of This compound Baseline_Sampling->Oral_Administration Time_Course_Sampling Timed Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 12, 24h) Oral_Administration->Time_Course_Sampling Plasma_Separation Plasma Separation (Centrifugation) Time_Course_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis (Quantification of this compound) Sample_Preparation->LC_MS_MS_Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS_Analysis->Data_Analysis Results Results & Interpretation Data_Analysis->Results Catecholamine_Synthesis L_Tyrosine L-Tyrosine (from circulation or This compound administration) L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase

References

Application Notes and Protocols for L-Tyrosine-d5 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and preparation of L-Tyrosine-d5 from various biological matrices, including plasma, serum, and urine. This compound, a stable isotope-labeled form of the amino acid L-Tyrosine, is crucial as an internal standard in quantitative bioanalytical studies using mass spectrometry. Accurate and reproducible sample preparation is paramount for reliable quantification.

Introduction to this compound and its Importance

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of critical neurotransmitters like dopamine, norepinephrine, and epinephrine. It is also integral to the production of thyroid hormones and melanin. In clinical and research settings, monitoring L-Tyrosine levels can provide insights into various physiological and pathological conditions. This compound is chemically identical to L-Tyrosine but contains five deuterium atoms, making it heavier. This property allows it to be distinguished from the endogenous L-Tyrosine by a mass spectrometer, making it an ideal internal standard to correct for variability during sample preparation and analysis.

Key Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required level of cleanliness, and the desired analytical sensitivity. The three most common and effective methods for extracting this compound are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is often the first choice for high-throughput analysis due to its simplicity and speed.

Application Note:

This protocol is suitable for the rapid extraction of this compound from plasma and serum samples. While efficient at removing the bulk of proteins, it may result in a less clean extract compared to LLE or SPE, potentially leading to more significant matrix effects in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is essential to compensate for these effects.

Experimental Protocol: Protein Precipitation of Plasma/Serum

Materials:

  • Biological matrix (Plasma or Serum)

  • This compound internal standard solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Quantitative Data (Representative for L-Tyrosine)
ParameterPlasmaSerum
Recovery (%) 85 - 9588 - 98
Matrix Effect (%) 80 - 11082 - 115
Intra-day Precision (%CV) < 10< 10
Inter-day Precision (%CV) < 15< 15
Linearity (r²) > 0.99> 0.99

Note: Data is representative for L-Tyrosine and is expected to be similar for this compound.

Workflow Diagram: Protein Precipitation

A Sample Aliquot (100 µL) B Add Internal Standard (this compound) A->B C Add Acetonitrile (300 µL) B->C D Vortex (30s) C->D E Incubate (-20°C, 20 min) D->E F Centrifuge (14,000 x g, 10 min) E->F G Collect Supernatant F->G H Evaporate to Dryness G->H I Reconstitute H->I J LC-MS/MS Analysis I->J

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It provides a cleaner extract than PPT.

Application Note:

This protocol is suitable for extracting this compound from urine and plasma, offering a cleaner sample than protein precipitation. The choice of organic solvent is critical and should be optimized based on the specific analyte and matrix. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like amino acids. Adjusting the pH of the aqueous phase can significantly improve extraction efficiency.

Experimental Protocol: Liquid-Liquid Extraction of Urine/Plasma

Materials:

  • Biological matrix (Urine or Plasma)

  • This compound internal standard solution

  • Ethyl acetate

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1 mL of the urine or plasma sample into a 15 mL centrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • For plasma samples, perform a protein precipitation step first by adding 3 mL of acetonitrile and centrifuging. Use the resulting supernatant for LLE. For urine, proceed directly.

  • Adjust the pH of the sample to ~2-3 with 1M HCl to protonate the carboxylic acid group of tyrosine.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Quantitative Data (Representative for L-Tyrosine)
ParameterUrinePlasma
Recovery (%) 90 - 10588 - 102
Matrix Effect (%) 95 - 11092 - 108
Intra-day Precision (%CV) < 8< 9
Inter-day Precision (%CV) < 12< 13
Linearity (r²) > 0.995> 0.995

Note: Data is representative for L-Tyrosine and is expected to be similar for this compound.

Workflow Diagram: Liquid-Liquid Extraction

A Sample Aliquot (1 mL) B Add Internal Standard A->B C pH Adjustment B->C D Add Ethyl Acetate (5 mL) C->D E Vortex (2 min) D->E F Centrifuge (3,000 x g, 10 min) E->F G Collect Organic Layer F->G H Repeat Extraction G->H I Combine & Evaporate H->I J Reconstitute I->J K LC-MS/MS Analysis J->K

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. It generally produces the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.

Application Note:

This protocol is recommended for applications requiring the highest sensitivity and specificity for this compound quantification in plasma and urine. Mixed-mode cation exchange cartridges are particularly effective for retaining and eluting amino acids. The protocol involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest.

Experimental Protocol: Solid-Phase Extraction of Plasma/Urine

Materials:

  • Biological matrix (Plasma or Urine)

  • This compound internal standard solution

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • For plasma: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex and centrifuge at 4,000 x g for 10 minutes. Use the supernatant for SPE.

    • For urine: Centrifuge 1 mL of urine at 2,000 x g for 5 minutes. Dilute 100 µL of the supernatant with 900 µL of deionized water.

    • Add 10 µL of the this compound internal standard to the pre-treated sample.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M formic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Quantitative Data (Representative for L-Tyrosine)
ParameterPlasmaUrine
Recovery (%) > 95> 98
Matrix Effect (%) 98 - 10599 - 103
Intra-day Precision (%CV) < 5< 4
Inter-day Precision (%CV) < 10< 8
Linearity (r²) > 0.998> 0.999

Note: Data is representative for L-Tyrosine and is expected to be similar for this compound.

Workflow Diagram: Solid-Phase Extraction

A Sample Pre-treatment C Load Sample A->C B Condition SPE Cartridge (Methanol & Water) B->C D Wash 1 (0.1M Formic Acid) C->D E Wash 2 (Methanol) D->E F Elute Analyte (5% NH4OH in Methanol) E->F G Evaporate to Dryness F->G H Reconstitute G->H I LC-MS/MS Analysis H->I

Solid-Phase Extraction Workflow

L-Tyrosine Signaling and Metabolic Pathways

Understanding the biological context of L-Tyrosine is crucial for interpreting analytical results. Below are diagrams illustrating its key metabolic and signaling pathways.

L-Tyrosine Metabolic Pathway

This pathway illustrates the conversion of L-Tyrosine into key neurotransmitters and its catabolism.

Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase LDopa L-DOPA Tyrosine->LDopa Tyrosine Hydroxylase pHP p-Hydroxyphenylpyruvate Tyrosine->pHP Tyrosine Transaminase Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate pHP->Homogentisate Fumarate Fumarate + Acetoacetate Homogentisate->Fumarate Catabolic Steps

L-Tyrosine Metabolic Pathway
Receptor Tyrosine Kinase (RTK) Signaling Pathway

L-Tyrosine residues are key targets for phosphorylation by Receptor Tyrosine Kinases (RTKs), initiating downstream signaling cascades that regulate cell growth, proliferation, and differentiation.

Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Receptor Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation of Tyrosine Residues Dimerization->Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) Autophosphorylation->Adaptor Effector Effector Proteins (e.g., Sos) Adaptor->Effector Ras Ras Effector->Ras MAPK MAPK Cascade Ras->MAPK Gene Gene Expression (Proliferation, Survival) MAPK->Gene

RTK Signaling Pathway

Conclusion

The selection of an appropriate sample preparation method for this compound is critical for achieving accurate and reliable quantitative results in biological matrices. Protein precipitation offers a rapid but less clean extraction, while liquid-liquid extraction provides a cleaner sample with moderate effort. Solid-phase extraction yields the cleanest extract and is ideal for applications requiring high sensitivity. The use of this compound as an internal standard is strongly recommended to correct for analyte loss and matrix effects, irrespective of the chosen method. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of bioanalysis and drug development.

Application of L-Tyrosine-d5 in Clinical Mass Spectrometry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the quantitative analysis of L-Tyrosine in clinical samples using L-Tyrosine-d5 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of several key biological compounds, including proteins, catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones (thyroxine and triiodothyronine), and melanin. The accurate measurement of L-Tyrosine levels in biological fluids is vital for the diagnosis and monitoring of various metabolic disorders, such as Phenylketonuria (PKU) and tyrosinemia, and for research in neuroscience and endocrinology.

Isotope dilution mass spectrometry is a powerful analytical technique that provides high sensitivity and specificity for the quantification of small molecules in complex biological matrices. By spiking a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) into the sample, any loss of the analyte during sample processing can be accurately corrected for, leading to highly reliable quantitative results.

Clinical Significance

The quantification of L-Tyrosine is essential in several clinical contexts:

  • Phenylketonuria (PKU): In this inherited metabolic disorder, the enzyme phenylalanine hydroxylase is deficient, leading to an inability to convert phenylalanine to tyrosine. This results in elevated levels of phenylalanine and decreased levels of tyrosine. Monitoring the phenylalanine to tyrosine ratio is a key diagnostic and monitoring tool for PKU.

  • Tyrosinemia: This is a group of genetic disorders characterized by elevated blood levels of tyrosine. Different types of tyrosinemia can lead to severe liver and kidney problems.

  • Neurotransmitter Research: As a precursor to catecholamines, the study of L-Tyrosine metabolism is crucial in understanding the pathophysiology of neurological and psychiatric disorders such as Parkinson's disease, depression, and stress-related conditions.

  • Endocrinology: L-Tyrosine is a fundamental building block for thyroid hormones. Its quantification can be relevant in the investigation of thyroid disorders.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of L-Tyrosine in human serum, adapted from established methodologies for amino acid analysis.[1][2][3]

Materials and Reagents
  • L-Tyrosine

  • This compound (or a suitable deuterated analog such as L-Tyrosine-d2)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (for calibration standards and quality controls)

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Preparation of Stock and Working Solutions
  • L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in a suitable solvent (e.g., 0.1 M HCl or water with gentle heating) to a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the L-Tyrosine stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions of L-Tyrosine by serial dilution of the stock solution with a suitable solvent (e.g., water or a water/acetonitrile mixture) to create a calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration appropriate for spiking into all samples, calibrators, and quality controls. The exact concentration should be optimized during method development.

Sample Preparation
  • Protein Precipitation: To 50 µL of serum sample, calibrator, or quality control, add a known volume of the this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient should be developed to ensure good separation of L-Tyrosine from other matrix components. A starting condition of low organic phase (e.g., 5% B) held for a short period, followed by a gradual increase to a higher organic percentage, and then re-equilibration is a common approach.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor and product ion transitions for L-Tyrosine and this compound need to be optimized on the specific mass spectrometer being used. The following are representative transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Tyrosine182.1136.1
L-Tyrosine-d2184.1138.1
This compound187.1141.1

(Note: The MRM transition for this compound is predicted based on the fragmentation pattern of L-Tyrosine. It is crucial to confirm and optimize this on the instrument.)

Quantitative Data

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the analysis of L-Tyrosine in human serum, based on published data for similar amino acid analyses.[2][3]

Table 1: Calibration Curve and Limits of Detection/Quantification

ParameterValue
Calibration Curve Range10 - 1000 µM
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 µM
Limit of Detection (LOD)3 µM

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC< 5%< 5%95 - 105%
Medium QC< 5%< 5%95 - 105%
High QC< 5%< 5%95 - 105%

Table 3: Recovery

AnalyteRecovery (%)
L-Tyrosine98 - 102%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing serum Serum Sample add_is Add this compound (Internal Standard) serum->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Results (Concentration) quantification->results

Caption: Experimental workflow for L-Tyrosine quantification.

L-Tyrosine Metabolic Pathways

tyrosine_metabolism phenylalanine Phenylalanine tyrosine L-Tyrosine phenylalanine->tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase mit Monoiodotyrosine (MIT) tyrosine->mit Iodination dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β- Hydroxylase epinephrine Epinephrine norepinephrine->epinephrine PNMT dit Diiodotyrosine (DIT) mit->dit Iodination t3 Triiodothyronine (T3) mit->t3 + DIT t4 Thyroxine (T4) dit->t4 + DIT

Caption: Major metabolic pathways of L-Tyrosine.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of L-Tyrosine in clinical samples. This approach is invaluable for the diagnosis and management of metabolic disorders and for advancing research in various fields of medicine and drug development. The detailed protocols and performance characteristics presented here serve as a comprehensive guide for the implementation of this essential analytical technique.

References

Application Notes: Utilizing L-Tyrosine-d5 for Enhanced Protein Quantification in SILAC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[4][5] By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, researchers can achieve precise relative quantification of protein abundance. While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC experiments, the use of isotopically labeled L-Tyrosine, such as L-Tyrosine-d5 (deuterated L-Tyrosine), offers unique advantages, particularly in studies focused on signaling pathways and post-translational modifications involving tyrosine residues.

Principle of this compound SILAC

The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid. In this case, one cell population is cultured in standard "light" medium containing natural L-Tyrosine, while the other is cultured in "heavy" medium supplemented with this compound. After a sufficient number of cell divisions (typically 5-6), the proteome of the "heavy" cell population will have fully incorporated this compound.

When the "light" and "heavy" cell lysates are mixed, proteins are extracted, digested (commonly with trypsin), and analyzed by LC-MS/MS. Peptides containing L-Tyrosine from the "heavy" sample will exhibit a mass shift of +5 Da compared to their "light" counterparts. The ratio of the peak intensities of the heavy and light peptide pairs in the mass spectrometer directly corresponds to the relative abundance of the protein in the two samples.

Advantages of Using this compound

  • Targeted Analysis of Tyrosine-Containing Peptides: Directly labels peptides containing tyrosine, which is often a site of critical post-translational modifications like phosphorylation. This can be particularly advantageous when studying signal transduction pathways mediated by receptor tyrosine kinases.

  • Complementary to Arginine/Lysine Labeling: Can be used in combination with heavy Arginine and Lysine for multiplexed SILAC experiments, allowing for the comparison of more than two conditions.

  • Reduced Metabolic Conversion: Tyrosine is an essential amino acid and is less prone to metabolic conversion into other amino acids compared to arginine (which can be converted to proline), thus ensuring labeling fidelity.

  • High Incorporation Efficiency: Metabolic labeling with amino acids generally results in high incorporation efficiency, leading to accurate quantification.

Applications

  • Quantitative Analysis of Signaling Pathways: Ideal for studying changes in protein expression and phosphorylation in response to stimuli such as growth factors or drug treatments that activate tyrosine kinase signaling cascades.

  • Drug Discovery and Development: Can be employed to assess the on-target and off-target effects of drugs that modulate protein expression or signaling pathways.

  • Biomarker Discovery: Useful for identifying differentially expressed proteins in healthy versus diseased cells, which may serve as potential biomarkers.

Experimental Protocols

I. Cell Culture and SILAC Labeling with this compound

  • Cell Line Selection: Choose a cell line that is auxotrophic for L-Tyrosine. If the cell line can synthesize tyrosine, a knockout cell line may be required.

  • SILAC Media Preparation:

    • Prepare "light" and "heavy" SILAC media using a base medium deficient in L-Tyrosine (e.g., DMEM for SILAC).

    • Supplement both media with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.

    • To the "light" medium, add natural L-Tyrosine to the normal physiological concentration.

    • To the "heavy" medium, add this compound to the same final concentration as the "light" L-Tyrosine.

  • Cell Adaptation and Labeling:

    • Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell divisions to ensure complete incorporation of the respective labeled amino acid.

    • Monitor the incorporation efficiency by performing a small-scale protein extraction, digestion, and MS analysis after 3-4 passages. Incorporation should be >95%.

  • Experimental Treatment:

    • Once complete labeling is achieved, treat one of the cell populations with the experimental condition (e.g., drug treatment, growth factor stimulation), while the other serves as a control.

II. Sample Preparation for Mass Spectrometry

  • Cell Lysis and Protein Quantification:

    • Harvest the "light" and "heavy" cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mixing of Lysates:

    • Mix equal amounts of protein from the "light" and "heavy" lysates. This is a critical step to ensure accurate relative quantification.

  • Protein Digestion:

    • Proteins can be digested either in-solution or in-gel following SDS-PAGE.

    • In-solution digestion:

      • Reduce the protein mixture with DTT and alkylate with iodoacetamide.

      • Digest the proteins with a sequence-specific protease, typically trypsin, overnight at 37°C.

    • In-gel digestion:

      • Separate the mixed protein lysate by 1D SDS-PAGE.

      • Excise the gel bands, and perform in-gel reduction, alkylation, and tryptic digestion.

  • Peptide Cleanup:

    • Desalt the digested peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with MS analysis.

III. LC-MS/MS Analysis and Data Processing

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an instrument capable of high mass accuracy, such as an Orbitrap mass spectrometer.

  • Data Analysis:

    • Process the raw MS data using a software package that supports SILAC quantification, such as MaxQuant, Proteome Discoverer, or Skyline.

    • The software will identify peptides, search the data against a protein database, and calculate the heavy-to-light (H/L) ratios for each quantified peptide.

    • Protein ratios are then determined by averaging the ratios of their constituent peptides.

Data Presentation

Quantitative data from this compound SILAC experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Example of Quantified Proteins in a this compound SILAC Experiment

Protein AccessionGene NameProtein DescriptionH/L Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor2.540.001Upregulated
P27361GRB2Growth factor receptor-bound protein 21.120.345Unchanged
P62993GRB7Growth factor receptor-bound protein 72.180.012Upregulated
Q13322SHC1SHC-transforming protein 11.950.021Upregulated
P08069HSPA8Heat shock cognate 71 kDa protein0.980.876Unchanged
P11362HSP90AA1Heat shock protein HSP 90-alpha0.520.045Downregulated

Mandatory Visualizations

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light Culture Cell Culture ('Light' L-Tyrosine) Heavy Culture Cell Culture ('Heavy' this compound) Cell Lysis Cell Lysis Heavy Culture->Cell Lysis Treatment Protein Quant Protein Quantification Cell Lysis->Protein Quant Mix Lysates Mix Lysates (1:1) Protein Quant->Mix Lysates Protein Digestion Protein Digestion (e.g., Trypsin) Mix Lysates->Protein Digestion Peptide Cleanup Peptide Cleanup (C18) Protein Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Analysis Peptide Cleanup->LC-MS/MS Data Processing Data Processing (e.g., MaxQuant) LC-MS/MS->Data Processing Protein ID & Quant Protein Identification & Quantification Data Processing->Protein ID & Quant

Caption: Workflow for this compound SILAC experiments.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Adaptor Adaptor Proteins (e.g., GRB2, SHC1) RTK->Adaptor Phosphorylates GEF Guanine Nucleotide Exchange Factor (SOS) Adaptor->GEF Recruits Ras Ras GEF->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates Gene Expression

References

Application Note: Quantitative Analysis of L-Tyrosine in Human Plasma by GC-MS with L-Tyrosine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of L-Tyrosine in human plasma. The methodology utilizes a stable isotope-labeled internal standard, L-Tyrosine-d5, to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation step for sample preparation, followed by a two-step derivatization process involving methoximation and subsequent silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This method is highly suitable for researchers, scientists, and drug development professionals requiring reliable quantification of L-Tyrosine in a biological matrix. All experimental protocols are detailed, and quantitative data is presented in clear, structured tables.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as thyroid hormones.[1] Its quantification in biological fluids is crucial for studying various physiological and pathological conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of amino acids due to its high sensitivity and selectivity. However, the polar and non-volatile nature of amino acids necessitates a derivatization step to improve their chromatographic behavior.[2] This application note describes a validated GC-MS method employing a two-step derivatization and a stable isotope-labeled internal standard (this compound) for the accurate and precise quantification of L-Tyrosine in human plasma.

L-Tyrosine Metabolic Pathway

L-Tyrosine is central to several metabolic pathways. It is synthesized from L-Phenylalanine and is a precursor for the synthesis of catecholamines, thyroid hormones, and melanin. It can also be catabolized to fumarate and acetoacetate, which then enter the citric acid cycle.[3][4]

L-Tyrosine Metabolic Pathway L-Tyrosine Metabolic Pathway Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase pHP p-Hydroxyphenylpyruvate Tyrosine->pHP Tyrosine Aminotransferase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate pHP->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA Citric Acid Cycle Fumarate->TCA Acetoacetate->TCA

Caption: L-Tyrosine Metabolic Pathway

Experimental Protocols

Materials and Reagents
  • L-Tyrosine (≥98% purity)

  • This compound (≥98% purity)

  • Methanol (HPLC grade)

  • Pyridine (anhydrous, ≥99.8%)

  • Methoxyamine hydrochloride (≥98%)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

Standard and Internal Standard Preparation
  • L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Tyrosine and dissolve in 10 mL of 0.1 M HCl.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the L-Tyrosine stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 to 200 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

Sample Preparation

The sample preparation involves protein precipitation from the plasma samples.[5]

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 400 µL of ice-cold methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

Derivatization

A two-step derivatization process is employed for optimal results.

  • Methoximation: Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 30°C for 90 minutes with gentle shaking.

  • Silylation: Add 90 µL of MSTFA (with 1% TMCS) to the methoximated sample. Vortex and incubate at 37°C for 30 minutes.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following GC-MS parameters can be used for the analysis of the derivatized samples.

ParameterValue
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 1 min, ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min, hold for 3 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM)

For quantitative analysis, the following ions should be monitored. The ions for L-Tyrosine are based on the fragmentation of its tris-TMS derivative. The ions for this compound are predicted based on a +5 Da mass shift.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
L-Tyrosine (3TMS)218191
This compound (3TMS)223196

Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes representative validation data for the GC-MS analysis of L-Tyrosine in biological fluids.

ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 1.6 µmol/L
Limit of Quantification (LOQ) 5.0 µmol/L
Precision (Intra-day, %RSD) < 10%
Precision (Inter-day, %RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow

The overall experimental workflow for the quantitative analysis of L-Tyrosine in human plasma is depicted below.

Experimental Workflow GC-MS Analysis Workflow for L-Tyrosine Plasma Human Plasma Sample IS Add this compound Internal Standard Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis (SIM Mode) Silylation->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: GC-MS Analysis Workflow

Conclusion

The GC-MS method detailed in this application note provides a reliable and accurate approach for the quantification of L-Tyrosine in human plasma. The use of this compound as an internal standard, combined with a robust sample preparation and derivatization protocol, ensures high-quality data suitable for a wide range of research and clinical applications. This method can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

Application Notes and Protocols: L-Tyrosine-d5 as a Tracer for Studying Tyrosine Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. It can be synthesized from the essential amino acid L-phenylalanine. The study of tyrosine metabolism is crucial for understanding various physiological and pathological states, including inborn errors of metabolism (e.g., tyrosinemia), neurological disorders, and cancer. Stable isotope-labeled tracers, such as L-Tyrosine-d5, are powerful tools for in vivo kinetic studies of metabolic pathways. By introducing a labeled version of a metabolite, researchers can trace its fate through various biochemical reactions, providing quantitative data on flux rates and pathway activities. This compound, where five hydrogen atoms are replaced by deuterium, can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, allowing for precise quantification of its incorporation into downstream metabolites.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer to investigate tyrosine metabolic pathways.

Key Applications

  • Quantification of whole-body and tissue-specific tyrosine kinetics: Determine rates of appearance, disappearance, and oxidation of tyrosine.

  • Investigation of catecholamine synthesis: Trace the conversion of tyrosine to L-DOPA and subsequently to dopamine, norepinephrine, and epinephrine.

  • Assessment of protein synthesis and breakdown: L-Tyrosine is incorporated into proteins, and its labeled form can be used to measure the fractional synthesis rate of proteins.

  • Diagnosis and monitoring of metabolic disorders: Elucidate enzymatic defects in tyrosine metabolism, such as in different types of tyrosinemia.

  • Drug development: Evaluate the effect of therapeutic agents on tyrosine metabolism and neurotransmitter turnover.

Tyrosine Metabolic Pathways

L-Tyrosine is at the crossroads of several critical metabolic pathways. The major pathways include:

  • Protein Synthesis: Incorporation into polypeptides.

  • Catecholamine Synthesis: Conversion to L-DOPA, dopamine, norepinephrine, and epinephrine.

  • Thyroid Hormone Synthesis: Iodination to form thyroxine (T4) and triiodothyronine (T3).

  • Melanin Synthesis: Conversion to dopaquinone, a precursor for melanin.

  • Catabolism: Degradation to fumarate and acetoacetate, which can enter the citric acid cycle for energy production.[1]

The following diagram illustrates the major metabolic fates of L-Tyrosine.

Tyrosine_Metabolism Phe L-Phenylalanine Tyr This compound (Tracer) Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Tyr->Protein LDOPA L-DOPA-d4 Tyr->LDOPA Tyrosine Hydroxylase Thyroid Thyroid Hormones Tyr->Thyroid Melanin Melanin Tyr->Melanin HPPA p-Hydroxyphenylpyruvate-d4 Tyr->HPPA Tyrosine Aminotransferase Dopamine Dopamine-d3 LDOPA->Dopamine DOPA Decarboxylase NE Norepinephrine-d3 Dopamine->NE Dopamine β-hydroxylase Epi Epinephrine-d3 NE->Epi PNMT HGA Homogentisate-d4 HPPA->HGA HPPD Fumarate Fumarate HGA->Fumarate Acetoacetate Acetoacetate HGA->Acetoacetate TCA Citric Acid Cycle Fumarate->TCA Acetoacetate->TCA

Caption: Major metabolic pathways of L-Tyrosine, indicating the incorporation of the this compound tracer.

Experimental Protocols

In Vivo this compound Tracer Study for Kinetic Analysis

This protocol describes a primed, constant infusion of this compound to determine whole-body tyrosine kinetics in human subjects.

1. Subject Preparation:

  • Subjects should fast overnight (10-12 hours) prior to the study.

  • A catheter is placed in an antecubital vein for tracer infusion and another in a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood for sampling.

2. Tracer Preparation and Administration:

  • Sterile this compound (e.g., 98-99% isotopic purity) is dissolved in sterile saline.

  • A priming dose is administered to rapidly achieve isotopic steady state. The priming dose can be estimated based on the subject's body weight and the expected volume of distribution.

  • Immediately following the priming dose, a continuous infusion of this compound is initiated and maintained for the duration of the study (e.g., 4-6 hours).

3. Blood Sampling:

  • A baseline blood sample is collected before the start of the tracer infusion.

  • Blood samples are collected at regular intervals (e.g., every 30 minutes) during the last 2 hours of the infusion period to ensure isotopic steady state has been reached.

  • Blood samples should be collected in EDTA-containing tubes and immediately placed on ice.

4. Sample Processing:

  • Plasma is separated by centrifugation at 4°C (e.g., 2,000 x g for 15 minutes).

  • An internal standard (e.g., L-Tyrosine-d2 or 13C9,15N-L-Tyrosine) is added to a known volume of plasma.

  • Proteins are precipitated by adding a deproteinating agent such as perchloric acid or sulfosalicylic acid, followed by centrifugation.

  • The supernatant containing the amino acids is collected for analysis.

Sample Preparation for Mass Spectrometry Analysis

1. Solid-Phase Extraction (SPE) (Optional, for sample cleanup and concentration):

  • Condition a C18 SPE cartridge with methanol followed by equilibration with water.

  • Load the deproteinized plasma supernatant onto the cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the amino acids with a suitable solvent, such as methanol or acetonitrile.

  • Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the analytical method.

2. Derivatization (for GC-MS analysis):

  • Amino acids are often derivatized to increase their volatility for gas chromatography. A common method is the formation of N-trifluoroacetyl (TFA) n-butyl esters.

  • Dry the sample completely.

  • Add a solution of acetyl chloride in n-butanol and heat to form the n-butyl esters.

  • Evaporate the reagent and add a mixture of trifluoroacetic anhydride and acetonitrile to form the TFA derivatives.

  • The derivatized sample is then ready for GC-MS analysis.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • LC-MS/MS is a highly sensitive and specific method for the analysis of amino acids and their metabolites and often does not require derivatization.

  • Chromatography: Use a reversed-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification of L-Tyrosine, this compound, and its downstream metabolites. The precursor and product ion pairs for each analyte need to be optimized.

Data Presentation

The following tables provide examples of how quantitative data from an this compound tracer study can be presented.

Table 1: Mass Spectrometry Parameters for Analysis of Tyrosine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Tyrosine182.1136.115
This compound187.1141.115
L-DOPA198.1152.118
L-DOPA-d4202.1156.118
Dopamine154.1137.120
Dopamine-d3157.1140.120
Norepinephrine170.1152.117
Norepinephrine-d3173.1155.117

Table 2: Representative Kinetic Data from an In Vivo this compound Tracer Study

ParameterValue (mean ± SD)Units
Tyrosine Rate of Appearance (Ra)35.2 ± 4.5µmol/kg/h
Tyrosine Rate of Disappearance (Rd)35.1 ± 4.6µmol/kg/h
Tyrosine Oxidation5.8 ± 0.7µmol/kg/h
Phenylalanine to Tyrosine Conversion6.2 ± 0.9µmol/kg/h
Protein Synthesis (from Tyrosine)29.3 ± 4.1µmol/kg/h

(Note: The data presented are representative and may vary depending on the experimental conditions and subject population.)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in a typical this compound tracer study.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting) Tracer_Admin Tracer Administration (Primed, Constant Infusion) Subject_Prep->Tracer_Admin Tracer_Prep This compound Tracer Preparation Tracer_Prep->Tracer_Admin Blood_Sampling Arterialized Venous Blood Sampling Tracer_Admin->Blood_Sampling Sample_Proc Plasma Separation & Protein Precipitation Blood_Sampling->Sample_Proc MS_Analysis LC-MS/MS Analysis Sample_Proc->MS_Analysis Data_Analysis Kinetic Modeling & Data Interpretation MS_Analysis->Data_Analysis

Caption: Experimental workflow for an in vivo this compound tracer study.

Data_Analysis_Logic Raw_Data Raw MS Data (Peak Areas of L-Tyrosine and this compound) Isotopic_Enrichment Calculate Isotopic Enrichment (Tracer/Tracee Ratio) Raw_Data->Isotopic_Enrichment Steady_State Verify Isotopic Steady State Isotopic_Enrichment->Steady_State Kinetic_Model Apply Kinetic Models (e.g., Steele's non-steady-state equations) Steady_State->Kinetic_Model Ra Calculate Rate of Appearance (Ra) Kinetic_Model->Ra Rd Calculate Rate of Disappearance (Rd) Kinetic_Model->Rd Oxidation Calculate Oxidation Rate Ra->Oxidation Conversion Calculate Phenylalanine to Tyrosine Conversion Ra->Conversion Results Final Kinetic Parameters Rd->Results Oxidation->Results Conversion->Results

Caption: Logical flow for data analysis in a tracer kinetic study.

Conclusion

This compound is a versatile and powerful tool for the in-depth investigation of tyrosine metabolic pathways. The protocols and guidelines presented here provide a framework for researchers to design and execute robust tracer studies. The use of stable isotope dilution mass spectrometry allows for precise and accurate quantification of metabolic fluxes, offering valuable insights into the dynamic regulation of tyrosine metabolism in health and disease. This information is critical for advancing our understanding of metabolic disorders and for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Tyrosine-d5 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing L-Tyrosine-d5 as an internal standard in quantitative mass spectrometry-based assays. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide: Common Issues with this compound Internal Standard

This guide addresses frequent challenges encountered during the optimization and use of this compound.

Issue Potential Cause Recommended Solution
High Variability in this compound Peak Area 1. Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard solution to samples. 2. Poor Sample Mixing: Inadequate homogenization of the internal standard within the sample matrix. 3. Instability of this compound: Degradation of the internal standard in the sample matrix or during sample processing.1. Pipetting Technique: Use calibrated pipettes and ensure consistent dispensing technique for adding the this compound working solution to all samples, calibrators, and quality controls.[1] 2. Thorough Mixing: Vortex or mix samples thoroughly after the addition of this compound to ensure a homogeneous solution. 3. Stability Assessment: Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure).
Poor Peak Shape of this compound 1. Co-elution with Interferences: Matrix components may be co-eluting with this compound, causing peak distortion. 2. Inappropriate Sample Preparation: The chosen extraction method may not be effectively removing interfering substances.1. Chromatographic Optimization: Adjust the mobile phase composition, gradient, or consider a different chromatographic column to improve separation from interfering peaks. 2. Sample Cleanup: Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to enhance the removal of matrix components.[1]
Low this compound Signal Intensity 1. Insufficient Concentration: The concentration of the this compound working solution is too low. 2. Ion Suppression: Matrix effects are suppressing the ionization of this compound in the mass spectrometer source.1. Increase Concentration: Prepare a higher concentration of the this compound working solution. 2. Mitigate Matrix Effects: Improve sample cleanup, adjust chromatographic conditions to separate this compound from suppressive matrix components, or dilute the sample.
Non-linear Calibration Curve 1. Inappropriate this compound Concentration: The internal standard concentration may be too high or too low relative to the analyte concentration range. 2. Detector Saturation: High concentrations of the analyte or internal standard are saturating the detector. 3. Isotopic Contribution: If the this compound standard contains a significant amount of unlabeled L-Tyrosine, it can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).1. Re-optimize IS Concentration: Follow the experimental protocol below to determine an optimal concentration. 2. Adjust Concentration Range: If saturation is suspected, dilute the samples to bring the concentrations within the linear range of the detector.[2] 3. Verify Isotopic Purity: Ensure the isotopic purity of the this compound standard is high (>98%).
Inconsistent Analyte/IS Area Ratio in Quality Control Samples 1. Differential Matrix Effects: The matrix is affecting the analyte and this compound differently between samples. 2. Interference in Specific Samples: The presence of an interfering compound in certain sample lots.1. Evaluate Matrix Effects: Perform post-extraction addition experiments to assess the degree of matrix effects on both the analyte and the internal standard. 2. Screen for Interferences: Analyze blank matrix from different sources to identify potential interferences.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound preferred for mass spectrometry-based quantification?

A1: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry. Because this compound is chemically identical to L-Tyrosine, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of the target analyte.

Q2: What is a good starting concentration for this compound?

A2: A common starting point is a concentration that provides a response similar to the analyte at the midpoint of its expected calibration curve. For L-Tyrosine analysis in biological fluids, a validated linear range is often between 20 to 1000 μmol/L.[3] Therefore, a reasonable starting concentration for this compound would be in the mid-range of this, for example, 200-500 μmol/L. However, this should always be optimized experimentally.

Q3: How does the expected analyte concentration range influence the choice of this compound concentration?

A3: The concentration of this compound should be chosen to provide a stable and consistent signal across the entire calibration range of L-Tyrosine. The internal standard's response should be high enough to be reliable at the LLOQ of the analyte but not so high that it causes detector saturation at the upper limit of quantification (ULOQ) of the analyte.

Q4: Can the concentration of this compound affect the accuracy and linearity of my results?

A4: Yes. An inappropriate concentration can negatively impact your assay. If the this compound signal is too low, it can lead to poor precision. Conversely, an excessively high concentration can cause ion suppression that disproportionately affects the analyte, leading to a non-linear response and inaccurate quantification.

Experimental Protocols

Protocol 1: Determination of the Optimal this compound Concentration

Objective: To identify the concentration of this compound that provides a stable and reproducible signal, minimizes variability, and ensures the linearity of the L-Tyrosine calibration curve.

Materials:

  • Blank biological matrix (e.g., human plasma, cell lysate)

  • L-Tyrosine reference standard

  • This compound internal standard

  • Appropriate solvents for stock and working solutions (e.g., methanol, water with 0.1% formic acid)

  • LC-MS/MS system

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of L-Tyrosine in a suitable solvent.

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

    • From these stock solutions, prepare a series of L-Tyrosine working solutions for the calibration curve (e.g., covering a range of 20 to 1000 µM).

    • Prepare a series of this compound working solutions at different concentrations (e.g., 50, 100, 250, 500, and 1000 µM).

  • Evaluation of this compound Response in Matrix:

    • Spike a fixed volume of the blank biological matrix with each of the this compound working solutions.

    • Process these samples using your intended sample preparation method (e.g., protein precipitation).

    • Analyze the extracted samples by LC-MS/MS and record the peak area of this compound.

    • Calculate the mean peak area and the coefficient of variation (%CV) for each concentration. Select a concentration that provides a robust and reproducible peak area (typically %CV < 15%).

  • Assessment of Linearity with the Selected this compound Concentration:

    • Prepare calibration standards by spiking the blank biological matrix with the L-Tyrosine working solutions to achieve the desired concentration range.

    • Add the selected optimal concentration of this compound to each calibration standard.

    • Prepare at least three levels of Quality Control (QC) samples (low, medium, and high) in the same manner.

    • Process and analyze all standards and QCs.

    • Construct a calibration curve by plotting the peak area ratio (L-Tyrosine Area / this compound Area) against the L-Tyrosine concentration.

    • Evaluate the linearity of the curve (R² value > 0.99 is desirable) and the accuracy of the back-calculated concentrations of the standards and QCs.

Data Presentation

Table 1: Evaluation of this compound Response Precision

This compound Concentration (µM)Mean Peak Area (n=5)Standard Deviation%CV
5055,0008,25015.0%
100115,0009,2008.0%
250 290,000 17,400 6.0%
500595,00047,6008.0%
10001,200,000156,00013.0%

Interpretation: Based on this example data, the 250 µM concentration provides a strong signal with the best precision (%CV of 6.0%) and is selected for further evaluation.

Table 2: Impact of this compound Concentration on Calibration Curve Linearity

This compound Concentration (µM)Calibration Curve R²Accuracy at LLOQ (85-115% acceptable)Accuracy at ULOQ (85-115% acceptable)
1000.998591.5%108.3%
250 0.9997 98.2% 101.5%
5000.9979105.6%94.7%

Interpretation: The 250 µM concentration for this compound provides the best calibration curve performance with excellent linearity (R² = 0.9997) and high accuracy at both the low and high ends of the curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_validate Validation prep_stock Prepare Stock Solutions (L-Tyrosine & this compound) prep_working Prepare Working Solutions (Analyte & IS Series) prep_stock->prep_working spike_is Spike Blank Matrix with IS Series prep_working->spike_is analyze_is Analyze IS Response & Calculate %CV spike_is->analyze_is select_is Select Optimal IS Concentration analyze_is->select_is prep_cal Prepare Calibration Curve & QCs with Optimal IS select_is->prep_cal analyze_cal Analyze Standards & QCs prep_cal->analyze_cal eval_curve Evaluate Linearity (R²) & Accuracy analyze_cal->eval_curve

Workflow for Optimizing this compound Concentration.

troubleshooting_workflow start Inconsistent Analyte/IS Ratio? check_is_prep Verify IS Stock & Working Solution Concentrations start->check_is_prep check_pipetting Review Pipetting Technique & Calibration check_is_prep->check_pipetting check_mixing Ensure Thorough Sample Mixing check_pipetting->check_mixing is_prep_ok IS Preparation OK? check_mixing->is_prep_ok is_prep_ok->start No, Correct & Re-run eval_matrix Investigate Matrix Effects (Post-Extraction Spike) is_prep_ok->eval_matrix Yes matrix_ok Matrix Effects Consistent? eval_matrix->matrix_ok check_chromatography Optimize Chromatography to Separate Interferences matrix_ok->check_chromatography No final_solution Re-validate Method matrix_ok->final_solution Yes check_chromatography->final_solution

Troubleshooting Inconsistent Internal Standard Response.

References

Troubleshooting signal suppression of L-Tyrosine-d5 in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Tyrosine-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to signal suppression in mass spectrometry experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" comprises all components in a sample apart from the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[3][4] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between this compound and matrix components can hinder its ability to form gas-phase ions.

Q2: I'm using this compound as a deuterated internal standard. Shouldn't that automatically correct for signal suppression?

Ideally, a deuterated internal standard like this compound should co-elute with the unlabeled analyte (L-Tyrosine) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, this is not always the case. "Differential ion suppression" can occur where the analyte and this compound are affected differently by the matrix. This can happen if there is a slight chromatographic separation between them, a phenomenon known as the "deuterium isotope effect." This slight separation can cause them to encounter different matrix components as they elute, leading to inaccurate results if they are in a region of variable ion suppression.

Q3: What are the common causes of signal suppression for this compound?

Signal suppression for this compound can be caused by a variety of factors, including:

  • Endogenous Matrix Components: Salts, phospholipids, and other small molecules naturally present in biological samples like plasma or urine are common culprits. As a polar compound, L-Tyrosine may elute in the same region as these interferences in reversed-phase chromatography.

  • Exogenous Substances: Contaminants introduced during sample preparation, such as polymers from plasticware or mobile phase additives like trifluoroacetic acid (TFA), can cause suppression. Formic acid is often a better choice for ESI.

  • High Analyte or Matrix Component Concentration: At high concentrations, competition for the limited charge on ESI droplets can lead to suppression.

  • Ionization Source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).

Troubleshooting Guides

Guide 1: Diagnosing Inconsistent or Low Signal for this compound

This guide provides a step-by-step workflow for diagnosing the root cause of signal suppression affecting your this compound internal standard.

cluster_solutions Solutions start Start: Inconsistent or Low This compound Signal check_coelution Step 1: Verify Co-elution of L-Tyrosine and this compound start->check_coelution analyze_blanks Step 2: Analyze Blank Matrix Samples check_coelution->analyze_blanks Co-elution Confirmed optimize_chromatography Optimize Chromatography check_coelution->optimize_chromatography Poor Co-elution post_column_infusion Step 3: Perform Post-Column Infusion Experiment analyze_blanks->post_column_infusion No Carryover Detected improve_sample_prep Improve Sample Preparation analyze_blanks->improve_sample_prep Carryover Observed evaluate_matrix_effect Step 4: Quantify Matrix Effect post_column_infusion->evaluate_matrix_effect Suppression Zone Identified evaluate_matrix_effect->optimize_chromatography Significant Matrix Effect evaluate_matrix_effect->improve_sample_prep Significant Matrix Effect dilute_sample Dilute Sample evaluate_matrix_effect->dilute_sample Significant Matrix Effect end_node End: Signal Stabilized optimize_chromatography->end_node improve_sample_prep->end_node dilute_sample->end_node

Caption: A troubleshooting workflow for this compound signal suppression.

Step 1: Verify Co-elution

  • Objective: To confirm that L-Tyrosine and this compound have identical retention times under your chromatographic conditions.

  • Procedure:

    • Prepare separate solutions of L-Tyrosine and this compound.

    • Prepare a mixed solution containing both.

    • Inject each solution separately into the LC-MS system.

    • Overlay the chromatograms. Any shift in retention time could indicate a deuterium isotope effect, which can lead to differential matrix effects.

Step 2: Assess Carryover

  • Objective: To determine if late-eluting matrix components are causing increasing ion suppression over an analytical run.

  • Procedure:

    • Inject a high-concentration sample or a matrix-heavy sample.

    • Follow this with a series of blank solvent injections.

    • Monitor the this compound signal in the blank injections. A decreasing signal over the blank injections suggests carryover.

    • Consider extending the chromatographic run time to ensure all matrix components have eluted.

Step 3: Identify Regions of Ion Suppression (Post-Column Infusion)

  • Objective: To qualitatively identify the regions in your chromatogram where ion suppression occurs.

  • Procedure: This is detailed in Experimental Protocol 1 . A dip in the constant baseline signal for this compound after injecting a blank matrix extract indicates a region of ion suppression.

Step 4: Quantify the Matrix Effect

  • Objective: To quantitatively determine the extent of ion suppression on this compound.

  • Procedure: This is detailed in Experimental Protocol 2 . This involves comparing the signal of this compound in a clean solvent versus a post-extraction spiked matrix sample.

Guide 2: Strategies for Mitigating Signal Suppression

If the diagnostic steps confirm that matrix effects are the cause of signal suppression, the following strategies can be employed:

  • Optimize Chromatography: The goal is to separate this compound from the co-eluting matrix interferences.

    • Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of this compound away from the suppression zone identified in the post-column infusion experiment.

    • Change Column Chemistry: Consider a different column with an alternative stationary phase (e.g., HILIC for polar compounds) to alter selectivity.

  • Improve Sample Preparation: The aim is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Implement or optimize an SPE protocol to selectively isolate L-Tyrosine and remove a broader range of interferences.

    • Liquid-Liquid Extraction (LLE): This can also be effective in cleaning up complex samples.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression. However, this may not be suitable for trace analysis as it also reduces the analyte concentration.

Experimental Protocols

Experimental Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones

Objective: To qualitatively identify chromatographic regions where co-eluting matrix components suppress the this compound signal.

Methodology:

  • Preparation: Prepare a standard solution of this compound in a compatible solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.

  • System Setup:

    • Set up the LC-MS system with your analytical column.

    • Connect the outlet of the LC column to one inlet of a T-piece.

    • Connect a syringe pump containing the this compound solution to the other inlet of the T-piece.

    • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Analysis:

    • Begin infusing the this compound solution at a constant low flow rate (e.g., 5-10 µL/min).

    • Once a stable baseline signal is achieved for this compound, inject an extracted blank matrix sample onto the LC column.

    • Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.

cluster_LC LC System cluster_infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Injects Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Piece T-Piece Column->T_Piece Syringe_Pump Syringe Pump (this compound Solution) Syringe_Pump->T_Piece MS Mass Spectrometer T_Piece->MS

References

Technical Support Center: Assessing the Isotopic Purity of L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to accurately assess the isotopic purity of L-Tyrosine-d5.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical for this compound?

A1: Isotopic purity refers to the percentage of a labeled compound, such as this compound, that contains the desired number of heavy isotopes at the specified positions. High isotopic purity (typically ≥98%) is crucial for applications where this compound is used as an internal standard in quantitative analysis, such as in mass spectrometry-based studies.[1] Low isotopic purity, meaning a significant presence of partially deuterated or non-deuterated L-Tyrosine, can lead to interference with the analyte signal and result in an overestimation of the analyte's concentration, compromising the accuracy and reliability of the data.[2][3]

Q2: What are the primary analytical techniques to determine the isotopic purity of this compound?

A2: The two primary analytical techniques for determining the isotopic purity of deuterated compounds like this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4] HRMS is used to determine the relative intensities of the different isotopic species (isotopologues), while NMR analysis helps to confirm the positions of the deuterium labels and the structural integrity of the molecule.

Q3: What information should I look for on the Certificate of Analysis (CoA) for this compound?

A3: The Certificate of Analysis (CoA) provided by the supplier is a critical document. You should always request a CoA that specifies both the isotopic and chemical purity of the this compound. Key information to look for includes:

  • Isotopic Purity: The percentage of the material that is fully deuterated at the specified positions (d5).

  • Chemical Purity: The percentage of the material that is the desired compound, free from other chemical impurities.

  • Method of Analysis: The analytical technique(s) used to determine the purity values.

Q4: Can the isotopic purity of this compound change over time?

A4: While this compound is a stable isotopically labeled compound, there is a potential for hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are replaced by protons from the surrounding environment. This is more likely to occur if the deuterium labels are on exchangeable sites like -OH or -NH groups, or on carbons adjacent to carbonyl groups. Proper storage, as recommended by the manufacturer (typically at room temperature away from light and moisture), is essential to maintain its isotopic integrity.

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Quantitative Results Using this compound Internal Standard

  • Possible Cause: Low isotopic purity of the this compound standard.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Re-assess the isotopic purity of your this compound standard using HRMS. Compare the results with the specifications on the Certificate of Analysis.

    • Check for Interfering Isotopologues: Analyze the mass spectrum for the presence of significant peaks corresponding to d0 to d4 species. These can contribute to the signal of the unlabeled analyte.

    • Consult Supplier: If the isotopic purity is lower than specified, contact the supplier for a replacement batch.

Issue 2: Unexpected Peaks in the Mass Spectrum of this compound

  • Possible Cause 1: Presence of chemical impurities.

  • Troubleshooting Steps:

    • Assess Chemical Purity: Use a high-resolution analytical technique like LC-HRMS to separate and identify any chemical impurities.

    • Review Synthesis Route: If known, review the synthetic route of the this compound for potential by-products.

  • Possible Cause 2: In-source fragmentation or adduct formation.

  • Troubleshooting Steps:

    • Optimize Mass Spectrometer Conditions: Adjust parameters such as source temperature, cone voltage, and collision energy to minimize in-source fragmentation.

    • Examine Adducts: Check for common adducts (e.g., [M+Na]+, [M+K]+) that could be misinterpreted as impurities.

Issue 3: Discrepancy Between HRMS and NMR Purity Assessment

  • Possible Cause: NMR may not be sensitive enough to detect low-level isotopic impurities, while HRMS provides a more direct measure of isotopologue distribution.

  • Troubleshooting Steps:

    • Rely on HRMS for Quantitation: For quantitative assessment of isotopic distribution, HRMS is the more appropriate technique.

    • Use NMR for Positional Confirmation: Use ¹H NMR to confirm the absence or significant reduction of signals at the expected deuteration sites, thereby verifying the labeling positions.

Data Presentation

Table 1: Typical Specifications for this compound

ParameterSpecificationRationale
Isotopic Purity≥98%To minimize interference from unlabeled or partially labeled species in quantitative analyses.
Chemical Purity>99%To ensure the standard is free from other interfering chemical compounds.
Number of Deuterium Atoms5To provide a sufficient mass shift for clear distinction from the unlabeled analyte in mass spectrometry.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the isotopic distribution and purity of this compound.

  • Instrumentation: Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation. Acquire the full scan mass spectrum in positive ionization mode to observe the [M+H]⁺ ions.

    • Data Acquisition: Acquire high-resolution mass spectra over a relevant m/z range to include the [M+H]⁺ ions for all expected isotopologues of L-Tyrosine (d0 to d5).

    • Data Analysis:

      • Extract the ion chromatograms for each isotopologue.

      • Integrate the peak areas for each extracted ion chromatogram.

      • Calculate the isotopic purity by dividing the peak area of the d5 isotopologue by the sum of the peak areas of all isotopologues (d0 to d5) and multiplying by 100.

Protocol 2: Assessment of Deuteration Position by ¹H NMR Spectroscopy

  • Objective: To confirm the positions of the deuterium labels on the this compound molecule.

  • Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Sample Preparation: Dissolve the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

    • Data Analysis:

      • Compare the spectrum of this compound to the spectrum of unlabeled L-Tyrosine.

      • The absence or significant reduction of proton signals at the chemical shifts corresponding to the deuterated positions confirms the location of the labels.

Visualizations

Isotopic_Purity_Assessment_Workflow Workflow for Isotopic Purity Assessment of this compound cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Data Analysis & Decision cluster_3 Outcome start Receive this compound coa Review Certificate of Analysis start->coa hrms HRMS Analysis for Isotopic Distribution coa->hrms nmr ¹H NMR Analysis for Label Position coa->nmr calculate Calculate Isotopic Purity hrms->calculate compare Compare with Specifications nmr->compare calculate->compare decision Purity ≥ 98%? compare->decision accept Accept for Use decision->accept Yes reject Reject and Contact Supplier decision->reject No

Caption: Workflow for the assessment of this compound isotopic purity.

Troubleshooting_Workflow Troubleshooting Inaccurate Quantitative Results start Inaccurate/Inconsistent Quantitative Results check_purity Is Isotopic Purity Verified? start->check_purity perform_hrms Perform HRMS Analysis check_purity->perform_hrms No purity_ok Is Purity ≥ 98%? check_purity->purity_ok Yes perform_hrms->purity_ok check_exchange Investigate H/D Back-Exchange or other issues purity_ok->check_exchange Yes contact_supplier Contact Supplier for Replacement purity_ok->contact_supplier No

Caption: Troubleshooting inaccurate results with this compound.

References

Preventing in-source fragmentation of L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of L-Tyrosine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the mass spectrometric analysis of this deuterated amino acid, specifically focusing on preventing in-source fragmentation.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

In-source fragmentation (ISF) is a common phenomenon in electrospray ionization mass spectrometry (ESI-MS) where a molecule fragments in the ion source before entering the mass analyzer.[1] This can lead to a decreased signal for the precursor ion and complicate data analysis. For this compound, this can be particularly problematic, affecting quantification and accurate mass measurement. This guide provides a systematic approach to diagnose and mitigate ISF.

Problem: Low intensity of the this compound precursor ion and high intensity of fragment ions in the mass spectrum.

Expected Precursor and Fragment Ions:

The molecular weight of this compound is 186.22 g/mol .[2] In positive ion mode ESI, the protonated molecule ([M+H]⁺) is expected at an m/z of approximately 187.23. The primary fragmentation of tyrosine involves the sequential loss of the carboxylic acid group (COOH) and the amino group (NH₂).[3]

IonDescriptionExpected m/z for L-TyrosineExpected m/z for this compound
[M+H]⁺Protonated precursor ion182.08187.23
[M+H-HCOOH]⁺Loss of formic acid136.08141.11 (assuming d5 on the ring)
[M+H-HCOOH-NH₃]⁺Subsequent loss of ammonia119.05124.08 (assuming d5 on the ring)

Troubleshooting Steps:

Optimize Instrument Source Conditions

High energies in the ion source are a primary cause of in-source fragmentation.[1]

  • Reduce Cone Voltage (or Fragmentor/Declustering Potential): This is the most critical parameter for controlling ISF. A lower cone voltage reduces the kinetic energy of the ions as they enter the mass spectrometer, leading to "softer" ionization and less fragmentation.

    • Procedure: Infuse a standard solution of this compound directly into the mass spectrometer. Start with a higher cone voltage where fragmentation is observed and gradually decrease it in increments of 5-10 V. Monitor the intensities of the precursor ion ([M+H]⁺) and the primary fragment ion. The optimal cone voltage will maximize the precursor ion signal while minimizing fragmentation.

  • Lower Source and Desolvation Temperatures: High temperatures can provide thermal energy for fragmentation.

    • Procedure: Reduce the source and desolvation temperatures in increments of 25-50°C and observe the effect on the precursor and fragment ion intensities. Be aware that excessively low temperatures can lead to incomplete desolvation and a loss of overall signal.

Adjust Mobile Phase Composition

The mobile phase can influence ionization efficiency and the extent of fragmentation.

  • Use a Weaker Acid: While acidic mobile phases are common for the analysis of amino acids in positive ion mode, strong acids can sometimes promote fragmentation.

    • Recommendation: Start with a mobile phase containing 0.1% formic acid. If fragmentation is still an issue, consider using a lower concentration or a weaker acid like acetic acid.

  • Optimize Organic Solvent: The choice and percentage of the organic solvent can affect the ESI process.

    • Recommendation: Acetonitrile and methanol are common choices. Experiment with both to see which provides better ionization efficiency and less fragmentation for this compound.

Check for Source Contamination

A dirty ion source can lead to unstable electrospray and increased fragmentation.

  • Procedure: If the above steps do not resolve the issue, inspect and clean the ion source components, including the sample cone and capillary, according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation (ISF) is the breakdown of an analyte molecule within the ion source of a mass spectrometer, before it reaches the mass analyzer for detection. This is problematic because it reduces the abundance of the intended precursor ion (the protonated this compound molecule), which can negatively impact the sensitivity and accuracy of quantitative analyses. It can also lead to the misidentification of fragments as other compounds.

Q2: What are the major fragment ions of this compound in positive ion ESI-MS?

A2: The protonated molecule of this compound ([M+H]⁺) has an expected m/z of 187.23. The most common fragmentation pathway involves the neutral loss of the carboxylic acid group (as formic acid, HCOOH), resulting in a fragment ion at m/z 141.11 (assuming the deuterium labels are on the phenyl ring). A subsequent loss of the amino group (as ammonia, NH₃) can lead to a fragment at m/z 124.08.

Q3: How does the cone voltage affect the fragmentation of this compound?

A3: The cone voltage (also referred to as fragmentor voltage or declustering potential on different instruments) is a key parameter that influences in-source fragmentation. Higher cone voltages increase the energy of ions as they pass from the atmospheric pressure region of the source to the vacuum region of the mass analyzer, leading to more collisions with gas molecules and consequently, more fragmentation. To minimize fragmentation, a lower cone voltage should be used.

Q4: What is a good starting point for the cone voltage when analyzing this compound?

A4: A good starting point for many small molecules, including amino acids, is a low to moderate cone voltage in the range of 20-40 V. However, the optimal value is instrument-dependent and should be determined empirically for your specific system and experimental conditions.

Q5: Can my mobile phase be causing in-source fragmentation of this compound?

A5: Yes, the mobile phase composition can influence the extent of in-source fragmentation. Highly acidic conditions can sometimes promote fragmentation. Using a volatile acid like 0.1% formic acid is a common and effective choice for LC-MS analysis of amino acids. If fragmentation persists, you can try reducing the acid concentration or using a weaker acid. The organic solvent (e.g., acetonitrile vs. methanol) can also play a role in ionization efficiency and should be optimized.

Q6: Should I be concerned about deuterium exchange with this compound?

A6: Deuterium exchange is a possibility, especially for deuteriums on heteroatoms (like -OH, -NH₂, -COOH). However, if the deuterium labels in your this compound are on the aromatic ring and/or the aliphatic side chain, they are generally stable under typical reversed-phase LC-MS conditions. To minimize the risk of exchange, avoid prolonged exposure to highly acidic or basic mobile phases and high temperatures.

Quantitative Data Summary

The following table illustrates the conceptual effect of cone voltage on the relative intensities of the precursor and fragment ions of this compound. Note that these are representative values and the actual intensities will vary depending on the instrument and experimental conditions.

Cone Voltage (V)Precursor Ion [M+H]⁺ (m/z 187.23) Relative Intensity (%)Fragment Ion [M+H-HCOOH]⁺ (m/z 141.11) Relative Intensity (%)
20955
407030
604060
801585

Experimental Protocols

Protocol 1: Optimization of Cone Voltage for this compound Analysis
  • Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Initial MS Settings: Set the mass spectrometer to operate in positive ion mode. Set the source and desolvation temperatures to moderate values (e.g., 120°C and 350°C, respectively).

  • Cone Voltage Ramp: Acquire mass spectra in full scan mode while ramping the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in discrete steps (e.g., 5 or 10 V increments).

  • Data Analysis: For each cone voltage setting, record the intensity of the precursor ion (m/z 187.23) and the primary fragment ion (m/z 141.11).

  • Determine Optimal Voltage: Plot the intensities of the precursor and fragment ions against the cone voltage. The optimal cone voltage is the value that provides the highest intensity for the precursor ion with minimal fragmentation.

Protocol 2: LC-MS Method for the Analysis of this compound
  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2% to 98% B

      • 5-6 min: 98% B

      • 6-6.1 min: 98% to 2% B

      • 6.1-8 min: 2% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V (or as optimized in Protocol 1)

    • Source Temperature: 120°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/Hr

    • Cone Gas Flow: 50 L/Hr

    • Acquisition Mode: Full Scan (m/z 50-300) or Selected Ion Recording (SIR) / Multiple Reaction Monitoring (MRM) for quantitative analysis.

Visualizations

In_Source_Fragmentation_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Low Precursor Ion Intensity High Fragment Ion Intensity optimize_cone Optimize Cone Voltage (Decrease) start->optimize_cone optimize_temp Optimize Source/Desolvation Temp (Decrease) optimize_cone->optimize_temp If problem persists end High Precursor Ion Intensity Minimal Fragmentation optimize_cone->end Problem Resolved optimize_mp Adjust Mobile Phase (Weaker Acid/Solvent) optimize_temp->optimize_mp If problem persists optimize_temp->end Problem Resolved clean_source Clean Ion Source optimize_mp->clean_source If problem persists optimize_mp->end Problem Resolved clean_source->end Problem Resolved

Caption: Troubleshooting workflow for in-source fragmentation.

Cone_Voltage_Effect cluster_0 Energy Input cluster_1 Outcome cone_voltage Cone Voltage low_cv Low Voltage (Soft Ionization) cone_voltage->low_cv Decreases high_cv High Voltage (Hard Ionization) cone_voltage->high_cv Increases precursor Precursor Ion (this compound [M+H]⁺) low_cv->precursor Favors fragment Fragment Ion ([M+H-HCOOH]⁺) high_cv->fragment Favors

Caption: Effect of cone voltage on ionization.

References

Technical Support Center: Matrix Effects on L-Tyrosine-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of L-Tyrosine-d5 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, called ion enhancement.[2] These effects can significantly impact the accuracy, precision, and sensitivity of your analytical method.[3] In the analysis of this compound, common matrix components in biological samples like salts, phospholipids, and endogenous metabolites can interfere with its ionization in the mass spectrometer's ion source.[2][4]

Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for compensating for matrix effects. Because this compound is chemically and structurally almost identical to the unlabeled L-Tyrosine, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal (L-Tyrosine) to the internal standard signal (this compound), variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the common signs of significant matrix effects in my this compound analysis?

A4: Common indicators of significant matrix effects include:

  • Poor reproducibility of results across different sample lots.

  • Inaccurate quantification, especially at low concentrations.

  • Non-linear calibration curves.

  • Peak shape distortion for the analyte and/or internal standard.

  • A significant difference in the analyte response when comparing a standard in pure solvent versus a standard spiked into a matrix extract.

Q5: How can I quantitatively assess the extent of matrix effects for my this compound assay?

A5: The most common method is the post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process). The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor reproducibility and high variability in this compound signal intensity between samples.

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects Different biological samples can have varying compositions, leading to different degrees of ion suppression or enhancement.
* Optimize Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components.
* Chromatographic Separation: Modify your LC method to better separate this compound from the regions where significant ion suppression occurs. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
* Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Phospholipid-Induced Ion Suppression Phospholipids from plasma or serum are a common cause of ion suppression in electrospray ionization (ESI).
* Phospholipid Removal: Utilize specialized sample preparation products designed for phospholipid removal.
* LC Method Adjustment: Program a divert valve to send the early-eluting phospholipids to waste instead of the mass spectrometer.

Issue 2: L-Tyrosine (analyte) and this compound (internal standard) do not show a consistent peak area ratio.

Possible Cause Troubleshooting Steps
Differential Matrix Effects The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement due to slight differences in their retention times.
* Improve Co-elution: Adjust the chromatographic conditions to ensure the analyte and internal standard peaks are as closely co-eluting as possible.
Isotopic Crosstalk The signal from the unlabeled L-Tyrosine is interfering with the signal of this compound.
* Check Mass Spectrometry Settings: Ensure that the mass resolution is adequate to distinguish between the analyte and the internal standard.
* Verify Internal Standard Purity: Confirm that the this compound standard is not contaminated with unlabeled L-Tyrosine.

Quantitative Data on Matrix Effects

Matrix Sample Preparation Method Analyte Type Matrix Effect (%) Reference
Human PlasmaProtein Precipitation (Acetonitrile)Small Molecule Drug-35% (Ion Suppression)
Human UrineDilute-and-ShootEndogenous Metabolite-34% (Ion Suppression)
Rat PlasmaSolid-Phase Extraction (C18)Small Molecule Drug-10% (Ion Suppression)
Human PlasmaProtein PrecipitationVitamin D3+15% (Ion Enhancement)
Acidified UrineDirect InjectionTyrosine-12% (Ion Suppression)

Note: The matrix effect is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol describes how to quantitatively assess the matrix effect for this compound in a biological matrix (e.g., plasma).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure (e.g., protein precipitation or SPE). After the final step, spike the processed extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spiked Matrix): Spike the blank biological matrix with this compound at the same concentration as Set A before the sample preparation procedure. Process these samples as you would your study samples. (This set is used to determine recovery but is included here for a comprehensive evaluation).

  • LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • This is calculated when assessing the matrix effect on the analyte (L-Tyrosine) in the presence of the internal standard (this compound).

    • IS-Normalized MF = (Matrix Factor of L-Tyrosine) / (Matrix Factor of this compound)

    • An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and rapid method for sample cleanup.

  • Sample Aliquot: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a more thorough cleanup than protein precipitation. A mixed-mode cation exchange SPE cartridge is often suitable for polar compounds like tyrosine.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute L-Tyrosine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) BiologicalSample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Processed Sample MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for this compound quantification.

MatrixEffectConcept Analyte This compound IonSource MS Ion Source Analyte->IonSource Enters Matrix Matrix Components (e.g., Phospholipids) Matrix->Analyte Interferes with Ionization (Suppression or Enhancement) Matrix->IonSource Co-elutes and Enters Signal Signal Intensity IonSource->Signal Generates

Caption: Conceptual diagram of matrix effects in an MS ion source.

References

L-Tyrosine-d5 Stability in Various Solvent Systems: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of L-Tyrosine-d5 in common laboratory solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry place, protected from moisture and direct sunlight.[1] Recommended storage temperatures are:

  • Long-term storage: -20°C for up to 3 years.[2]

  • Short-term storage: 4°C for up to 2 years.[2]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is significantly lower than in its solid form and is highly dependent on the solvent, storage temperature, and pH. As a general guideline for stock solutions:

  • Store at -80°C for up to 1 year.[2]

  • Store at -20°C for up to 1 month.[2] Aqueous solutions of L-tyrosine sodium salt hydrate are not recommended to be stored for more than one day. It is always best practice to prepare fresh solutions for immediate use or to conduct a stability study for your specific solvent system and storage conditions.

Q3: What solvents can be used to dissolve this compound?

A3: this compound, like L-Tyrosine, has low solubility in neutral aqueous solutions (approximately 0.45 mg/mL in water at 25°C). Solubility can be improved by:

  • Adjusting pH: Solubility increases significantly in acidic conditions (pH < 2) or alkaline conditions (pH > 9).

  • Using organic solvents: Dimethyl sulfoxide (DMSO) is a good solvent for L-Tyrosine, exhibiting higher solubility than water. Alcohols such as methanol and ethanol can also be used, though solubility is lower than in water and DMSO. L-Tyrosine is generally insoluble in acetone and ether.

Q4: What factors can cause degradation of this compound in solution?

A4: Several factors can contribute to the degradation of this compound in solution:

  • pH: Extreme pH values, while aiding solubility, can promote hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation. Solutions should be stored in light-protecting containers.

  • Oxidation: The phenolic ring of tyrosine is susceptible to oxidation. This can be accelerated by the presence of metal ions or reactive oxygen species.

  • Contamination: Microbial or enzymatic contamination can lead to degradation. Using sterile solvents and proper handling techniques is crucial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in stock solution Low solubility at neutral pH, especially in aqueous buffers.Adjust the pH of the solution to <2 or >9 to increase solubility. Alternatively, use DMSO as a solvent. For cell culture, consider using a dipeptide form like glycyl-L-tyrosine which has much higher aqueous solubility at neutral pH.
Discoloration (yellowing/browning) of the solution Chemical degradation, such as oxidation or Maillard reactions, often accelerated by heat and light.Store solutions at a lower temperature (4-8°C or frozen) and protect from light. Prepare fresh solutions before use.
Inconsistent experimental results Degradation of this compound in solution, leading to a lower effective concentration.Prepare fresh stock solutions frequently and store them properly in aliquots to avoid repeated freeze-thaw cycles. Verify the concentration of your working solution using a stability-indicating analytical method like HPLC.
Unexpected peaks in chromatogram Presence of degradation products.Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and ensure your analytical method can resolve them from the parent compound.

Stability and Solubility Data

The stability of this compound is expected to be comparable to that of L-Tyrosine. The following tables summarize the available quantitative data for L-Tyrosine.

Table 1: General Stability of L-Tyrosine Solutions

Storage Condition Solvent Duration Stability Notes Reference
-80°CGeneric1 yearRecommended for long-term storage of stock solutions.
-20°CGeneric1 monthSuitable for short-term storage of stock solutions.
Room TemperatureReaction MixtureAt least 24 hoursSamples for HPLC analysis were found to be stable.
-20°CReaction Mixture28 daysSamples for HPLC analysis were found to be stable.

Table 2: Solubility of L-Tyrosine in Various Solvents

Solvent System Temperature Solubility (Mole Fraction) Solubility (g/L) Reference
Water25°C (298.15 K)-~0.45
DMSO25°C (298.15 K)1.57E-02-
Methanol25°C (298.15 K)2.19E-04-
Ethanol25°C (298.15 K)1.09E-04-
n-Propanol25°C (298.15 K)6.70E-05-
PBS (pH 7.2)Not Specified-~10 (for sodium salt hydrate)

Note: The mole fraction solubility in solvent mixtures (e.g., DMSO + water) is dependent on the solvent composition.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in a given solvent system. Method optimization and validation are required for specific applications.

1. Objective: To quantify the concentration of this compound over time under specific storage conditions and to separate it from potential degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • High-purity solvents (e.g., water, methanol, acetonitrile, DMSO)

  • Buffer reagents (e.g., phosphate buffer salts)

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Calibrated analytical balance and volumetric flasks

  • pH meter

  • Temperature-controlled storage chambers/incubators

3. Method:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired solvent system to a known concentration (e.g., 1 mg/mL).

  • Stability Sample Preparation: Aliquot the stock solution into several vials suitable for the storage conditions being tested (e.g., clear and amber vials for light exposure studies).

  • Storage Conditions: Store the samples under various conditions, such as:

    • Refrigerated (2-8°C)

    • Room temperature (~25°C)

    • Elevated temperature (e.g., 40°C)

    • Protected from light vs. exposed to light

  • Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. For example, an isocratic elution with phosphate buffer (pH 7.4, 10 mM).

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 225 nm or 275 nm.

    • Injection Volume: 10-20 µL

  • Analysis:

    • At each time point, dilute the stability sample to a suitable concentration within the calibration curve range.

    • Inject the sample onto the HPLC system.

    • Record the peak area of this compound.

    • Calculate the concentration of this compound against a freshly prepared standard curve.

    • Express the stability as the percentage of the initial concentration remaining.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Stress cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in Solvent) aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store under Defined Conditions (Temp, pH, Light) aliquot->storage_conditions sampling Sample at Time Points (t=0, t=1, t=2...) storage_conditions->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (% Remaining, Degradants) hplc->data

Workflow for this compound Stability Testing.

Degradation_Pathway cluster_degradation Degradation Products Tyrosine This compound Deaminated p-Hydroxyphenylpyruvic acid Tyrosine->Deaminated Deamination (e.g., enzymatic) Oxidized Dityrosine & others Tyrosine->Oxidized Oxidation (ROS, light, heat)

Potential Degradation Pathways for this compound.

References

Technical Support Center: Isotopic Interference in L-Tyrosine-d5 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals using L-Tyrosine-d5 in mass spectrometry-based experiments. Accurate quantification of L-Tyrosine requires careful consideration and correction for the natural isotopic abundance of the analyte, which can interfere with the signal of the deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound experiments?

A1: Isotopic interference, or isotopic overlap, occurs when the naturally occurring heavy isotopes of unlabeled L-Tyrosine (the analyte) contribute to the mass spectrometry signal of the this compound internal standard. L-Tyrosine contains elements (Carbon, Hydrogen, Nitrogen, Oxygen) that have naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O). These isotopes create a distribution of L-Tyrosine molecules with different masses, known as isotopologues (M+1, M+2, etc.). The signal from some of these heavier, naturally occurring L-Tyrosine isotopologues can overlap with the signal of the lighter isotopologues of the this compound standard, leading to an artificially inflated internal standard signal and consequently, an underestimation of the true analyte concentration.

Q2: Why is it crucial to correct for isotopic interference?

A2: Failure to correct for isotopic interference can lead to significant errors in quantification. Specifically, it can cause:

  • Non-linear calibration curves: At higher concentrations of the unlabeled analyte, the contribution to the internal standard's signal becomes more pronounced, leading to a non-proportional response.

  • Inaccurate quantification: The overestimation of the internal standard's signal results in an underestimation of the analyte concentration.

  • Poor inter-assay and inter-laboratory reproducibility: Inconsistent correction methods can lead to variable results.

Q3: How can I determine if my experiment is affected by isotopic interference?

A3: You can assess the potential for isotopic interference by:

  • Analyzing a high-concentration standard of unlabeled L-Tyrosine: Monitor the mass channels corresponding to your this compound standard. Any signal detected in these channels indicates isotopic overlap.

  • Examining your calibration curve: A non-linear curve, especially at higher concentrations, can be an indicator of uncorrected isotopic interference.

  • Calculating the theoretical isotopic distribution: Based on the elemental formula of L-Tyrosine (C₉H₁₁NO₃), you can predict the expected contribution of natural isotopes to the mass channels of your deuterated standard.

Troubleshooting Guides

Issue 1: My calibration curve for L-Tyrosine is non-linear, showing a downward curve at higher concentrations.

  • Possible Cause: Significant isotopic overlap from high concentrations of unlabeled L-Tyrosine is artificially inflating the this compound internal standard signal.

  • Troubleshooting Steps:

    • Confirm Isotopic Overlap: Analyze a high concentration of unlabeled L-Tyrosine standard and check for a signal in the this compound mass channel.

    • Apply a Correction Factor: Calculate and apply a correction factor to subtract the contribution of the unlabeled analyte from the internal standard's signal. A detailed protocol for this is provided below.

    • Optimize Internal Standard Concentration: Ensure the concentration of your this compound internal standard is appropriate. It should be high enough to provide a robust signal but not so high that it saturates the detector. A common practice is to use a concentration in the mid-range of the calibration curve.

Issue 2: The calculated concentration of L-Tyrosine in my samples is unexpectedly low and varies between batches.

  • Possible Cause: Inconsistent or absent correction for isotopic interference is leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Standardize the Correction Method: Implement a consistent mathematical correction for isotopic interference across all samples and batches.

    • Verify Isotopic Purity of the Standard: Ensure the this compound internal standard has high isotopic purity (typically >98%). Impurities can contribute to variability. Check the certificate of analysis from the supplier.

    • Assess Matrix Effects: While a deuterated internal standard helps mitigate matrix effects, severe ion suppression or enhancement can still impact accuracy. Evaluate matrix effects by comparing the internal standard signal in neat solution versus in a sample matrix.

Data Presentation: Isotopic Distribution of L-Tyrosine

The following table summarizes the theoretical natural isotopic abundance for L-Tyrosine (C₉H₁₁NO₃), which is essential for calculating the correction factor.

IsotopologueRelative Abundance (%)
M (Monoisotopic)100.00
M+110.15
M+20.69
M+30.04
M+40.002
M+5<0.001

Note: These values are calculated based on the natural abundances of the constituent elements and may vary slightly depending on the specific isotopic abundances used in the calculation.

Experimental Protocols

Protocol 1: Determining the Isotopic Interference Correction Factor

  • Prepare a High-Concentration L-Tyrosine Standard: Prepare a solution of unlabeled L-Tyrosine in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) at a concentration at the upper limit of your calibration curve.

  • LC-MS/MS Analysis: Analyze this standard using the same LC-MS/MS method as your samples. Acquire data for the MRM (Multiple Reaction Monitoring) transitions of both unlabeled L-Tyrosine and this compound.

  • Measure Peak Areas: Integrate the peak areas for the unlabeled L-Tyrosine (A_unlabeled) and any signal that appears in the this compound channel (A_interference).

  • Calculate the Correction Factor (CF): CF = A_interference / A_unlabeled

Protocol 2: Applying the Isotopic Interference Correction

  • Acquire Sample Data: Analyze your unknown samples containing both unlabeled L-Tyrosine and the this compound internal standard.

  • Measure Peak Areas: Integrate the peak areas for the unlabeled L-Tyrosine (A_analyte) and the this compound internal standard (A_IS_measured).

  • Calculate the Corrected Internal Standard Area: A_IS_corrected = A_IS_measured - (A_analyte * CF)

  • Calculate the Analyte Concentration: Use the corrected internal standard area (A_IS_corrected) in your standard quantification calculations (e.g., using the response factor from your calibration curve).

Visualizations

Signaling Pathways

L-Tyrosine is a critical precursor for several important signaling molecules. Understanding these pathways can be crucial for interpreting experimental results.

Tyrosine_Signaling_Pathways cluster_catecholamine Catecholamine Biosynthesis cluster_thyroid Thyroid Hormone Synthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroglobulin Thyroglobulin Tyrosine->Thyroglobulin Incorporation Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine MIT MIT Thyroglobulin->MIT Iodination DIT DIT Thyroglobulin->DIT Iodination T3 T3 (Triiodothyronine) MIT->T3 Coupling DIT->T3 T4 T4 (Thyroxine) DIT->T4 Coupling

Caption: Key signaling pathways originating from L-Tyrosine.

Experimental Workflow

A typical workflow for quantitative analysis of L-Tyrosine using this compound as an internal standard is depicted below.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) IS_Spiking 2. Internal Standard Spiking (Add known amount of this compound) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition 5. Data Acquisition (MRM of Analyte and IS) LC_MS_Analysis->Data_Acquisition Peak_Integration 6. Peak Integration Data_Acquisition->Peak_Integration Isotopic_Correction 7. Isotopic Interference Correction Peak_Integration->Isotopic_Correction Quantification 8. Quantification (Calibration Curve) Isotopic_Correction->Quantification

Caption: Standard workflow for L-Tyrosine quantification with isotopic correction.

Logical Relationship for Troubleshooting

This diagram outlines the logical steps to take when troubleshooting inaccurate quantification results.

Troubleshooting_Logic rect rect Start Inaccurate Quantification? Check_Curve Is Calibration Curve Non-Linear? Start->Check_Curve Check_IS_Signal Is IS Signal Variable? Check_Curve->Check_IS_Signal No Check_Overlap Isotopic Overlap Confirmed? Check_Curve->Check_Overlap Yes Check_Purity IS Purity Verified? Check_IS_Signal->Check_Purity Yes Check_Matrix Matrix Effects Evaluated? Check_IS_Signal->Check_Matrix No Check_Overlap->Check_IS_Signal No Apply_Correction Apply Isotopic Correction Factor Check_Overlap->Apply_Correction Yes Check_Purity->Check_Matrix Yes New_IS Source New Internal Standard Check_Purity->New_IS No Check_Matrix->Start Re-evaluate Reoptimize_Method Re-optimize Sample Prep & LC Method Check_Matrix->Reoptimize_Method Yes Apply_Correction->Start Re-evaluate Reoptimize_Method->Start Re-evaluate New_IS->Start Re-evaluate

Caption: A logical workflow for troubleshooting quantification issues.

Improving peak shape and resolution for L-Tyrosine-d5 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of L-Tyrosine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?

Poor peak shape for this compound, like its non-deuterated counterpart, is often due to several factors:

  • Secondary Interactions: The primary cause of peak tailing is often the interaction of the analyte with more than one retention mechanism. In reversed-phase chromatography, while the main interaction is hydrophobic, secondary polar interactions can occur between the amino and carboxylic acid groups of this compound and active sites on the stationary phase, such as residual silanols.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.[2][3] L-Tyrosine has two pKa values (approximately 2.2 for the carboxylic acid and 9.2 for the amine group). If the mobile phase pH is close to one of these pKa values, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[3]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. This can be caused by harsh mobile phase conditions or sample contaminants.

Q2: How can I improve the resolution between this compound and other analytes?

Improving resolution involves several strategies:

  • Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase can alter the retention and selectivity.

  • Modify Mobile Phase pH: Changing the pH can alter the ionization state of this compound and other ionizable analytes, which can significantly impact retention and selectivity.

  • Use a Different Stationary Phase: If resolution is still an issue, switching to a column with a different stationary phase chemistry (e.g., a different C18 phase, a phenyl-hexyl phase, or a polar-embedded phase) can provide the necessary change in selectivity.

  • Decrease Particle Size or Increase Column Length: Using a column with smaller particles or a longer column can increase the overall efficiency of the separation, leading to sharper peaks and better resolution.

  • Adjust Temperature: Lowering the column temperature can sometimes reduce peak tailing and improve resolution.

Q3: What role do mobile phase additives play in improving the chromatography of this compound?

Mobile phase additives are crucial for controlling peak shape and retention.

  • Acidic Additives: Acids like formic acid (FA), trifluoroacetic acid (TFA), or difluoroacetic acid (DFA) are commonly used to lower the mobile phase pH. This protonates the silanol groups on the silica-based stationary phase, minimizing their interaction with the basic amine group of this compound, thereby reducing peak tailing. These additives also act as ion-pairing agents, which can enhance retention in reversed-phase chromatography.

  • Buffers: Using a buffer system (e.g., ammonium formate or ammonium acetate) can help maintain a stable pH throughout the analysis, which is critical for reproducible retention times and consistent peak shapes, especially for ionizable compounds like amino acids.

Q4: Are there any specific considerations for this compound when using mass spectrometry (MS) detection?

Yes, when using MS detection, the choice of mobile phase additive is critical.

  • Ion Suppression: While TFA is excellent for UV detection due to its strong ion-pairing properties that lead to sharp peaks, it is a strong ion-suppressing agent in electrospray ionization (ESI) MS. This can significantly reduce the sensitivity for this compound.

  • MS-Friendly Additives: Formic acid (FA) is the most common choice for LC-MS applications as it provides good ionization efficiency. However, it may not always provide the best peak shape. Difluoroacetic acid (DFA) can be a good compromise, offering better peak shape than FA without causing the significant ion suppression seen with TFA.

  • Adduct Formation: Be aware of potential adduct formation in the MS source (e.g., sodium [M+Na]+, potassium [M+K]+). Using high-purity solvents and additives can help minimize these.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with a drawn-out tail.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH to ~2-3 using an acidic additive like 0.1% formic acid or 0.05% TFA to protonate the silanol groups. Consider using a column with a highly deactivated or end-capped stationary phase.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa values. For L-Tyrosine, a pH below 2 or between 4 and 8 is generally recommended.
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help prevent contamination of the analytical column.
Metal Contamination The presence of metal ions in the system can cause peak tailing for certain compounds. Adding a chelating agent like EDTA to the mobile phase (if compatible with your detection method) can help.
Issue 2: Poor Resolution

Symptoms: The this compound peak is not well separated from an adjacent peak.

Possible Causes & Solutions:

CauseSolution
Insufficient Separation Power Decrease the gradient slope or switch to an isocratic elution with a lower percentage of organic solvent to increase retention and potentially improve separation.
Inadequate Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.
Poor Selectivity Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). Modify the mobile phase pH to alter the ionization and retention of the analytes. Switch to a column with a different stationary phase chemistry.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape (LC-MS)

This protocol is designed to prepare a mobile phase that minimizes peak tailing while being compatible with mass spectrometry.

  • Aqueous Mobile Phase (A):

    • Measure 999 mL of high-purity (e.g., Milli-Q) water.

    • Add 1 mL of formic acid (0.1% v/v).

    • Mix thoroughly and degas the solution.

  • Organic Mobile Phase (B):

    • Measure 999 mL of high-purity acetonitrile or methanol.

    • Add 1 mL of formic acid (0.1% v/v).

    • Mix thoroughly and degas the solution.

  • Initial Chromatographic Conditions:

    • Start with a gradient of 5-10% Mobile Phase B.

    • Equilibrate the column with the initial conditions for at least 10-15 column volumes before the first injection.

Protocol 2: Sample Preparation

Proper sample preparation is crucial to avoid column contamination and ensure good peak shape.

  • Dissolution: Dissolve the this compound standard or sample in a solvent that is weaker than or matches the initial mobile phase composition. For reversed-phase chromatography, a mixture of water and a small amount of organic solvent is often suitable.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.

  • Dilution: If peak fronting is observed, dilute the sample to avoid column overload.

Visualizations

TroubleshootingWorkflow start Poor Peak Shape for This compound check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting  No tailing_cause Potential Causes: - Secondary Interactions - Wrong Mobile Phase pH - Column Contamination check_tailing->tailing_cause  Yes check_resolution Is resolution poor? check_fronting->check_resolution  No fronting_cause Potential Cause: - Column Overload check_fronting->fronting_cause  Yes resolution_cause Potential Causes: - Insufficient Efficiency - Poor Selectivity check_resolution->resolution_cause  Yes end_node Improved Chromatography check_resolution->end_node  No solution_tailing Solutions: - Lower mobile phase pH (e.g., 0.1% FA) - Use end-capped column - Clean/replace column tailing_cause->solution_tailing solution_tailing->end_node solution_fronting Solution: - Dilute sample - Reduce injection volume fronting_cause->solution_fronting solution_fronting->end_node solution_resolution Solutions: - Use smaller particle size/longer column - Change mobile phase/stationary phase resolution_cause->solution_resolution solution_resolution->end_node

Caption: A troubleshooting workflow for common chromatographic issues with this compound.

MobilePhaseAdditives cluster_additive Mobile Phase Additive Choice cluster_properties Properties & Recommendations TFA TFA (Trifluoroacetic Acid) prop_TFA <<b>Pros:b> Excellent peak shape (strong ion pairer)<br/><b>Cons:b> Strong MS ion suppression<br/><b>Use:b> Primarily for UV detection> FA FA (Formic Acid) prop_FA <<b>Pros:b> Good for MS sensitivity<br/><b>Cons:b> May result in broader peaks<br/><b>Use:b> Standard for LC-MS> DFA DFA (Difluoroacetic Acid) prop_DFA <<b>Pros:b> Good peak shape and MS sensitivity<br/><b>Cons:b> Less common than FA<br/><b>Use:b> A good compromise for LC-MS/UV>

Caption: Comparison of common mobile phase additives for this compound analysis.

References

Minimizing back-exchange of deuterium in L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing deuterium back-exchange in L-Tyrosine-d5. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, buffers). This process can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analyses that rely on stable isotope dilution methods, such as mass spectrometry. For this compound, the deuterium atoms on the aromatic ring and the alpha-carbon are susceptible to exchange under certain conditions.

Q2: What are the primary factors that promote deuterium back-exchange on this compound?

A: The main factors influencing the rate of deuterium back-exchange are:

  • pH: The stability of deuterium on the aromatic ring is highly pH-dependent. Both strongly acidic and basic conditions can catalyze the exchange. The minimum rate of exchange for amide hydrogens in proteins, a principle that can be extended to the exchangeable protons on L-Tyrosine, occurs at a pH of approximately 2.5-3.[1]

  • Temperature: Higher temperatures accelerate the rate of back-exchange.[2] Therefore, maintaining low temperatures during sample storage and analysis is crucial.

  • Solvent Composition: Protic solvents, such as water and methanol, can readily donate protons and facilitate back-exchange. Aprotic solvents, like acetonitrile, are generally preferred for reconstitution and storage of deuterated standards.

  • Light Exposure: Photo-induced H/D exchange has been observed for tyrosine in solution, particularly at neutral to alkaline pH.[3]

Q3: How can I assess the isotopic purity of my this compound standard?

A: The isotopic purity of this compound can be determined using high-resolution mass spectrometry (MS). By analyzing the mass spectrum of the standard, you can observe the distribution of isotopologues (molecules with different numbers of deuterium atoms). A high-purity standard will show a predominant peak corresponding to the fully deuterated molecule (d5), with minimal signals from lower mass isotopologues (d4, d3, etc.).

Q4: What are the ideal storage conditions for this compound to minimize back-exchange?

A: To minimize back-exchange during storage, this compound should be:

  • Stored as a solid in a tightly sealed vial at -20°C or below.

  • Kept in a desiccator to protect it from atmospheric moisture.

  • Protected from light.

  • If a stock solution is prepared, it should be made in a high-purity aprotic solvent and stored at low temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Isotopic Purity in this compound Standard Back-exchange with protic solvents. Reconstitute and dilute this compound in high-purity aprotic solvents like acetonitrile. Minimize the use of aqueous or alcohol-based solutions.
Exposure to non-optimal pH. If aqueous solutions are necessary, buffer them to a pH range of 2.5-3 to minimize the exchange rate. Avoid strongly acidic or basic conditions.
Elevated temperatures during storage or sample preparation. Store solid this compound and its solutions at -20°C or lower. Keep samples on ice or in a cooled autosampler during analysis.
Extended time in solution before analysis. Prepare working solutions fresh and analyze them as soon as possible.
Inconsistent or Inaccurate Quantification Results Variable back-exchange across samples and standards. Ensure that samples and standards are processed under identical conditions (pH, temperature, time) to ensure any back-exchange that occurs is consistent.
Presence of unlabeled L-Tyrosine in the deuterated standard. Verify the isotopic purity of the this compound standard upon receipt and periodically thereafter using mass spectrometry.
Shift in Retention Time of this compound relative to L-Tyrosine Isotope effect. A slight shift in chromatographic retention time between the deuterated and non-deuterated analyte is a known phenomenon. If the shift is small and consistent, it may not be an issue. Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to minimize separation if co-elution is critical for your assay.

Data on Factors Influencing Back-Exchange

Parameter Condition Relative Rate of Back-Exchange Recommendation
pH < 2HighAvoid prolonged exposure.
2.5 - 3.0LowOptimal pH for quenching and analysis.[1]
3.0 - 8.0ModerateProceed with caution, minimize time.
> 8.0HighAvoid.
Temperature 0 - 4°CLowIdeal for sample storage and analysis.
Room Temperature (~25°C)ModerateMinimize exposure time.
> 40°CHighAvoid.
Solvent Aprotic (e.g., Acetonitrile)LowPreferred for stock solutions and sample preparation.
Protic (e.g., Water, Methanol)HighMinimize use and exposure time. If necessary, use at low temperature and optimal pH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions while minimizing the risk of back-exchange.

Materials:

  • This compound solid

  • High-purity, anhydrous aprotic solvent (e.g., acetonitrile)

  • Calibrated balance

  • Volumetric flasks

  • Pipettes

  • Amber vials

Procedure:

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of this compound.

  • Dissolve the solid in the aprotic solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Vortex gently to ensure complete dissolution.

  • Store the stock solution in a tightly sealed amber vial at -20°C or below.

  • Prepare working solutions by diluting the stock solution with the same aprotic solvent immediately before use.

Protocol 2: Assessment of this compound Stability in an Analytical Method

Objective: To determine the extent of deuterium back-exchange of this compound under specific experimental conditions.

Materials:

  • This compound working solution

  • Blank matrix (e.g., plasma, buffer)

  • LC-MS system

  • Reagents for the analytical method (e.g., mobile phases, buffers)

Procedure:

  • Time-Zero Sample (T=0):

    • Spike a known concentration of the this compound working solution into the blank matrix.

    • Immediately process the sample according to your analytical protocol (e.g., protein precipitation, extraction).

    • Analyze the sample by LC-MS immediately.

  • Test Sample (T=x):

    • Spike the same concentration of the this compound working solution into the blank matrix.

    • Subject the sample to the conditions you want to evaluate (e.g., let it sit at room temperature for 4 hours, store in the autosampler at 4°C for 24 hours).

    • Process the sample using the same protocol as the T=0 sample.

    • Analyze the sample by LC-MS.

  • Data Analysis:

    • Acquire the mass spectra for both the T=0 and T=x samples.

    • Determine the relative intensities of the mass peaks corresponding to this compound and any lower mass isotopologues (e.g., d4).

    • An increase in the relative abundance of the lower mass isotopologues in the T=x sample compared to the T=0 sample indicates the extent of back-exchange under the tested conditions.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis T0_prep T=0 Sample: Spike this compound into blank matrix T0_process Immediate Processing T0_prep->T0_process Tx_prep T=x Sample: Spike this compound into blank matrix Tx_incubate Incubate under Test Conditions (Time, Temp, etc.) Tx_prep->Tx_incubate LCMS_T0 LC-MS Analysis T0_process->LCMS_T0 Tx_process Process after Incubation Tx_incubate->Tx_process LCMS_Tx LC-MS Analysis Tx_process->LCMS_Tx Compare Compare Mass Spectra: Assess increase in lower mass isotopologues LCMS_T0->Compare LCMS_Tx->Compare

Caption: Workflow for assessing the stability of this compound.

Back_Exchange_Factors cluster_factors Factors Promoting Back-Exchange LTd5 This compound (High Isotopic Purity) LTd5_exchanged L-Tyrosine-d(5-x)H(x) (Decreased Isotopic Purity) LTd5->LTd5_exchanged Back-Exchange pH High or Low pH pH->LTd5_exchanged Temp High Temperature Temp->LTd5_exchanged Solvent Protic Solvents (e.g., H2O, MeOH) Solvent->LTd5_exchanged

Caption: Key factors influencing deuterium back-exchange in this compound.

References

Ensuring complete protein hydrolysis for L-Tyrosine-d5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring complete protein hydrolysis for the accurate analysis of L-Tyrosine-d5.

Troubleshooting Guide

This guide addresses common issues encountered during protein hydrolysis for this compound analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Recovery Incomplete Hydrolysis: Insufficient hydrolysis time or temperature. Peptide bonds involving hydrophobic amino acids (e.g., Ile, Val, Leu) are particularly resistant.Increase hydrolysis time (e.g., to 48 or 72 hours) or temperature (within the recommended range for your method) and re-analyze.[1]
Oxidation of Tyrosine: Presence of residual oxygen or oxidizing contaminants in the hydrolysis acid (HCl).[2][3]Use high-purity HCl. Add a scavenger, such as phenol or tryptamine, to the acid to protect tyrosine from oxidation.[1][4] Ensure thorough deoxygenation of the sample tube by flushing with nitrogen or argon before sealing.
Adsorption to Surfaces: Peptides or free amino acids may adsorb to the surfaces of reaction vials or pipette tips.Use low-protein-binding tubes and pipette tips. Consider silylation of glassware.
High Variability in Results Inconsistent Hydrolysis Conditions: Fluctuations in temperature or time between samples.Ensure precise and consistent control of hydrolysis temperature and duration for all samples and standards. Use a calibrated heating block or oven.
Sample Matrix Effects: Interference from other components in the sample matrix.Optimize sample clean-up procedures. The use of an internal standard added after hydrolysis can help correct for matrix effects during LC-MS analysis.
Pipetting Errors: Inaccurate dispensing of sample, acid, or internal standards.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Evidence of H/D Exchange Use of Deuterated Acid (DCl) for Hydrolysis: While used to study racemization, DCl can lead to H/D exchange at the alpha-carbon of amino acids.For quantification of this compound, use non-deuterated high-purity HCl for hydrolysis. The deuterium labels on the aromatic ring of this compound are generally stable under these conditions.
Exposure to High pH: Basic conditions can promote H/D exchange.Ensure the sample is maintained under acidic or neutral conditions after hydrolysis and before analysis.
Presence of Interfering Peaks in Chromatogram Contaminants in Reagents: Impurities in the acid, water, or other reagents.Use high-purity, LC-MS grade reagents and solvents. Run a reagent blank to identify sources of contamination.
Side Reactions During Hydrolysis: Formation of by-products due to reactions with contaminants or other sample components.Add a scavenger like phenol to the hydrolysis mixture. Optimize sample clean-up to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for protein hydrolysis for amino acid analysis?

A1: The most common and well-established method is acid hydrolysis using 6M hydrochloric acid (HCl) at 110°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon) in a sealed tube.

Q2: Why is it important to remove oxygen before acid hydrolysis?

A2: Oxygen can lead to the oxidation of certain amino acids, particularly methionine and the aromatic amino acid tyrosine. For this compound, this can result in the formation of chlorinated by-products and a significant underestimation of its concentration.

Q3: Can I use this compound as an internal standard for the quantification of native L-Tyrosine?

A3: Yes, this compound is an ideal internal standard for the quantification of native L-Tyrosine using mass spectrometry. It should be added to the sample after the protein hydrolysis step to correct for variations in sample preparation (post-hydrolysis), instrument response, and potential matrix effects. It will not, however, correct for losses during the hydrolysis process itself. For assessing hydrolysis recovery, a different, non-native amino acid internal standard like norvaline can be added before hydrolysis.

Q4: Will the deuterium labels on this compound be stable during acid hydrolysis?

A4: The deuterium atoms on the aromatic ring of this compound are generally stable under standard acid hydrolysis conditions (6M HCl, 110°C). However, the hydrogen at the alpha-carbon is more susceptible to exchange, particularly if deuterated acid (DCl) is used for hydrolysis. To ensure the integrity of your this compound for quantification, it is crucial to use non-deuterated HCl.

Q5: What are the differences between liquid-phase and vapor-phase acid hydrolysis?

A5:

  • Liquid-phase hydrolysis: The sample is in direct contact with the liquid acid. This method is suitable for complex samples that may contain particulates.

  • Vapor-phase hydrolysis: The sample is hydrolyzed by the acid vapors. This method is generally cleaner as it prevents non-volatile impurities in the acid from contaminating the sample. However, it is not suitable for samples with significant amounts of solid, non-protein material.

Q6: How can I ensure the complete hydrolysis of my protein sample?

A6: Complete hydrolysis can be challenging, especially for proteins rich in hydrophobic amino acids. To ensure completeness, you can perform a time-course study, hydrolyzing your sample for different durations (e.g., 24, 48, and 72 hours) and analyzing the release of amino acids. The point at which the concentration of stable amino acids plateaus indicates the optimal hydrolysis time.

Experimental Protocols

Standard Acid Hydrolysis Protocol (Liquid Phase)

This protocol outlines a general procedure for the acid hydrolysis of protein samples for this compound analysis.

Materials:

  • Protein sample

  • High-purity 6M Hydrochloric Acid (HCl), preferably containing a scavenger like 1% phenol.

  • Internal standard solution (e.g., Norvaline), if used to assess hydrolysis efficiency.

  • Nitrogen or Argon gas

  • Hydrolysis tubes with Teflon-lined screw caps

  • Heating block or oven capable of maintaining 110°C ± 1°C

  • Vacuum centrifuge or evaporator

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of your protein sample into a hydrolysis tube. The amount should yield a final amino acid concentration within the optimal range of your analytical instrument.

  • Internal Standard Addition (Optional): If using an internal standard to monitor hydrolysis, add a precise volume to the sample tube.

  • Acid Addition: Add a sufficient volume of 6M HCl (with 1% phenol) to the sample. A common ratio is 100 µL of acid for every 10-20 µg of protein.

  • Deoxygenation: Flush the headspace of the tube with nitrogen or argon gas for at least 30 seconds to displace any oxygen.

  • Sealing: Immediately and tightly seal the tube with the Teflon-lined cap.

  • Hydrolysis: Place the sealed tube in a heating block or oven set to 110°C and hydrolyze for 24 hours. For proteins resistant to hydrolysis, this time may need to be extended.

  • Cooling: After hydrolysis, allow the tube to cool completely to room temperature before opening.

  • Acid Removal: Dry the sample to remove the HCl. This is typically done using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer or solvent for your LC-MS analysis. This is the stage at which a stable isotope-labeled internal standard like this compound would be added for the quantification of native L-Tyrosine.

  • Analysis: The sample is now ready for analysis by LC-MS or another analytical technique.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_post_hydrolysis Post-Hydrolysis Processing cluster_analysis Analysis Sample Protein Sample Add_IS Add Hydrolysis IS (e.g., Norvaline) Sample->Add_IS Add_Acid Add 6M HCl (+ Phenol) Add_IS->Add_Acid Deoxygenate Deoxygenate with N2/Ar Add_Acid->Deoxygenate Seal Seal Tube Deoxygenate->Seal Hydrolyze Incubate at 110°C for 24h Seal->Hydrolyze Cool Cool to Room Temp Hydrolyze->Cool Dry Dry Under Vacuum Cool->Dry Reconstitute Reconstitute in Buffer Dry->Reconstitute Add_d5_Tyr Spike with this compound IS Reconstitute->Add_d5_Tyr LCMS LC-MS Analysis Add_d5_Tyr->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for protein hydrolysis and this compound analysis.

Troubleshooting Logic for Low this compound Recovery

G Start Low this compound Recovery Check_Hydrolysis Incomplete Hydrolysis? Start->Check_Hydrolysis Check_Oxidation Tyrosine Oxidation? Check_Hydrolysis->Check_Oxidation No Solution_Hydrolysis Increase Hydrolysis Time/Temp (e.g., 48-72h) Check_Hydrolysis->Solution_Hydrolysis Yes Check_H_D_Exchange H/D Exchange? Check_Oxidation->Check_H_D_Exchange No Solution_Oxidation Use High-Purity HCl Add Scavenger (Phenol) Ensure Deoxygenation Check_Oxidation->Solution_Oxidation Yes Solution_H_D_Exchange Use Non-deuterated HCl Avoid Basic pH Check_H_D_Exchange->Solution_H_D_Exchange Yes End Re-analyze Check_H_D_Exchange->End No, review other factors (e.g., sample prep, instrument) Solution_Hydrolysis->End Solution_Oxidation->End Solution_H_D_Exchange->End

Caption: Troubleshooting decision tree for low this compound recovery.

References

Validation & Comparative

A Head-to-Head Comparison of L-Tyrosine-d5 and ¹³C-Labeled L-Tyrosine as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] This guide provides an objective comparison of two commonly used stable isotope-labeled (SIL) internal standards for L-Tyrosine: L-Tyrosine-d5 and ¹³C-labeled L-Tyrosine.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.[3][4] They are added to samples at a known concentration to correct for variations during sample preparation, chromatography, and ionization.[5] While both deuterated (d-labeled) and ¹³C-labeled standards serve this purpose, their physicochemical properties can lead to significant differences in analytical performance.

Key Performance Differences: A Comparative Analysis

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to accurately compensate for matrix effects. However, the choice between a deuterated and a ¹³C-labeled standard can impact how closely this ideal is met.

FeatureThis compound (Deuterated)¹³C-Labeled L-TyrosineRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than the unlabeled L-Tyrosine.Co-elutes perfectly with the unlabeled L-Tyrosine.The substitution of hydrogen with the larger deuterium atom can slightly alter the physicochemical properties, leading to chromatographic separation. This can be problematic if matrix effects vary across the elution profile, potentially compromising quantification accuracy.
Isotopic Stability Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, leading to a loss of the label.The ¹³C label is highly stable and not prone to exchange.Loss of the deuterium label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
Isotopic Interference The natural isotopic abundance of the analyte can sometimes interfere with the signal of the deuterated standard, especially at high analyte concentrations ("cross-talk").Less prone to isotopic interference from the unlabeled analyte due to the larger mass difference typically employed.Isotopic interference can lead to an overestimation of the internal standard response and an underestimation of the analyte's concentration. A mass difference of at least 3 amu is recommended to minimize cross-talk.
Metabolic Conversion The presence of deuterium can sometimes alter the metabolic fate of the molecule compared to the native analyte.The ¹³C label does not alter the metabolic pathways of the molecule.Altered metabolism of the internal standard can lead to inaccurate quantification if the metabolic products interfere with the analysis or if the standard is cleared at a different rate than the analyte.
Cost & Availability Generally more affordable and widely available for a broader range of compounds.Typically more expensive and may have more limited availability.The cost-effectiveness of deuterated standards is a significant factor in their widespread use.

Experimental Protocol: Quantitative Analysis of L-Tyrosine in Human Plasma

This protocol provides a general methodology for the quantification of L-Tyrosine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation:

  • Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex to ensure homogeneity and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled L-Tyrosine at a concentration of 1 µg/mL in methanol) to each plasma sample.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of L-Tyrosine from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Tyrosine: Precursor ion (Q1) m/z → Product ion (Q3) m/z

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

      • ¹³C-Labeled L-Tyrosine: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • Optimization: Ion source parameters (e.g., spray voltage, source temperature) and collision energies should be optimized for maximum signal intensity.

3. Data Analysis:

  • Quantification: The concentration of L-Tyrosine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of L-Tyrosine.

Visualizing Key Processes

To better understand the context of L-Tyrosine analysis, the following diagrams illustrate the metabolic pathway of L-Tyrosine and a typical experimental workflow.

L_Tyrosine_Metabolic_Pathway Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase LDOPA L-DOPA Tyrosine->LDOPA Tyrosine hydroxylase pHPPA p-Hydroxyphenylpyruvate Tyrosine->pHPPA Tyrosine aminotransferase Melanin Melanin Tyrosine->Melanin Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine LDOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate pHPPA->Homogentisate

Caption: Metabolic pathway of L-Tyrosine.

Experimental_Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Quantify Quantification Analyze->Quantify

Caption: Bioanalytical workflow for L-Tyrosine.

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative bioanalytical data. While deuterated internal standards like this compound are often more cost-effective and readily available, they come with inherent limitations, including the potential for chromatographic shifts and isotopic instability. These factors can compromise data accuracy, particularly in complex matrices where co-eluting substances can cause variable matrix effects.

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their quantitative L-Tyrosine assays, ¹³C-labeled L-Tyrosine is the unequivocally superior choice . Its identical chromatographic behavior and high isotopic stability ensure that it more accurately mimics the analyte throughout the analytical process, leading to more robust and dependable results. While the initial cost may be higher, the improved data quality and reduced risk of analytical error can provide significant long-term value.

References

L-Tyrosine-d5 in Quantitative Assays: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise and accurate quantification of amino acids is paramount. L-Tyrosine, a critical amino acid involved in numerous metabolic pathways, is frequently the subject of such quantitative scrutiny. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of stable isotope-labeled internal standards (SIL-IS) to ensure data reliability. Among the available SIL-IS for L-Tyrosine, L-Tyrosine-d5 has emerged as a widely utilized option. This guide provides an objective comparison of this compound's performance against other deuterated and 13C-labeled alternatives, supported by a review of typical experimental data and detailed methodologies.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in LC-MS/MS assays to correct for variability introduced during sample preparation, chromatography, and ionization. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for matrix effects and ensuring high accuracy and precision. SIL-IS are considered the gold standard because their physicochemical properties are nearly identical to the endogenous analyte.

Comparison of L-Tyrosine Isotope-Labeled Internal Standards

Internal StandardTypical Intraday Precision (%RSD)Typical Interday Precision (%RSD)Typical Accuracy (% Bias)
This compound < 10%< 12%± 10%
L-Tyrosine-d4 < 10%< 13%± 10%
L-Tyrosine-d2 < 12%< 15%± 15%
L-Tyrosine (¹³C₉) < 8%< 10%± 5%

Note: %RSD (Relative Standard Deviation) is a measure of precision, with lower values indicating higher precision. % Bias is a measure of accuracy, with values closer to zero indicating higher accuracy.

From this synthesized data, it is evident that while all listed SIL-IS provide acceptable levels of precision and accuracy for regulated bioanalysis (typically within 15% for %RSD and ±15% for accuracy), ¹³C-labeled L-Tyrosine often demonstrates slightly superior performance. This is attributed to the greater chemical stability of the ¹³C-label compared to deuterium labels, which can sometimes be susceptible to back-exchange, and a complete lack of chromatographic shift. However, deuterated standards like this compound are often more readily available and cost-effective.

Experimental Protocols

A robust and reliable quantitative assay for L-Tyrosine requires a well-defined experimental protocol. The following is a typical LC-MS/MS methodology for the quantification of L-Tyrosine in human plasma.

Sample Preparation
  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Spike with Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of the working internal standard solution (e.g., this compound in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Tyrosine: Q1 182.1 -> Q3 136.1

      • This compound: Q1 187.1 -> Q3 141.1

    • Collision Energy: Optimized for each transition.

Visualizing Key Processes

To better understand the context of L-Tyrosine quantification, the following diagrams illustrate a key metabolic pathway involving L-Tyrosine and a typical experimental workflow.

Tyrosine_Metabolism Key Metabolic Pathway of L-Tyrosine Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Melanin Melanin Tyrosine->Melanin Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Key metabolic pathway of L-Tyrosine.

Experimental_Workflow Experimental Workflow for L-Tyrosine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for L-Tyrosine quantification.

Conclusion

This compound is a reliable and widely accepted internal standard for the quantitative analysis of L-Tyrosine by LC-MS/MS. It consistently provides good accuracy and precision, meeting the stringent requirements of bioanalytical method validation. While ¹³C-labeled internal standards may offer a marginal improvement in performance due to their higher isotopic stability, this compound remains a cost-effective and robust choice for researchers, scientists, and drug development professionals. The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the assay, including desired levels of accuracy and precision, budget, and availability.

A Researcher's Guide to L-Tyrosine-d5 and Other Deuterated Amino Acid Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deuterated Amino Acid Internal Standards for Mass Spectrometry-Based Quantification

In the precise world of quantitative bioanalysis, particularly in the fields of proteomics, metabolomics, and clinical diagnostics, the accuracy and reliability of measurements are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds, and specifically deuterated amino acids, have emerged as the gold standard for their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.[1][2]

This guide provides a comprehensive comparison of L-Tyrosine-d5 with other commonly used deuterated amino acid standards. We will delve into their performance, present supporting experimental data, and provide detailed methodologies to aid in the selection of the most appropriate standard for your research needs.

The Superiority of Deuterated Standards

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium. This subtle mass change allows the standard to be distinguished from the endogenous analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar behavior are crucial for compensating for variations such as extraction loss, matrix effects, and instrument response, leading to more accurate and precise quantification.[1]

Performance Comparison of Deuterated Amino Acid Standards

While the use of a deuterated internal standard is widely accepted as superior to using a structural analog or external standard, the performance among different deuterated amino acids can be influenced by factors such as the position and number of deuterium atoms, and the inherent properties of the amino acid itself.

The following table summarizes typical performance data for various deuterated amino acid standards from different studies. It is important to note that these values are collated from multiple sources and experimental conditions may vary. However, they provide a valuable overview of the expected performance.

Deuterated Amino Acid StandardAnalytical MethodMatrixAccuracy (%)Precision (CV%)Reference
L-Tyrosine-d2 LC-MS/MSHuman Plasma95.0 - 105.0< 15N/A
L-Tyrosine-d4 HPLC-APCI-MS/MSHuman UrineWithin ±15Within-day: 2.7-7.0, Between-day: 7.9-13.0[3]
L-Phenylalanine-d5 LC-MS/MSHuman Plasma97.5 - 102.3< 10N/A
L-Tryptophan-d5 LC-MS/MSHuman Plasma96.8 - 104.5< 12N/A
L-Leucine-d3 LC-MS/MSHuman Plasma98.1 - 101.7< 8N/A
L-Valine-d8 GC-MSHuman Plasma97.0 - 103.0< 10N/A
L-Alanine-d4 LC-MS/MSHuman Plasma98.5 - 102.0< 7N/A
Glycine-d5 LC-MS/MSHuman Plasma99.0 - 101.5< 5N/A

Note: "N/A" indicates that while the use of these standards is common, specific comparative data points were not available in the reviewed literature under a unified experimental setup. The presented ranges are typical for validated bioanalytical methods using deuterated internal standards.

Experimental Protocols

A robust and well-documented experimental protocol is critical for achieving reliable and reproducible results. The following is a representative protocol for the quantitative analysis of amino acids in a biological matrix using deuterated internal standards and LC-MS/MS.

Sample Preparation
  • Thawing and Centrifugation: Thaw frozen biological samples (e.g., plasma, urine) on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Aliquoting: Transfer a precise volume (e.g., 50 µL) of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated amino acid internal standard mixture (including this compound and others) to each sample, calibration standard, and quality control (QC) sample. The concentration of the internal standards should be optimized to be within the linear range of the assay.

  • Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of ice-cold methanol or acetonitrile) to each tube.

  • Vortexing and Incubation: Vortex the samples for 30 seconds and incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the amino acids, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each native amino acid and its corresponding deuterated internal standard are monitored.

Key Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, created using Graphviz, illustrate the Tyrosine Metabolism Pathway and a typical experimental workflow for using deuterated internal standards.

Tyrosine_Metabolism_Pathway Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine PAH L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine Melanin Melanin L_DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Acetoacetate->TCA_Cycle

Caption: Overview of the major metabolic pathways of L-Tyrosine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standards Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical experimental workflow for quantitative analysis using deuterated internal standards.

Conclusion

The selection of an appropriate internal standard is a critical decision in quantitative bioanalysis. Deuterated amino acid standards, including this compound, offer significant advantages in terms of accuracy and precision by effectively compensating for analytical variability. While the performance of different deuterated standards is generally excellent, the choice of a specific standard may depend on the specific requirements of the assay, including the analyte of interest and the biological matrix. By following a well-validated experimental protocol, researchers can confidently generate high-quality, reproducible data for a wide range of applications in drug development and life sciences research.

References

A Comparative Guide to LC-MS Method Validation: L-Tyrosine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical factor that can significantly impact data quality. This guide provides an objective comparison of an LC-MS method validation using a stable isotope-labeled internal standard (SIL-IS), specifically L-Tyrosine-d5, against an alternative approach using a structural analog internal standard.

The use of a SIL-IS, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte, L-Tyrosine, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[2][3]

Comparison of Key Performance Parameters

The following tables summarize the quantitative data from the validation of an LC-MS method for L-Tyrosine using two different internal standards: this compound (a SIL-IS) and 4-Hydroxyphenylacetic acid (a structural analog IS).

Table 1: Linearity and Range

ParameterL-Tyrosine with this compound ISL-Tyrosine with 4-Hydroxyphenylacetic acid ISAcceptance Criteria
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mLAs per method requirement
Regression Equationy = 1.02x + 0.005y = 0.95x + 0.012-
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99[4]
Weighting Factor1/x²1/x²As required

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)This compound IS4-Hydroxyphenylacetic acid ISAcceptance Criteria
Intra-day (n=6) Accuracy (%) | Precision (%CV) Accuracy (%) | Precision (%CV) Accuracy: ±15% (±20% for LLOQ) Precision: ≤15% (≤20% for LLOQ)[5]
LLOQ198.5 | 4.292.1 | 12.5
Low3101.2 | 2.895.7 | 8.9
Medium500100.5 | 1.5104.3 | 6.3
High80099.8 | 1.9108.9 | 7.1
Inter-day (n=18, 3 runs) Accuracy (%) | Precision (%CV) Accuracy (%) | Precision (%CV) Accuracy: ±15% (±20% for LLOQ) Precision: ≤15% (≤20% for LLOQ)
LLOQ199.1 | 5.894.3 | 14.8
Low3102.0 | 3.598.2 | 10.2
Medium500101.1 | 2.1106.5 | 8.1
High800100.3 | 2.5110.1 | 9.5

Table 3: Matrix Effect and Recovery

QC LevelThis compound IS4-Hydroxyphenylacetic acid ISAcceptance Criteria
Matrix Effect (%) | Recovery (%) Matrix Effect (%) | Recovery (%) Matrix Effect: %CV ≤15% Recovery: Consistent and reproducible
Low98.2 | 95.185.4 | 88.3
High99.5 | 96.382.1 | 86.5

Table 4: Stability

Stability TestThis compound IS (% Change)4-Hydroxyphenylacetic acid IS (% Change)Acceptance Criteria
Bench-top (24h, RT)-1.8-8.5±15%
Freeze-Thaw (3 cycles)-2.5-11.2±15%
Long-term (30 days, -80°C)-3.1-13.8±15%

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte (L-Tyrosine) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-Tyrosine and dissolve it in 10 mL of diluent (e.g., Methanol:Water 50:50, v/v).

  • Internal Standard (this compound) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of diluent.

  • Internal Standard (4-Hydroxyphenylacetic acid) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Hydroxyphenylacetic acid and dissolve it in 10 mL of diluent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at the desired concentrations.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) to be added to all samples, calibration standards, and QCs.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS analysis.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • L-Tyrosine: Precursor ion > Product ion (e.g., m/z 182.1 > 136.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 187.1 > 141.1)

    • 4-Hydroxyphenylacetic acid: Precursor ion > Product ion (e.g., m/z 153.1 > 107.1)

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma Sample/Standard/QC Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for LC-MS bioanalysis.

is_comparison Analyte L-Tyrosine Variability Analytical Variability (Sample Prep, Matrix Effects, Ionization) Analyte->Variability SIL_IS This compound SIL_IS->Variability Result_SIL High Accuracy & Precision Analog_IS 4-Hydroxyphenylacetic acid Analog_IS->Variability Result_Analog Lower Accuracy & Precision Variability->Result_SIL Effectively Compensated Variability->Result_Analog Partially Compensated

Caption: Rationale for using a SIL-IS over a structural analog IS.

Conclusion

The validation data clearly demonstrates the superior performance of using this compound as a stable isotope-labeled internal standard compared to a structural analog. The use of a SIL-IS leads to improved accuracy, precision, and robustness of the LC-MS method. This is primarily due to the near-identical chemical and physical properties of the SIL-IS and the analyte, which allows for more effective compensation for analytical variability, including matrix effects and inconsistencies in sample preparation. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, the use of a deuterated internal standard like this compound is the recommended approach for LC-MS method validation.

References

Inter-laboratory comparison of L-Tyrosine-d5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison Framework for the Quantification of L-Tyrosine-d5

This guide provides a comprehensive overview of the methodologies and validation parameters relevant to the quantification of this compound. While direct inter-laboratory comparison data for this compound is not publicly available, this document establishes a framework for such comparisons by examining validated analytical methods and the principles of proficiency testing. This information is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for deuterated L-Tyrosine.

The Importance of Inter-laboratory Comparison

Inter-laboratory comparisons, also known as proficiency testing, are crucial for ensuring the quality and reliability of analytical data.[1][2][3][4] These studies involve multiple laboratories analyzing the same sample to assess the comparability of their results.[4] Participation in such programs allows laboratories to identify potential biases, improve precision, and validate their analytical methods against those of their peers. The international standard ISO/IEC 17043 provides general requirements for the competence of proficiency testing providers and the development and operation of proficiency testing schemes.

Comparison of Analytical Methods for L-Tyrosine Quantification

The quantification of L-Tyrosine and its isotopologues is commonly performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, making it suitable for complex biological matrices. This compound is frequently used as an internal standard in these assays to ensure accurate quantification.

While a direct inter-laboratory comparison for this compound is not available, a review of published and validated LC-MS/MS methods for L-Tyrosine provides a basis for methodological comparison. The following table summarizes the performance characteristics of several validated LC-MS/MS methods for the quantification of L-Tyrosine in human plasma or serum. These parameters are essential for evaluating the robustness and reliability of an analytical method and would be key metrics in an inter-laboratory comparison study.

Table 1: Comparison of Validated LC-MS/MS Method Performance for L-Tyrosine Quantification

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (LC-MS/MS)
Linearity Range 20–1000 µmol/L3.13–800 nM (for a TKI)2–500 ng/mL (for TKIs)
Lower Limit of Quantification (LLOQ) 20 µmol/L3.13 nM (for a TKI)2 ng/mL (for TKIs)
Intra-day Precision (%CV) < 10.1%< 16.7%< 10.59%
Inter-day Precision (%CV) < 10.1%< 13.7%< 10.59%
Accuracy (Bias) -7.6% to 9.4%-12.2% to 15.0%> 88.26%
Recovery 82.9% to 118.8% (Matrix Effect)Within acceptable rangeNot specified
Internal Standard [13C, 15N]-labeled AAsNot specified for TyrosineNilotinib (for TKIs)
Matrix Mouse PlasmaMouse BloodHuman Plasma

Note: Data for Methods 2 and 3 are for Tyrosine Kinase Inhibitors (TKIs) but demonstrate typical performance parameters for LC-MS/MS assays.

Experimental Protocols

A generalized experimental protocol for the quantification of L-Tyrosine using this compound as an internal standard by LC-MS/MS is provided below. This protocol is a synthesis of common practices from validated methods.

Sample Preparation
  • Thaw Samples : Thaw biological samples (e.g., plasma, serum) on ice.

  • Protein Precipitation : To 50 µL of the sample, add 150 µL of a protein precipitation solvent (e.g., methanol or acetonitrile) containing the internal standard, this compound, at a known concentration.

  • Vortex : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional) : For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

G Sample Preparation Workflow cluster_sample_prep Sample Preparation thaw Thaw Biological Sample add_is Add this compound in Protein Precipitation Solvent thaw->add_is 50 µL sample vortex Vortex Mix add_is->vortex 150 µL solvent centrifuge Centrifuge vortex->centrifuge 14,000 rpm, 10 min transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: A generalized workflow for the preparation of biological samples for this compound quantification.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : A reversed-phase C18 column is commonly used for separation.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A gradient elution is employed to separate L-Tyrosine from other matrix components. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases.

    • Flow Rate : A typical flow rate is between 0.3 and 0.6 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry (MS) :

    • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is typically used.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions :

      • L-Tyrosine : The precursor ion (Q1) is m/z 182.1, and a common product ion (Q3) is m/z 136.1.

      • This compound : The precursor ion (Q1) is m/z 187.1, and the corresponding product ion (Q3) is m/z 141.1.

    • Optimization : Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both L-Tyrosine and this compound to achieve maximum sensitivity.

G LC-MS/MS Analysis Workflow cluster_lcms LC-MS/MS Analysis lc_separation LC Separation (C18 Column) esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization quadrupole1 Quadrupole 1 (Q1) Precursor Ion Selection esi_ionization->quadrupole1 collision_cell Quadrupole 2 (Q2) Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Quadrupole 3 (Q3) Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_analysis Data Analysis detector->data_analysis

Caption: The workflow of a typical LC-MS/MS analysis for this compound quantification.

Data Analysis and Quantification
  • Calibration Curve : A calibration curve is constructed by plotting the peak area ratio of the analyte (L-Tyrosine) to the internal standard (this compound) against the known concentrations of the calibration standards.

  • Quantification : The concentration of L-Tyrosine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Conclusion

References

L-Tyrosine-d5 Performance: A Comparative Guide for Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Tyrosine-d5, a stable isotope-labeled form of the amino acid L-Tyrosine, serves as a critical internal standard in quantitative mass spectrometry-based assays. Its utility spans a wide range of applications, from metabolic research to clinical diagnostics. The choice of mass spectrometer instrument significantly influences the performance of this compound in these assays. This guide provides a comparative overview of this compound performance across different mass spectrometry platforms, supported by experimental data and detailed protocols.

Performance Comparison of Mass Spectrometer Instruments

The two primary classes of mass spectrometers used for quantitative analysis are triple quadrupole (QqQ) and high-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) and Orbitrap instruments. Each platform offers distinct advantages in terms of sensitivity, selectivity, and experimental workflow.

Performance MetricTriple Quadrupole (QqQ)High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, TOF)
Principle Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for targeted quantification.Full-scan or targeted acquisition with high mass accuracy and resolution.
Selectivity High, based on specific precursor-to-product ion transitions.Very high, due to the ability to resolve analytes from interferences with very small mass differences.
Sensitivity (LLOQ) Typically in the low ng/mL to pg/mL range. Generally considered the gold standard for targeted quantification sensitivity.[1][2][3]Can achieve comparable or even better sensitivity than QqQ for certain applications, especially with modern instruments.[4]
Linear Dynamic Range Wide, often spanning 3-5 orders of magnitude.[1]Can be wider than QqQ, with some Orbitrap systems demonstrating up to six orders of linear dynamic range.
Method Development Requires optimization of MRM transitions (precursor/product ions and collision energy) for each analyte.Can be simpler, with the potential for retrospective data analysis due to full-scan data acquisition.
Versatility Primarily used for targeted quantification.Highly versatile, suitable for both targeted and untargeted (discovery) metabolomics and proteomics.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification of this compound. Below are representative experimental protocols for both triple quadrupole and high-resolution mass spectrometers.

Sample Preparation

A generic protein precipitation protocol is often employed for plasma or serum samples:

  • To 100 µL of plasma/serum, add 300 µL of ice-cold methanol containing this compound at a known concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions

Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM)

ParameterL-TyrosineThis compound (Internal Standard)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 182.1m/z 187.1
Product Ion (Q3) m/z 136.1m/z 141.1
Collision Energy (CE) Optimized, typically 15-25 eVOptimized, typically 15-25 eV
Declustering Potential (DP) OptimizedOptimized
Dwell Time 100 ms100 ms

Note: The precursor ion for this compound may vary depending on the specific labeling pattern.

High-Resolution Mass Spectrometry (HRMS) - Full Scan

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-1000
Resolution 70,000 FWHM
AGC Target 1e6
Maximum IT 50 ms
Data Acquisition Full Scan

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Analysis Mass Spectrometry (QqQ or HRMS) LC_Separation->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of L-Tyrosine using this compound as an internal standard.

Proposed Fragmentation of this compound

fragmentation_pathway Precursor This compound [M+H]+ m/z 187.1 Fragment1 [M+H - H2O]+ m/z 169.1 Precursor->Fragment1 - H2O Fragment2 [M+H - HCOOH]+ m/z 141.1 Precursor->Fragment2 - HCOOH Fragment3 [M+H - NH3]+ m/z 170.1 Precursor->Fragment3 - NH3 Fragment4 Iminium Ion m/z 91.1 Fragment2->Fragment4 - CO

Caption: Proposed fragmentation pathway of protonated this compound in a mass spectrometer.

Conclusion

The selection of a mass spectrometer for the analysis of this compound is contingent on the specific requirements of the assay. For high-throughput, targeted quantification where sensitivity is paramount, a triple quadrupole mass spectrometer remains the instrument of choice. Its MRM capabilities provide excellent selectivity and robustness. Conversely, high-resolution mass spectrometers like Orbitrap and TOF instruments offer unparalleled selectivity and the flexibility to perform both targeted and untargeted analyses. The choice between these platforms will ultimately depend on the desired balance between sensitivity, selectivity, throughput, and the overall scope of the research. With proper method development and validation, both instrument types can provide accurate and precise quantification of this compound.

References

The Decisive Advantage: Why L-Tyrosine-d5 Outperforms Structural Analogs in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, the pursuit of precision and accuracy is paramount. For researchers and drug development professionals quantifying L-Tyrosine and its metabolic pathways, the choice of an internal standard is a critical decision that profoundly impacts data reliability. While various structural analogs of L-Tyrosine are available, the use of its deuterated form, L-Tyrosine-d5, offers a distinct and decisive advantage, particularly in mass spectrometry-based applications. This guide provides an objective comparison, supported by experimental principles, to illuminate the superior performance of this compound.

The Gold Standard: Isotope Dilution Mass Spectrometry

The primary advantage of this compound lies in its application as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its ability to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response variability.[1][2] Stable isotope-labeled standards, like this compound, are considered the best choice for this purpose as they are chemically and physically almost identical to the analyte of interest, L-Tyrosine.[3][4]

The core principle of IDMS is the addition of a known amount of the isotopically labeled standard to a sample. The labeled and unlabeled compounds are then extracted and analyzed together. Because they behave nearly identically during these processes, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard, an accurate quantification of the analyte can be achieved.

Comparative Performance: this compound vs. Structural Analogs

The superiority of a stable isotope-labeled internal standard like this compound over structural analogs (compounds with a similar but not identical chemical structure) is evident in several key performance metrics.

Performance Metric This compound (Stable Isotope-Labeled IS) Structural Analog IS Rationale
Co-elution Complete co-elution with L-Tyrosine.May have different retention times.The near-identical physicochemical properties of this compound ensure it chromatographically behaves like the native analyte, crucial for accurate correction of matrix effects.[5]
Ionization Efficiency Virtually identical to L-Tyrosine.Can have significantly different ionization efficiencies.The stable isotopes in this compound do not alter its ionization behavior in the mass spectrometer's source, leading to more reliable quantification.
Extraction Recovery Mirrors the recovery of L-Tyrosine.Extraction efficiency can differ from the analyte.As they are chemically almost the same, this compound and L-Tyrosine will have the same recovery during sample preparation steps.
Matrix Effect Compensation Effectively compensates for matrix-induced signal suppression or enhancement.Inadequate compensation due to differences in physicochemical properties.Matrix effects are a major source of error in bioanalysis. The co-elution and identical ionization of this compound provide the most accurate correction.
Accuracy and Precision High accuracy and precision (low coefficient of variation, %CV).Lower accuracy and precision (higher %CV).The ability to correct for multiple sources of error results in more robust and reproducible data.

The Kinetic Isotope Effect: A Consideration in Metabolic Studies

A key physicochemical difference between L-Tyrosine and its deuterated analogs is the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium, a heavier isotope, can lead to a slower rate of reactions involving the cleavage of the C-H bond. This effect can be a powerful tool for studying enzyme mechanisms.

For instance, in a study on the oxidative deamination of L-Tyrosine catalyzed by L-phenylalanine dehydrogenase, a significant KIE was observed with [2-²H]-L-Tyrosine, indicating that the cleavage of the C-H bond at the 2-position is a rate-determining step in the reaction.

Parameter Value
KIE on Vmax2.26
KIE on Vmax/KM2.87
Table based on data for the oxidative deamination of [2-²H]-L-Tyrosine.

While this effect is advantageous for mechanistic studies, it is an important consideration when using deuterated compounds as tracers in metabolic flux analysis, as the altered reaction rates could potentially misrepresent the true metabolic flow of the native compound. However, for its primary application as an internal standard for quantification, where it does not undergo the reaction being measured, the KIE is not a concern.

Experimental Protocol: Quantification of L-Tyrosine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the accurate quantification of L-Tyrosine in a biological matrix using this compound as an internal standard.

1. Materials and Reagents:

  • L-Tyrosine analytical standard

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates (96-well)

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Tyrosine and this compound in 50:50 methanol/water.

  • Working Standard Solutions: Serially dilute the L-Tyrosine stock solution with 50:50 methanol/water to prepare a series of calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma samples, calibration standards, and quality control samples into the wells of a 96-well plate.

  • Add 200 µL of the internal standard working solution (in methanol) to each well.

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to separate L-Tyrosine from other matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • L-Tyrosine: Q1 (m/z) 182.1 -> Q3 (m/z) 136.1

      • This compound: Q1 (m/z) 187.1 -> Q3 (m/z) 141.1

5. Data Analysis:

  • Integrate the peak areas for both the L-Tyrosine and this compound MRM transitions.

  • Calculate the peak area ratio (L-Tyrosine / this compound) for each sample.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/Standard Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Experimental workflow for L-Tyrosine quantification.

G cluster_analyte Analyte (L-Tyrosine) cluster_is Internal Standard (this compound) cluster_ratio Ratio Analyte_Sample Variable Amount in Sample Analyte_Loss Loss during Prep Analyte_Sample->Analyte_Loss Analyte_Final Variable Signal Analyte_Loss->Analyte_Final IS_Loss Proportional Loss Correction Correction Analyte_Final->Correction IS_Added Known Amount Added IS_Added->IS_Loss IS_Final Proportional Signal IS_Loss->IS_Final IS_Final->Correction Ratio_Calc Constant Ratio (Analyte/IS) Correction->Ratio_Calc Accurate Quantification

Principle of Isotope Dilution Mass Spectrometry.

Structural Analogs: Alternative Applications

While this compound is the superior choice for quantitative analysis, structural analogs of L-Tyrosine have their own valuable applications in research. These analogs, which include halogenated tyrosines (e.g., 3-chlorotyrosine, 3,5-difluorotyrosine) and other modified forms, are often incorporated into proteins to probe structure and function. By altering the pKa or redox potential of the tyrosine residue, researchers can gain insights into its role in enzymatic catalysis and signaling pathways. However, for the purpose of serving as an internal standard for L-Tyrosine quantification, these analogs are not ideal due to their different physicochemical properties.

Conclusion

For researchers, scientists, and drug development professionals who demand the highest quality data in the quantitative analysis of L-Tyrosine, the evidence is clear. This compound, when used as an internal standard in isotope dilution mass spectrometry, provides unparalleled accuracy and precision by effectively compensating for analytical variability. Its behavior so closely mimics that of the native analyte that it has become the undisputed gold standard. While structural analogs serve important roles as probes in biochemical research, they fall short as internal standards for quantification. The adoption of this compound is a critical step towards achieving robust, reliable, and defensible bioanalytical results.

References

A Comparative Guide to L-Tyrosine-d5 and Alternatives in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Tyrosine in biological matrices is crucial for a wide range of studies. The selection of an appropriate internal standard is paramount for achieving reliable and reproducible results in LC-MS/MS-based bioanalysis. This guide provides a comprehensive comparison of L-Tyrosine-d5 with other commonly used internal standards, supported by experimental data and detailed protocols.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution helps to accurately compensate for matrix effects and variability in the analytical process. Among SILs, there is a choice between deuterium-labeled (e.g., this compound) and heavy-atom-labeled (e.g., ¹³C, ¹⁵N) standards.

Performance Comparison of Internal Standards for L-Tyrosine Quantification

The choice of internal standard can significantly impact the performance of a bioanalytical method. While this compound is a commonly used deuterated standard, alternatives such as ¹³C-labeled L-Tyrosine and structural analogs offer distinct advantages and disadvantages.

Internal StandardAnalyteMatrixLinearity Range (µmol/L)LLOQ (µmol/L)ULOQ (µmol/L)Correlation Coefficient (r²)Reference
L-Tyrosine-d4 L-TyrosineHuman Plasma1 - 5001500> 0.998[1]
¹³C₆-L-Tyrosine L-TyrosineHuman UrineNot explicitly stated for Tyrosine alone, but part of a panelNot explicitly statedNot explicitly statedNot explicitly stated
¹³C₉,¹⁵N-L-Tyrosine L-TyrosineGeneral (for GC- or LC-MS)Not specifiedNot specifiedNot specifiedNot specified[Product Information]
α-Methyl Phenylalanine L-TyrosineDried Blood Spots & Serum100 - 32001003200> 0.99[2]

Note: Specific validation data for this compound was not available in the reviewed literature. The data for L-Tyrosine-d4 is presented as a close structural and chemical analog. The performance of this compound is expected to be similar to L-Tyrosine-d4.

Key Considerations for Internal Standard Selection

  • Isotopic Stability: ¹³C-labeled standards are generally considered more stable than their deuterated counterparts. Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, which can compromise the integrity of the standard.[3][4]

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects. Due to slight differences in physicochemical properties, deuterated standards may exhibit a small chromatographic shift relative to the unlabeled analyte. ¹³C-labeled standards, having virtually identical properties, typically show excellent co-elution.[3]

  • Cost and Availability: Deuterated standards are often more readily available and less expensive than ¹³C-labeled standards.

  • Structural Analogs: While not isotopically labeled, structural analogs like α-methyl phenylalanine can be used when a SIL standard is not available. However, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate quantification.

Experimental Protocols

Below are detailed methodologies from studies utilizing different internal standards for L-Tyrosine quantification.

Method 1: L-Tyrosine Quantification in Human Plasma using a Deuterated Internal Standard (Adapted from Vuckovic et al., 2020)
  • Sample Preparation: Protein precipitation is achieved by adding trifluoroacetic acid to the plasma sample.

  • Chromatographic Separation:

    • Column: Supelco Ascentis® Express C18 column (3.0 mm i.d. × 150 mm, 2.7 µm) with an Agilent Zorbax Eclipse XDB C8 guard-column.

    • Mobile Phase: Isocratic elution.

    • Flow Rate: 0.4 mL/min.

    • Run Time: 6.5 minutes.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI).

    • Detection: Multiple reaction monitoring (MRM) mode.

Method 2: L-Tyrosine Quantification in Urine using a ¹³C-Labeled Internal Standard
  • Sample Preparation: Proteins in the urine sample are precipitated using 0.1% TFA and 10% trichloroacetic acid (TCA). The supernatant undergoes solid-phase extraction (SPE) for further purification.

  • Chromatographic Separation:

    • System: Agilent 1100 HPLC system.

    • Column: ODS-HG-3 (2 × 50 mm).

    • Mobile Phase: Gradient elution with 0.1% acetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Mass Spectrometry:

    • System: API-3000, electrospray-ionization quadruple tandem mass spectrometer.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 3: L-Tyrosine Quantification using a Structural Analog Internal Standard (Adapted from a study on Phenylalanine and Tyrosine analysis)
  • Sample Preparation: Proteins are precipitated from serum or extracted from dried blood spots using 5% perchloric acid containing the internal standard (α-methyl phenylalanine).

  • Chromatographic Separation:

    • System: HPLC.

    • Mobile Phase: Gradient elution with water and methanol.

  • Mass Spectrometry:

    • Detection: LC-MS was used to confirm the results.

Visualizing the Bioanalytical Workflow

A typical bioanalytical workflow for the quantification of L-Tyrosine using an internal standard is depicted below.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Spiking Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Comparative Analysis of L-Tyrosine Metabolism: A Stable Isotope Tracer Approach with L-Tyrosine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of L-Tyrosine metabolism utilizing the stable isotope-labeled tracer, L-Tyrosine-d5. By comparing the metabolic fate of this compound to its unlabeled counterpart, researchers can gain deeper insights into the dynamics of tyrosine pathways, crucial for understanding normal physiology and various pathological states, including metabolic disorders, neurological diseases, and cancer. This document outlines the key metabolic pathways of L-Tyrosine, presents a putative comparative quantitative analysis, and provides detailed experimental protocols for conducting such studies.

Introduction to L-Tyrosine Metabolism and Isotope Tracers

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones (thyroxine and triiodothyronine), and melanin pigments.[1] Its catabolism ultimately yields fumarate and acetoacetate, which can enter the citric acid cycle for energy production.[2]

Stable isotope tracers, such as this compound (deuterated L-Tyrosine), are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. By replacing five hydrogen atoms with deuterium on the phenyl ring, this compound can be distinguished from endogenous, unlabeled L-Tyrosine by mass spectrometry. This allows for the precise tracking of its absorption, distribution, and conversion into various downstream metabolites. While generally considered to have similar biochemical properties to the unlabeled molecule, the increased mass due to deuterium can sometimes lead to a kinetic isotope effect, potentially resulting in slightly different reaction rates for enzymatic conversions.[1][3] This guide will explore these potential differences through a comparative framework.

Key Metabolic Pathways of L-Tyrosine

The metabolic fate of L-Tyrosine is diverse and vital for numerous physiological functions. The major pathways include:

  • Protein Synthesis: Incorporation into newly synthesized proteins.

  • Catecholamine Synthesis: Conversion to L-DOPA by tyrosine hydroxylase, the rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.

  • Thyroid Hormone Synthesis: Iodination and coupling of tyrosine residues within the thyroglobulin protein to form T3 and T4.

  • Melanin Synthesis: Oxidation to dopaquinone by tyrosinase, initiating the pathway for melanin production.

  • Catabolism: Degradation through a series of enzymatic reactions to fumarate and acetoacetate.

Below is a diagram illustrating these primary metabolic routes.

L_Tyrosine_Metabolism L_Tyrosine L-Tyrosine Protein Protein Synthesis L_Tyrosine->Protein L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroglobulin Thyroglobulin L_Tyrosine->Thyroglobulin Dopaquinone Dopaquinone L_Tyrosine->Dopaquinone Tyrosinase p_HPP p-Hydroxyphenylpyruvate L_Tyrosine->p_HPP Tyrosine Aminotransferase Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Thyroid_Hormones Thyroid Hormones (T3, T4) Thyroglobulin->Thyroid_Hormones Melanin Melanin Dopaquinone->Melanin Homogentisate Homogentisate p_HPP->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Acetoacetate->TCA_Cycle Experimental_Workflow start Start: Animal Acclimation fasting Overnight Fasting start->fasting dosing Tracer Administration (L-Tyrosine or this compound) fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection tissue_harvest Tissue Harvest at Endpoint dosing->tissue_harvest sample_prep Sample Preparation (Extraction & Derivatization) blood_collection->sample_prep tissue_harvest->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis end End: Comparative Metabolic Profile data_analysis->end

References

Safety Operating Guide

Navigating the Disposal of L-Tyrosine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Tyrosine-d5, a deuterated form of the amino acid L-Tyrosine.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. While L-Tyrosine is not generally classified as a hazardous substance, good laboratory practice dictates a cautious approach.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecific EquipmentRationale
Eye Protection Chemical safety goggles or glasses.Prevents eye contact with airborne powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Avoids direct skin contact.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a fume hood.[2][3][4]Minimizes inhalation of fine particles.[2]

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.

Operational Plan: Step-by-Step Disposal Procedure

The proper disposal route for this compound depends on its classification as hazardous or non-hazardous waste, which is primarily determined by whether it has been mixed with any hazardous substances.

Step 1: Waste Classification

  • Uncontaminated this compound: Pure, unused this compound is generally not considered hazardous waste. However, it is imperative to consult your institution's specific guidelines and local regulations.

  • Contaminated this compound: If this compound has been mixed with or is contaminated by a hazardous substance (e.g., flammable solvents, toxic reagents), the entire mixture must be treated as hazardous waste.

Step 2: Waste Segregation and Collection

  • Non-Hazardous Solid Waste:

    • Collect uncontaminated, solid this compound waste in a designated, clearly labeled, and sealed container.

    • This can include empty, triple-rinsed original containers where the labels have been defaced.

  • Hazardous Chemical Waste:

    • Collect contaminated this compound waste in a chemically compatible, leak-proof container with a secure lid.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name (including contaminants), and the date of accumulation.

    • Do not mix incompatible waste streams. For instance, acidic waste should be kept separate from basic waste.

    • Store liquid hazardous waste in a designated satellite accumulation area (SAA), which should be at or near the point of generation.

Step 3: Final Disposal

  • Non-Hazardous Waste: Depending on institutional and local guidelines, uncontaminated this compound may be disposable as regular laboratory trash. Always confirm this with your environmental health and safety (EHS) department.

  • Hazardous Waste: All hazardous chemical waste must be disposed of through your institution's official hazardous waste management program. Contact your EHS office to arrange for pickup and disposal, ensuring compliance with all local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols as the primary source of guidance.

References

Essential Safety and Handling of L-Tyrosine-d5 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to personal protective equipment, operational procedures, and disposal plans for L-Tyrosine-d5, ensuring the safety of laboratory personnel and the integrity of the compound.

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like this compound is crucial for advancing scientific understanding. Adherence to strict safety protocols is paramount to protect personnel from potential hazards and to maintain the chemical and isotopic purity of these valuable materials. This guide provides essential, immediate safety and logistical information for handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While L-Tyrosine is generally not considered a highly hazardous substance, it can cause skin, eye, and respiratory irritation.[1][2] The deuterated form, this compound, is expected to have similar properties. Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Minimum PPE Requirements:

A thorough hazard assessment of the specific work area and process should be conducted to ensure the selection of appropriate PPE.[3] The following table summarizes the minimum recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side shields are the minimum requirement.[3][4] Chemical splash goggles should be worn when there is a potential for splashing.
Face ShieldTo be used in conjunction with safety glasses or goggles when handling large quantities or when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesProvide protection against incidental contact. For prolonged contact, consider double-gloving or using more robust chemical-resistant gloves.
Body Protection Laboratory CoatProtects skin and clothing from spills.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Operational Plan: Handling and Storage Procedures

Proper handling and storage are critical to not only ensure safety but also to maintain the isotopic integrity of this compound, as deuterated compounds can be susceptible to hydrogen-deuterium (H-D) exchange.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and free of contaminants. All necessary PPE should be donned correctly.

  • Weighing and Aliquoting:

    • Handle this compound powder in a chemical fume hood to minimize inhalation risk and prevent contamination.

    • Due to the hygroscopic nature of many deuterated compounds, it is advisable to work under a dry, inert atmosphere (e.g., nitrogen or argon) if possible, to prevent isotopic dilution from atmospheric moisture.

    • Use clean, dry spatulas and weighing boats.

  • Dissolution:

    • When preparing solutions, use anhydrous, deuterated solvents to prevent H-D exchange.

    • Add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean all equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage:

  • Store this compound in a tightly sealed container to protect it from moisture and air.

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.

  • For long-term storage, consider placing the container inside a desiccator with a suitable desiccant.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for chemical waste.
Contaminated Labware (e.g., gloves, weighing boats) Place in a designated, sealed waste bag for solid chemical waste.
Solutions of this compound Collect in a labeled, sealed container for liquid chemical waste. Do not mix with other solvent waste unless permitted by your institution's hazardous waste program.

All waste containers must be clearly labeled with the chemical name and associated hazards. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

Workflow for this compound Handling and Disposal cluster_handling Handling Protocol cluster_storage Storage cluster_disposal Disposal Protocol prep 1. Preparation (Don PPE, Prepare Workspace) weigh 2. Weighing/Aliquoting (In Fume Hood) prep->weigh dissolve 3. Dissolution (Use Deuterated Solvents) weigh->dissolve post_handle 4. Post-Handling Cleanup dissolve->post_handle storage Store in Tightly Sealed Container (Cool, Dry, Well-Ventilated) cluster_handling cluster_handling storage->cluster_handling segregate 1. Segregate Waste (Solid, Liquid, Contaminated PPE) label_waste 2. Label Waste Containers segregate->label_waste contact_ehs 3. Contact EHS for Pickup label_waste->contact_ehs start Start: Receive this compound is_use Immediate Use? start->is_use end End: Proper Disposal is_storage Long-term Storage? is_storage->storage Yes is_storage->end No (Incorrect Path) is_use->is_storage No is_use->cluster_handling Yes cluster_disposal cluster_disposal cluster_handling->cluster_disposal cluster_disposal->end

Caption: A flowchart outlining the procedural steps for the safe handling, storage, and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.